molecular formula C14H10O B1215400 anthracen-9-ol CAS No. 529-86-2

anthracen-9-ol

Cat. No.: B1215400
CAS No.: 529-86-2
M. Wt: 194.23 g/mol
InChI Key: AUKRYONWZHRJRE-UHFFFAOYSA-N
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Description

9-anthrol is an anthrol. It is a tautomer of an anthrone.
An anthracene derivative that disrupts MITOCHONDRIA function and structure and is used for the treatment of DERMATOSES, especially PSORIASIS. It may cause FOLLICULITIS.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anthracen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AUKRYONWZHRJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200952
Record name Anthranol
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Molecular Weight

194.23 g/mol
Source PubChem
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CAS No.

529-86-2
Record name Anthranol
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Record name Anthranol
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Record name Anthranol
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Record name Anthranol
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Record name ANTHRANOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Keto-Enol Tautomerism of Anthracen-9-ol and Anthrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible isomerization between a ketone and its corresponding enol form, known as keto-enol tautomerism, is a fundamental concept in organic chemistry with significant implications in reaction mechanisms, chemical synthesis, and drug action. A classic and illustrative example of this phenomenon is the equilibrium between anthrone (B1665570) (the keto form) and anthracen-9-ol (the enol form). The position of this equilibrium is sensitive to various factors, including solvent, temperature, and pH, making its study crucial for understanding the reactivity and stability of related chemical entities.

Anthrone and its derivatives are not merely academic curiosities; they form the structural backbone of numerous compounds with significant biological activity, including some laxatives and anticancer agents.[1][2][3] A thorough understanding of the tautomeric behavior of the anthrone scaffold is therefore essential for professionals in drug discovery and development, as the predominant tautomer can significantly influence a molecule's pharmacological and pharmacokinetic properties. This technical guide provides a comprehensive overview of the keto-enol tautomerism between anthrone and this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

The Tautomeric Equilibrium

Anthrone, a tricyclic aromatic ketone, exists in equilibrium with its enol tautomer, this compound.[4] In this equilibrium, the keto form is generally more stable.[1] The tautomerism involves the migration of a proton and the concomitant shift of a double bond.

Tautomerism cluster_keto Anthrone (Keto form) cluster_enol This compound (Enol form) Keto Enol Keto->Enol H⁺ transfer

Figure 1: The keto-enol tautomeric equilibrium between anthrone and this compound.

Quantitative Analysis of the Tautomerism

The equilibrium between anthrone and this compound has been quantitatively characterized through various physicochemical studies. The key parameters governing this equilibrium are summarized in the tables below.

Equilibrium and Acidity Constants

The position of the tautomeric equilibrium is defined by the equilibrium constant, KE, which is the ratio of the enol to the keto form. The acidity of both tautomers is also a critical factor, particularly in aqueous or biological systems.

ParameterValueConditionsReference
pKE (-log KE)2.10Aqueous acetic acid buffers at 25 °C[5][6][7]
pKE (-log KE)2.17Estimated[5]
pKa (Anthrone)10.0Spectrophotometrically in piperazine (B1678402) and borate (B1201080) buffers[5][6]
pKa (this compound)7.9Calculated from pKE and pKa of anthrone[5][6]

Note: KE = [Enol]/[Keto]. A pKE of 2.10 indicates that the keto form (anthrone) is favored by a factor of approximately 126 at equilibrium under these conditions.

Kinetic Data

The interconversion between the tautomers is subject to catalysis. The rates of ketonization (enol to keto) and enolization (keto to enol) have been studied, revealing important mechanistic details.

ParameterObservationConditionsReference
Acid CatalysisCatalyzed by H3O+ in aqueous HClAqueous HCl[5][6]
Buffer CatalysisCatalyzed by the base component in weaker acid buffersBuffer solutions[5][6]
Solvent Isotope Effect (kH3O+/kD3O+)4.8-[5][6]
Relative Rate of KetonizationKetonization of this compound is ~3000 times faster than the hydrolysis of its methyl ether-[6]

Experimental Protocols

The characterization of the this compound and anthrone tautomerism relies on a combination of spectroscopic and kinetic methods. Below are detailed methodologies for key experiments.

Synthesis of Anthrone

Anthrone can be synthesized via the reduction of anthraquinone (B42736).

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, mix 0.5 mole of anthraquinone with 0.86 atom equivalent of granulated tin.[8]

  • Add 750 mL of glacial acetic acid and heat the mixture to boiling.[8]

  • Over a period of two hours, add 8.2 moles of concentrated hydrochloric acid in 10-cc portions.[8]

  • After the addition is complete, continue to reflux the mixture until the anthraquinone has dissolved.[9]

  • Filter the hot solution to remove any unreacted tin.[8][9]

  • Cool the filtrate to approximately 10 °C to crystallize the anthrone.[8][9]

  • Collect the crystals by suction filtration and wash with water.[8]

  • The crude product can be recrystallized from a 3:1 mixture of benzene (B151609) and petroleum ether to yield pure anthrone.[8]

Spectroscopic Determination of Tautomeric Equilibrium

UV-Vis and NMR spectroscopy are powerful tools for studying the keto-enol equilibrium.

UV-Vis Spectroscopy:

  • Prepare stock solutions of anthrone in the desired solvent (e.g., cyclohexane, acetonitrile).[10]

  • Prepare a series of solutions with varying concentrations of a base catalyst (e.g., triethylamine) to promote equilibration.[10]

  • Record the UV-Vis absorption spectra of each solution at a constant temperature.[10]

  • The keto form (anthrone) and the enol form (this compound) have distinct absorption spectra. The increase in the intensity of the enol bands (e.g., around 370 nm and 390 nm) can be used to determine the relative concentrations of the two tautomers at equilibrium.[10]

NMR Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[11][12]

  • Acquire 1H and 13C NMR spectra.[13]

  • The keto and enol forms will exhibit distinct sets of signals. For example, the methylene (B1212753) protons of the keto form appear at a different chemical shift than the vinyl proton of the enol form.[11]

  • The ratio of the tautomers can be determined by integrating the corresponding signals in the 1H NMR spectrum.[11]

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Analysis Synthesis Synthesis of Anthrone Purification Purification (Recrystallization) Synthesis->Purification Solution Preparation of Solutions in Various Solvents Purification->Solution UV_Vis UV-Vis Spectroscopy Solution->UV_Vis NMR NMR Spectroscopy (1H, 13C) Solution->NMR Equilibrium Determination of Equilibrium Constant (KE) UV_Vis->Equilibrium Kinetics Kinetic Analysis (Rate Constants) UV_Vis->Kinetics NMR->Equilibrium

Figure 2: A generalized experimental workflow for studying the anthrone/anthracen-9-ol tautomerism.

Relevance in Drug Development

The anthraquinone core, from which anthrone is derived, is a privileged scaffold in medicinal chemistry, forming the basis for several anticancer drugs like doxorubicin (B1662922) and mitoxantrone.[2] While these drugs are fully oxidized anthraquinones, their reduced metabolites can exist in tautomeric forms analogous to the anthrone/anthracen-9-ol system.

The tautomeric state of a drug molecule can profoundly impact its:

  • Receptor Binding: The different shapes and hydrogen bonding capabilities of the keto and enol forms can lead to different binding affinities for a biological target.

  • Solubility and Permeability: The polarity and hydrogen bonding potential differ between tautomers, affecting their solubility in aqueous and lipid environments, which in turn influences their absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: One tautomer may be more susceptible to enzymatic degradation than the other.

Therefore, a detailed understanding of the tautomeric preferences of anthrone-like moieties is crucial for the rational design and development of new therapeutic agents.

Conclusion

The keto-enol tautomerism between anthrone and this compound is a well-characterized equilibrium that serves as an important model for understanding the behavior of more complex, biologically active molecules. The predominance of the keto form under standard conditions, along with the quantifiable influence of the chemical environment on the equilibrium position, provides valuable insights for chemists in research and industry. The experimental protocols outlined in this guide offer a robust framework for investigating this and similar tautomeric systems, which is of paramount importance for advancing the field of drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Properties of Anthracen-9-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the spectroscopic properties of anthracen-9-ol (also known as 9-anthranol). A central theme is the compound's existence in a tautomeric equilibrium with its keto form, anthrone (B1665570), which profoundly influences its spectroscopic behavior. This guide details its characteristics across UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the analysis of aromatic compounds.

Introduction

This compound is an aromatic organic compound, a derivative of anthracene (B1667546). Structurally, it is an anthrol and is recognized for its strong blue fluorescence in organic solvents.[1][2] A critical characteristic of this compound is its tautomeric relationship with anthrone (anthracen-9(10H)-one).[3][4] This keto-enol tautomerism means that in solution, this compound coexists with its keto isomer, anthrone. The position of this equilibrium is highly sensitive to environmental factors such as solvent polarity, pH, and temperature, which must be considered during any spectroscopic analysis.[5][6]

The Keto-Enol Tautomerism of this compound

The most critical aspect governing the spectroscopic properties of this compound is its equilibrium with the keto form, anthrone. The enol form (this compound) possesses a fully aromatic anthracene core, while the keto form (anthrone) has a disrupted π-system.

The equilibrium constant for this tautomerization (KE = [enol]/[keto]) has been determined, with a pKE (-log KE) value of 2.10 in aqueous acetic acid buffers at 25 °C.[7] This indicates that the keto form is generally more stable. The pKa of the phenolic hydroxy group of the enol form is approximately 7.9, while the pKa for the ionization of the keto form is 10.0.[5][7] Factors like solvent polarity can shift this equilibrium; nonpolar solvents tend to favor the enol form, while polar solvents, high temperatures, and neutral pH can favor the keto form.[6]

G cluster_equilibrium Keto-Enol Tautomerism cluster_factors Influencing Factors enol This compound (Enol Form) Fully Aromatic Fluorescent keto Anthrone (Keto Form) Non-Aromatic Central Ring Non-Fluorescent enol->keto pKE = 2.10 solvent Solvent Polarity solvent->enol Nonpolar favors solvent->keto Polar favors ph pH ph->keto Neutral favors temp Temperature

A diagram illustrating the keto-enol equilibrium of this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of a sample of this compound is a superposition of the spectra of both the enol and keto tautomers. The enol form, with its intact anthracene ring system, is expected to exhibit the characteristic structured absorption bands resulting from π-π* transitions.[8] In contrast, the keto form (anthrone) has a different conjugation system, which alters its absorption profile. For instance, a derivative, 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one, shows a λmax at 365 nm.[9]

Table 1: Expected UV-Vis Absorption Properties

Tautomer Expected λmax Range (nm) Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) Transition Type Notes
Enol Form 250-260 (Secondary), 340-380 (Primary) High (e.g., Anthracene ε ≈ 9,700 at 356 nm)[10] π → π* Spectrum is expected to be structured and similar to anthracene.[8]

| Keto Form | ~365 (for a derivative)[9] | Moderate to High | n → π, π → π | Absorption profile differs significantly due to the disrupted π-system. |

Experimental Protocol: UV-Vis Spectroscopy

A standard operating procedure for acquiring the UV-Vis spectrum of this compound is outlined below.

G start Start prep 1. Sample Preparation Dissolve sample in a suitable spectroscopic grade solvent (e.g., cyclohexane) in a quartz cuvette. start->prep blank 2. Prepare Blank Fill a matched quartz cuvette with the pure solvent. prep->blank baseline 3. Baseline Correction Run a baseline scan with the solvent blank to zero the instrument. blank->baseline measure 4. Measure Sample Place the sample cuvette in the spectrophotometer and record the absorbance spectrum (e.g., 200-500 nm). baseline->measure analyze 5. Data Analysis Identify λmax and determine molar absorptivity using the Beer-Lambert law. measure->analyze end End analyze->end

A typical experimental workflow for UV-Vis absorption spectroscopy.
  • Solvent Selection : Choose a spectroscopic grade solvent. Given the tautomerism, running spectra in both a nonpolar solvent (e.g., cyclohexane) and a polar solvent (e.g., ethanol) is recommended to observe the shift in equilibrium.

  • Sample Preparation : Prepare a dilute solution of this compound in a 1 cm path length quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.[11]

  • Instrumentation and Calibration : Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Measurement : Record the absorption spectrum over the desired range (e.g., 200-500 nm). Perform a baseline correction using a cuvette filled with the pure solvent.[12]

  • Data Analysis : Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Fluorescence Spectroscopy

The fluorescence of this compound is one of its most prominent features, typically appearing as a strong blue emission in organic solvents.[1][13] This fluorescence originates from the enol tautomer, which has the rigid, planar, and fully conjugated anthracene structure conducive to high quantum yields. The keto form, anthrone, is generally considered non-fluorescent. This stark difference allows fluorescence spectroscopy to be a highly sensitive method for selectively detecting the enol form.

Table 2: Expected Fluorescence Properties

Property Expected Value Notes
Excitation λmax Corresponds to absorption maxima (e.g., 350-380 nm). The excitation spectrum should ideally match the absorption spectrum of the enol form.[14]
Emission λmax ~400-450 nm Exhibits a characteristic structured emission spectrum.
Quantum Yield (Φ) High (e.g., Anthracene Φ = 0.27-0.36)[10] Highly dependent on solvent and presence of quenchers.

| Fluorescence Lifetime | Nanosecond range | Typical for polycyclic aromatic hydrocarbons. |

Experimental Protocol: Fluorescence Spectroscopy

The protocol for measuring the fluorescence spectrum requires careful control of experimental conditions.

G start Start prep 1. Sample Preparation Prepare a very dilute solution (Absorbance < 0.1 at excitation λ) in a quartz cuvette. start->prep setup 2. Instrument Setup Set excitation and emission slit widths (e.g., 5 nm). Select excitation wavelength (λex) at an absorption maximum of the enol form. prep->setup blank 3. Blank Subtraction Measure the emission spectrum of the pure solvent to subtract background/Raman scatter. setup->blank measure 4. Record Emission Spectrum Scan the emission monochromator over the desired range (e.g., λex + 10 nm to 600 nm). blank->measure analyze 5. Data Analysis Identify emission maxima (λem) and relative fluorescence intensity. Correct for instrument response. measure->analyze end End analyze->end

A standard workflow for fluorescence emission spectroscopy.
  • Sample Preparation : Prepare a very dilute solution in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[10]

  • Instrumentation : Use a calibrated spectrofluorometer.

  • Measurement :

    • Obtain an absorption spectrum first to determine an appropriate excitation wavelength (λex), usually at the longest-wavelength absorption maximum.

    • Record the emission spectrum by scanning the emission monochromator at wavelengths longer than λex.

    • It is also useful to record an excitation spectrum by scanning the excitation monochromator while monitoring the emission at a fixed wavelength (λem).[14]

  • Data Correction : Spectra should be corrected for instrumental factors (e.g., lamp intensity and detector response) to obtain the true emission profile.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

An NMR spectrum of this compound in solution will be complex, displaying signals for both the enol and keto tautomers. The ratio of the integrals of the signals corresponding to each tautomer can be used to determine the equilibrium constant in the specific NMR solvent used. Deuterated solvents like DMSO-d₆ or CDCl₃ are commonly used.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

Tautomer Group ¹H NMR (Expected δ) ¹³C NMR (Expected δ) Notes
Enol Form Aromatic C-H 7.4 - 8.6 115 - 135 Complex multiplet pattern typical of anthracene derivatives.[15]
Phenolic O-H 9.0 - 10.0 - Signal may be broad and its position is solvent-dependent.
Aromatic C-O - 145 - 155 Quaternary carbon attached to the hydroxyl group.
Keto Form Aromatic C-H 7.3 - 8.4 120 - 140 Different pattern and shifts compared to the enol form.
Methylene (B1212753) C-H₂ ~4.2 ~35-45 A key singlet diagnostic for the keto form.

| | Carbonyl C=O | - | 180 - 190 | Diagnostic quaternary carbon signal in the downfield region.[16] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the tautomeric mixture. The spectrum will show characteristic absorption bands for both the enol and keto forms.

Table 4: Key Diagnostic IR Absorption Frequencies

Tautomer Functional Group Wavenumber (cm⁻¹) Intensity Notes
Enol Form O-H stretch (phenolic) 3200 - 3600 Broad, Medium Indicates the presence of the hydroxyl group.
C-O stretch 1200 - 1260 Strong
Aromatic C=C stretch 1450 - 1600 Medium-Weak Multiple bands are expected.
Keto Form C=O stretch (ketone) 1670 - 1690 Strong, Sharp The most definitive peak for identifying the keto tautomer.

| | sp³ C-H stretch | 2850 - 3000 | Medium | From the CH₂ group. |

Conclusion

The spectroscopic properties of this compound are intrinsically linked to its keto-enol tautomerism with anthrone. This equilibrium dictates the features observed in UV-Vis, fluorescence, NMR, and IR spectroscopy. The enol form is characterized by its anthracene-like UV-Vis absorption and strong blue fluorescence, while the keto form is distinguished by a strong carbonyl absorption in the IR and a characteristic methylene signal in the NMR spectrum. A thorough understanding and consideration of this tautomeric relationship are paramount for any researcher performing spectroscopic analysis or utilizing this compound in applications ranging from organic synthesis to the development of fluorescent probes.

References

Unveiling the Spectroscopic Signature of Anthracen-9-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the ultraviolet-visible (UV-Vis) absorption spectrum of anthracen-9-ol (also known as 9-anthrol). A critical aspect of this compound is its existence in a tautomeric equilibrium with its keto form, anthrone. This guide provides quantitative spectral data, a detailed experimental protocol for obtaining the spectrum, and visualizations to elucidate the underlying chemical processes and experimental workflow.

Core Spectroscopic Data

The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands arising from π → π* electronic transitions within the aromatic anthracene (B1667546) core. The position and intensity of these bands are sensitive to the solvent environment and the tautomeric equilibrium. In a non-polar solvent like methylcyclohexane, the enol form (this compound) is favored, and its spectrum can be distinctly observed.

Below is a summary of the quantitative UV-Vis absorption data for this compound in methylcyclohexane.

Wavelength of Maximum Absorption (λmax) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
3998,910
37810,000
3597,080
3413,980

Data sourced from a study that successfully isolated and characterized the enol tautomer.

The Keto-Enol Tautomerism

This compound exists in equilibrium with its keto tautomer, anthrone. The position of this equilibrium is highly dependent on the solvent polarity. In aqueous or polar solvents, the keto form, anthrone, is generally more stable. Conversely, in non-polar solvents, the enol form, this compound, is the predominant species. This tautomerism is a crucial consideration when analyzing the UV-Vis spectrum, as the observed spectrum can be a composite of both forms if the equilibrium is not shifted sufficiently to one side.

The distinct conjugation of the π-electron system in each tautomer results in significantly different absorption spectra. Anthrone, lacking the full aromaticity of the anthracene ring system, exhibits a primary absorption band at a much shorter wavelength, typically around 253 nm.

Below is a diagram illustrating the tautomeric equilibrium between this compound and anthrone.

Tautomerism cluster_enol This compound (Enol Form) cluster_keto Anthrone (Keto Form) enol keto enol->keto Tautomerization (favored in polar solvents) keto->enol Tautomerization (favored in non-polar solvents)

Caption: Tautomeric equilibrium of this compound.

Experimental Protocol for UV-Vis Absorption Spectroscopy

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials and Reagents:

  • This compound (or its precursor, anthrone)

  • Spectroscopic grade solvent (e.g., methylcyclohexane, hexane, or ethanol)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

2. Instrumentation:

  • A calibrated double-beam UV-Vis spectrophotometer

3. Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the weighed sample in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

    • Perform serial dilutions from the stock solution to prepare a series of standard solutions with concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M. The final concentration should be chosen to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup and Measurement:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Set the desired wavelength range for the scan (e.g., 200-450 nm).

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference beam of the spectrophotometer.

    • Fill another clean quartz cuvette with the blank solvent and place it in the sample beam.

    • Run a baseline correction to zero the instrument across the entire wavelength range.

    • Replace the blank in the sample beam with the cuvette containing the this compound solution.

    • Record the absorption spectrum.

    • Repeat the measurement for each of the prepared standard solutions.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity at each λmax.

The following diagram illustrates the experimental workflow.

G A Prepare Stock Solution of this compound B Perform Serial Dilutions A->B E Measure Absorbance of This compound Solution B->E C Set Up UV-Vis Spectrophotometer D Run Baseline Correction with Solvent Blank C->D D->E F Identify λmax and Calculate Molar Absorptivity E->F

Caption: Experimental workflow for UV-Vis analysis.

Signaling Pathways and Electronic Transitions

The absorption bands observed in the UV-Vis spectrum of this compound are due to the promotion of electrons from lower energy molecular orbitals (the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (the lowest unoccupied molecular orbital, LUMO). In aromatic systems like anthracene, these transitions are predominantly of the π → π* type. The extended π-conjugation of the anthracene ring system results in several such transitions with different energies, giving rise to the characteristic multi-peaked spectrum.

The diagram below conceptualizes the electronic transitions involved.

G HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO Photon Absorption (π → π* transition)

Caption: Electronic transition in this compound.

The Intricacies of 9-Anthrol's Fluorescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence emission spectrum of 9-anthrol, a molecule of significant interest due to its complex photophysical behavior. This document details the quantitative aspects of its fluorescence, outlines experimental protocols for its characterization, and visualizes the underlying chemical transformations that govern its emissive properties.

Core Concepts: Tautomerism and Environmental Sensitivity

The fluorescence of 9-anthrol is intrinsically linked to its existence in a tautomeric equilibrium with its keto form, anthrone (B1665570). This equilibrium, and consequently the observed fluorescence, is highly sensitive to the surrounding environment, including the solvent polarity and the presence of proton donors or acceptors. This sensitivity makes 9-anthrol a potential candidate for use as a fluorescent probe in various chemical and biological systems.

Quantitative Fluorescence Data

The fluorescence properties of 9-anthrol are highly dependent on its chemical state, which is influenced by the solvent environment. The key species are the neutral 9-anthrol, its hydrogen-bonded form, complexes, the ion-pair, and the deprotonated anion (9-anthrolate). The distinct fluorescence characteristics of these forms are summarized below.

SpeciesSolvent/EnvironmentExcitation Maxima (nm)Emission Maxima (λem, nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τ)
Neutral 9-Anthrol Benzene367, 385, 405442Not explicitly reportedNot explicitly reported
Hydrogen-Bonded Methanol, Ethanol367, 385, 405454Not explicitly reportedNot explicitly reported
Complex SAE (Sol-gel)-472 - 478Not explicitly reportedNot explicitly reported
Ion-Pair TEA, Water-539Not explicitly reportedNot explicitly reported
Anion (9-Anthrolate) Basic Solvent~4505500.073Not explicitly reported

Experimental Protocol: Measuring the Fluorescence Emission Spectrum of 9-Anthrol

This protocol outlines the steps for accurately measuring the fluorescence emission spectrum of 9-anthrol, taking into account its tautomeric nature.

1. Materials and Reagents:

  • 9-Anthrol (or its precursor, Anthrone)

  • Spectroscopy-grade solvents (e.g., cyclohexane (B81311), ethanol, water)

  • Buffer solutions of varying pH

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

2. Sample Preparation:

  • Stock Solution: Prepare a stock solution of 9-anthrol or anthrone in a non-polar, aprotic solvent like cyclohexane to favor the desired tautomer. Due to the tautomerism, be aware that solutions may contain a mixture of anthrone and 9-anthrol.

  • Working Solutions: Prepare dilute working solutions (typically in the micromolar range) in the desired solvents. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Solvent Blanks: Prepare blanks containing only the solvent for background subtraction.

  • Equilibration: Allow the solutions to equilibrate at a constant temperature, as the tautomeric equilibrium can be temperature-dependent.

3. Instrumentation Setup:

  • Spectrofluorometer:

    • Turn on the instrument and allow the lamp to stabilize.

    • Set the excitation and emission slit widths (e.g., 5 nm).

    • Choose an appropriate excitation wavelength. Based on the literature, an excitation wavelength in the range of 360-390 nm is a suitable starting point.[1]

  • UV-Vis Spectrophotometer:

    • Use to measure the absorbance of the working solutions to ensure they are within the linear range for fluorescence measurements.

4. Measurement Procedure:

  • Blank Measurement: Record the emission spectrum of the solvent blank.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution before filling.

    • Place the cuvette in the spectrofluorometer.

    • Record the fluorescence emission spectrum over a range that covers the expected emission (e.g., 400-650 nm).

  • Data Processing:

    • Subtract the solvent blank spectrum from the sample spectrum.

    • Correct the spectra for instrument-specific variations in lamp intensity and detector response.

5. Determination of Quantum Yield (Relative Method):

  • A common method is to compare the fluorescence of 9-anthrol to a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) or anthracene).

  • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the 9-anthrol sample and the standard.

  • The quantum yield can be calculated using the following equation:

    • Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample^2 / η_std^2)

    • Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

Visualizing the Photophysics of 9-Anthrol

The interplay between the different chemical forms of 9-anthrol and their distinct fluorescence properties can be visualized as a state diagram. The following diagram, generated using the DOT language, illustrates the keto-enol tautomerism and the deprotonation equilibrium.

G Anthrone Anthrone (Keto Form) Non-fluorescent NineAnthrol 9-Anthrol (Enol Form) Fluorescent (Blue) Anthrone->NineAnthrol Tautomerization NineAnthrol->Anthrone Tautomerization NineAnthrolate 9-Anthrolate (Anion) Fluorescent (Green-Yellow) NineAnthrol->NineAnthrolate Deprotonation (Basic Conditions) NineAnthrolate->NineAnthrol Protonation (Acidic Conditions)

Figure 1: Keto-enol tautomerism and deprotonation of 9-anthrol.

This diagram illustrates the equilibrium between the non-fluorescent anthrone and the fluorescent 9-anthrol.[1][2] Under basic conditions, 9-anthrol can be deprotonated to form the 9-anthrolate anion, which exhibits a distinct, red-shifted fluorescence.[1]

Logical Workflow for Fluorescence Measurement

The process of characterizing the fluorescence of 9-anthrol can be represented by the following workflow diagram.

G start Start prep Sample Preparation (Solvent, Concentration) start->prep abs_spec Absorbance Measurement (UV-Vis) prep->abs_spec fluor_spec Fluorescence Measurement (Spectrofluorometer) abs_spec->fluor_spec Abs < 0.1 data_proc Data Processing (Blank Subtraction, Correction) fluor_spec->data_proc analysis Data Analysis (λem, Quantum Yield, Lifetime) data_proc->analysis end End analysis->end

Figure 2: Experimental workflow for fluorescence analysis.

This workflow outlines the key steps from sample preparation to final data analysis for the characterization of 9-anthrol's fluorescence properties.

Conclusion

The fluorescence emission of 9-anthrol is a multifaceted phenomenon governed by its tautomeric equilibrium and high sensitivity to the local environment. This complexity, while presenting challenges for its characterization, also opens up opportunities for its application as a sophisticated fluorescent probe. A thorough understanding of its photophysical properties, guided by the data and protocols presented in this guide, is crucial for harnessing its full potential in research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Anthracen-9-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of anthracen-9-ol (also known as 9-anthrol or anthranol). This compound is a tricyclic aromatic alcohol and a key tautomer of the ketone anthrone (B1665570).[1][2] Due to the extended π-system of the anthracene (B1667546) core, its derivatives are of significant interest for their unique photophysical and photochemical properties, finding applications in organic electronics, fluorescent probes, and as scaffolds in medicinal chemistry.[3] This document details established synthetic routes, experimental protocols, and key characterization data.

Synthesis Methodologies

The preparation of this compound can be approached through several synthetic pathways. The most common methods involve the oxidation of a precursor aldehyde or the reduction of a corresponding quinone.

Synthesis from 9-Anthracenecarboxaldehyde (9-Formylanthracene)

A prevalent method for synthesizing this compound involves the oxidation of 9-anthracenecarboxaldehyde. This procedure utilizes sodium percarbonate as an oxidizing agent in an acidic medium.[1][4]

  • Reaction Setup: In a 1,000 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add 20.00 g of 9-anthracenecarboxaldehyde and 200 mL of acetic acid.[4]

  • Reagent Addition: Stir the mixture for 15 minutes at room temperature. Slowly add 45.68 g of sodium percarbonate to the flask.

  • Reaction Conditions: Increase the temperature to 30°C and continue stirring. Monitor the reaction progress using thin-layer chromatography (TLC) with a developing solution of n-hexane/ethyl acetate (B1210297) (4:1).[1][4]

  • Work-up and Extraction: Upon completion, remove the acetic acid by distillation under reduced pressure. Add 200 mL of toluene (B28343) to the concentrated residue. Sequentially wash the toluene layer with 100 mL of water, 100 mL of 10% sodium thiosulfate (B1220275) solution, and 100 mL of 10% sodium hydroxide (B78521) solution.[4]

  • Purification: Add 82.47 g of 10% sodium hydroxide solution to the toluene layer and stir at room temperature. Separate the layers using a separatory funnel. Wash the basic aqueous layer multiple times with 20 mL portions of dichloromethane (B109758) to remove organic impurities, monitoring with TLC.[1][4]

  • Isolation and Recrystallization: Adjust the pH of the basic aqueous layer to slightly acidic using concentrated sulfuric acid. Filter the resulting reddish powder and recrystallize it from toluene to yield pure this compound.[1][4]

G cluster_synthesis Synthesis Workflow: From 9-Anthracenecarboxaldehyde A 1. Dissolve 9-Anthracenecarboxaldehyde in Acetic Acid B 2. Add Sodium Percarbonate (Stir at 30°C) A->B C 3. Monitor by TLC B->C D 4. Concentrate under Reduced Pressure C->D E 5. Redissolve in Toluene D->E F 6. Sequential Washes (H₂O, Na₂S₂O₃, NaOH) E->F G 7. Extract with 10% NaOH (aq) F->G H 8. Wash Aqueous Layer with Dichloromethane G->H I 9. Acidify with H₂SO₄ H->I J 10. Filter Precipitate I->J K 11. Recrystallize from Toluene J->K L Pure this compound K->L

Caption: Synthesis workflow for this compound.
Synthesis from Anthraquinone (B42736)

An alternative and classical approach is the reduction of anthraquinone. This method employs granulated zinc as the reducing agent in a refluxing acidic environment.[5]

  • Reaction Setup: In a fume cupboard, place 10 g of anthraquinone and 30 g of granulated zinc in a suitable flask. Add 500 mL of glacial acetic acid and set up for reflux.[5]

  • Reagent Addition: Heat the mixture to reflux. Add concentrated hydrochloric acid in small portions (a few mL at a time) until no coloration is observed and hydrogen gas is continuously evolved.[5]

  • Reaction Completion: Continue refluxing for approximately one hour, or until a sample taken from the mixture no longer deposits crystals upon cooling.[5]

  • Isolation: Cool the reaction mixture and pour it into dilute hydrochloric acid.

  • Recrystallization: Collect the precipitate by filtration. Recrystallize the crude product from glacial acetic acid containing a small amount of zinc dust and hydrochloric acid to prevent re-oxidation to anthraquinone.[5]

G cluster_synthesis_aq Synthesis Workflow: From Anthraquinone A 1. Reflux Anthraquinone and Granulated Zinc in Acetic Acid B 2. Add Conc. HCl portion-wise A->B C 3. Continue Reflux (~1 hr) B->C D 4. Cool and Pour into Dilute HCl C->D E 5. Filter Precipitate D->E F 6. Recrystallize from Acetic Acid (with Zn dust and HCl) E->F G Pure this compound F->G

Caption: Synthesis workflow via anthraquinone reduction.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and physical properties of this compound.

Table 1: Synthesis Reaction Data

Starting MaterialReagentsSolvent(s)YieldPurityMelting Point (°C)Reference(s)
9-AnthracenecarboxaldehydeSodium PercarbonateAcetic Acid, Toluene78%99.56%-[1][4]
AnthraquinoneGranulated Zinc, Conc. HClGlacial Acetic Acid80%-170 (dec.)[5]

Table 2: Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C₁₄H₁₀O[4][6]
Molecular Weight 194.23 g/mol [4][6]
Appearance Reddish powder (crude), Colourless needles (pure)[4][5]
Melting Point 152 °C[7]
Solubility Insoluble in water; Soluble in organic solvents[1][5]
CAS Number 529-86-2[4][6]

Characterization

The characterization of this compound is crucial for confirming its structure and purity. A significant aspect of its chemistry is its existence in equilibrium with its keto tautomer, anthrone.

Keto-Enol Tautomerism

This compound (the enol form) coexists in solution with its more stable keto tautomer, anthracen-9(10H)-one, commonly known as anthrone.[1][2] The equilibrium heavily favors the keto form.[8]

  • Equilibrium Constant: The equilibrium constant for the keto-enol tautomerization (Kₑ = [enol]/[ketone]) has been determined, with a pKₑ (-log Kₑ) value of 2.10 in aqueous acetic acid buffers at 25 °C.[8][9][10] This indicates that the concentration of the anthrone form is approximately 100 times greater than that of the this compound form in solution.[8]

  • Acidity: Spectrophotometric measurements have determined the pKa for the ionization of anthrone to be 10.0, which in conjunction with the tautomeric equilibrium constant, gives a calculated pKa of 7.9 for the phenolic hydroxy group of this compound.[9][10]

G cluster_tautomerism Keto-Enol Tautomerism (pKE = 2.10) Anthrone Anthrone (Keto Form) More Stable Anthranol This compound (Enol Form) Less Stable Anthrone->Anthranol Equilibrium

Caption: Equilibrium between anthrone and this compound.
Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize this compound and to distinguish it from its anthrone tautomer and other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The enol form (this compound) would show a characteristic signal for the phenolic proton (-OH), while the keto form (anthrone) would exhibit a signal for the two methylene (B1212753) protons (-CH₂) at the 10-position.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can differentiate between the two tautomers. This compound will display a characteristic O-H stretching band for the hydroxyl group, whereas anthrone will show a strong C=O stretching band for the ketone group.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (194.23 g/mol ).[4] The fragmentation pattern can also provide structural information.

  • Fluorescence Spectroscopy: this compound is soluble in organic solvents and exhibits a blue fluorescence, a characteristic feature of many anthracene derivatives.[1]

This guide provides foundational knowledge for the synthesis and analysis of this compound, offering detailed protocols and key data points to support research and development efforts in related fields.

References

An In-depth Technical Guide to the Chemical Structure and Properties of 9-Hydroxyanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 9-hydroxyanthracene (also known as anthranol). A key feature of this molecule is its existence in a tautomeric equilibrium with its keto form, anthrone (B1665570). This document details its physicochemical properties, spectroscopic characteristics, and established synthesis protocols. Furthermore, it explores the biological activities of 9-hydroxyanthracene, with a focus on its pro-apoptotic effects mediated through the mitochondrial signaling pathway. Experimental methodologies for key reactions and characterization techniques are also provided to support further research and development.

Chemical Structure and Identification

9-Hydroxyanthracene is a polycyclic aromatic hydrocarbon and a hydroxylated derivative of anthracene (B1667546). Its structure consists of three fused benzene (B151609) rings with a hydroxyl group substituted at the 9-position.

Chemical Structure:

Table 1: Chemical Identification of 9-Hydroxyanthracene

IdentifierValue
IUPAC Name Anthracen-9-ol
Synonyms 9-Anthranol, 9-Anthrol, Anthranol
CAS Number 529-86-2[1]
Molecular Formula C₁₄H₁₀O[2][3]
Molecular Weight 194.23 g/mol [2][3]
InChI InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H
InChIKey AUKRYONWZHRJRE-UHFFFAOYSA-N
SMILES Oc1c2ccccc2cc3ccccc13

Physicochemical Properties

The physical and chemical properties of 9-hydroxyanthracene are influenced by its aromatic structure and the presence of the hydroxyl group. A critical aspect of its chemistry is the keto-enol tautomerism it exhibits with anthrone.

Keto-Enol Tautomerism

9-Hydroxyanthracene (the enol form) exists in equilibrium with its tautomer, anthrone (the keto form). In most solvents, the keto form is the major species at equilibrium.[4][5] The equilibrium can be influenced by solvent polarity and temperature.

Keto_Enol_Tautomerism Keto Anthrone (Keto form) Enol 9-Hydroxyanthracene (Enol form) Keto->Enol Equilibrium

Keto-enol tautomerism of 9-hydroxyanthracene.

The equilibrium constant (KE = [enol]/[keto]) for this tautomerization has been determined, with a pKE (-log KE) of 2.10 in aqueous acetic acid buffers at 25 °C.[4][6][7] This indicates that the keto form is favored.

Physical Properties

Table 2: Physical Properties of 9-Hydroxyanthracene

PropertyValueReference
Appearance Crystalline solid[2]
Melting Point 152 °C[2][8]
Boiling Point 404.5 °C at 760 mmHg[2]
Water Solubility 35.93 mg/L at 25 °C[2]
Fluorescence Blue fluorescence in organic solvents[2][9]
Solubility

9-Hydroxyanthracene is sparingly soluble in water but shows good solubility in many organic solvents.[2][9]

Table 3: Qualitative Solubility of 9-Hydroxyanthracene and its Derivatives

SolventSolubility
Methanol Soluble, particularly when hot
Ethanol Soluble
Acetone Soluble
Chloroform Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Toluene (B28343) Soluble

Spectroscopic Properties

The spectroscopic data for 9-hydroxyanthracene is crucial for its identification and characterization. Due to the tautomeric equilibrium, spectra may show contributions from both the enol (9-hydroxyanthracene) and keto (anthrone) forms depending on the solvent and conditions.

Table 4: Spectroscopic Data of 9-Hydroxyanthracene and its Derivatives

TechniqueData
UV-Vis Absorption The absorption spectrum of anthracene derivatives is characterized by multiple bands in the UV region. For 9-anthracenylmethyl acrylate, a related compound, absorption maxima are observed around 345, 365, and 385 nm.[10]
Fluorescence Emission Exhibits blue fluorescence in organic solvents.[2][9]
¹H NMR The aromatic protons of anthracene derivatives typically appear in the range of 7.40-8.54 ppm.[6]
¹³C NMR Aromatic carbons in anthracene derivatives resonate in the downfield region of the spectrum.
FT-IR Characteristic peaks for O-H stretching (around 3200-3600 cm⁻¹), C-O stretching (around 1000-1300 cm⁻¹), and aromatic C-H and C=C vibrations are expected.

Synthesis and Reactivity

Synthesis

9-Hydroxyanthracene can be synthesized through various methods, with the oxidation of 9-anthracenecarboxaldehyde being a common laboratory-scale procedure.[11] It can also be prepared from anthrone or anthraquinone.[9][12]

This protocol details the synthesis of 9-hydroxyanthracene from 9-anthracenecarboxaldehyde.

Synthesis_Workflow Start Start: 9-Anthracenecarboxaldehyde in Acetic Acid Add_SP Add Sodium Percarbonate Start->Add_SP Reaction Stir at 30°C Add_SP->Reaction Monitor Monitor by TLC Reaction->Monitor Distill Distill off Acetic Acid Monitor->Distill Extract Extract with Toluene Distill->Extract Wash Wash with H₂O, Na₂S₂O₃, NaOH Extract->Wash Acidify Acidify Aqueous Layer Wash->Acidify Filter Filter and Recrystallize Acidify->Filter End End: Pure 9-Hydroxyanthracene Filter->End

Workflow for the synthesis of 9-hydroxyanthracene.
  • Reaction Setup: In a round-bottomed flask equipped with a stirrer and thermometer, add 20.00 g of 9-anthracenecarboxaldehyde to 200 mL of acetic acid.

  • Oxidation: Stir the mixture for 15 minutes, then slowly add 45.68 g of sodium percarbonate at room temperature.

  • Reaction Progression: Raise the temperature to 30 °C and continue stirring. Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (B1210297) (4:1).

  • Work-up: Once the reaction is complete, remove the acetic acid by distillation under reduced pressure.

  • Extraction and Washing: Add 200 mL of toluene to the concentrated residue. Wash the toluene layer sequentially with 100 mL of water, 100 mL of 10% sodium thiosulfate (B1220275) solution, and 100 mL of 10% sodium hydroxide (B78521) solution.

  • Purification: Separate the basic aqueous layer and wash it several times with 20 mL of dichloromethane (B109758) to remove impurities.

  • Isolation: Acidify the basic aqueous solution layer with concentrated sulfuric acid to a slightly acidic pH.

  • Final Product: Filter the resulting precipitate and recrystallize it from toluene to obtain pure 9-hydroxyanthracene.

Chemical Reactions

9-Hydroxyanthracene can be oxidized to 9,10-anthraquinone. This can occur through various oxidizing agents, including hydroxyl radicals. The reaction proceeds through the formation of 9,10-dihydroxyanthracene, which is then readily oxidized.

The anthracene core of 9-hydroxyanthracene can act as a diene in Diels-Alder reactions, a [4+2] cycloaddition.[13][14] This reaction is a powerful tool for forming six-membered rings.

This protocol describes the Diels-Alder reaction between anthracene-9-methanol (a derivative of 9-hydroxyanthracene) and N-methylmaleimide in water.

  • Reaction Setup: In a 100 mL round-bottom flask, combine 0.065 g of anthracene-9-methanol and 50 mL of water with a stir bar.

  • Addition of Dienophile: Add 3 equivalents of N-methylmaleimide to the flask.

  • Reflux: Fit the flask with a water-cooled condenser and heat the mixture to reflux for 1 hour with stirring.

  • Monitoring: Monitor the reaction progress by TLC using a 1:1 ethyl acetate:hexanes eluent.

  • Isolation: After cooling the reaction mixture to room temperature and then in an ice bath, collect the crystalline product by vacuum filtration.

Biological Activity and Signaling Pathways

Hydroxyanthracene derivatives, including 9-hydroxyanthracene, have been reported to possess a range of biological activities.[15] Of particular interest to drug development professionals is their ability to induce apoptosis in cancer cells.

Induction of Apoptosis

Studies on related hydroxyanthracene compounds have shown that they can trigger the intrinsic (mitochondrial) pathway of apoptosis.[15][16] This pathway is initiated by intracellular signals, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

Mitochondrial Signaling Pathway

The induction of apoptosis by hydroxyanthracene derivatives involves the modulation of the Bcl-2 family of proteins. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates caspases and executes the apoptotic program.

Apoptosis_Pathway Hydroxyanthracene 9-Hydroxyanthracene Derivative Bcl2_family Modulation of Bcl-2 family proteins (e.g., Bax, Bcl-xL) Hydroxyanthracene->Bcl2_family Mito_dysfunction Mitochondrial Dysfunction Bcl2_family->Mito_dysfunction CytC_release Cytochrome c Release Mito_dysfunction->CytC_release Apoptosome Apoptosome Formation CytC_release->Apoptosome Caspase_activation Caspase Activation Apoptosome->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Proposed mitochondrial pathway of apoptosis induced by 9-hydroxyanthracene derivatives.

Conclusion

9-Hydroxyanthracene is a molecule of significant interest due to its unique chemical properties, particularly its keto-enol tautomerism, and its potential biological activities. This guide has provided a detailed overview of its structure, physicochemical and spectroscopic properties, synthesis, and key chemical reactions. The elucidation of its pro-apoptotic mechanism via the mitochondrial pathway highlights its potential as a lead compound in drug discovery and development. The experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate and utilize this compound in their work.

References

An In-depth Technical Guide on the Stability of Anthracen-9-ol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of anthracen-9-ol in solution, addressing its inherent chemical transformations and susceptibility to environmental factors. The information presented herein is critical for researchers and professionals in drug development and materials science who utilize this compound and its derivatives, ensuring accurate experimental design and formulation development.

Core Instability: Keto-Enol Tautomerism

The principal factor governing the stability of this compound in solution is its equilibrium with its keto tautomer, anthrone (B1665570).[1][2][3] This rapid and reversible interconversion is a fundamental characteristic of the molecule's chemical behavior.[4][5] In most solutions, the equilibrium strongly favors the keto form, anthrone.[1][4]

The tautomeric equilibrium can be represented as follows:

This compound (Enol Form) ⇌ Anthrone (Keto Form)

This equilibrium is influenced by the solvent and the pH of the solution.[1][2]

The pH of the aqueous solution plays a critical role in the position of the keto-enol equilibrium.

  • Acidic and Neutral pH (pH 4 and 7): At these pH levels, anthrone is the overwhelmingly predominant species, constituting over 99% of the total population.[1]

  • Basic pH (pH 10): At a pH of 10, the population of the common anion of anthrone and this compound becomes significant, with the anthrone and the anion each representing just under half of the total population.[1]

The acid-base and tautomeric equilibria are interconnected. The pKa for the ionization of anthrone has been measured spectrophotometrically to be 10.0.[1][2] Combining this with the keto-enol equilibrium constant, the pKa for the phenolic hydroxy group of this compound is determined to be 7.9.[1][2]

The equilibrium constant for the keto-enol tautomerization (KE = [enol]/[ketone]) has been determined in aqueous acetic acid buffers at 25 °C.

ParameterValueConditionsReference
pKE (-log KE)2.10Aqueous acetic acid buffers, 25 °C[1][2]
pKa (Anthrone)10.0Piperazine and borate (B1201080) buffers[1][2]
pKa (this compound)7.9Calculated[1][2]

Degradation Pathways

Beyond tautomerization, this compound can undergo degradation through oxidation, particularly when exposed to light and oxidizing agents.

A significant degradation pathway for this compound and its parent compound, anthracene (B1667546), is the oxidation to 9,10-anthraquinone.[6][7][8] This process can be initiated by various means, including photocatalysis and chemical oxidation.[7][9] The reaction proceeds via the formation of hydroxyl radicals which react with this compound (or its tautomer) to form 9,10-dihydroxyanthracene, a readily oxidizable intermediate.[7]

Under photocatalytic conditions using TiO2, the primary photodegradation product of anthracene is 9,10-anthraquinone.[9] Further degradation of anthraquinone (B42736) can lead to the formation of other products, such as 1,8-dihydroxyanthraquinone.[8]

Anthracene derivatives are known to be sensitive to light.[8][10] Studies on anthracene-9-carboxylic acid, a related compound, have shown that it undergoes photochemical reactions.[10] The photodegradation of anthracene in various organic solvents when exposed to sunlight has been observed to yield anthraquinone as the main product.[8] The rate of photodegradation is dependent on the solvent.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible stability studies. The following sections outline protocols derived from the cited literature for investigating the stability of this compound.

A common method to determine the keto-enol equilibrium constant involves kinetic measurements of the rates of ketonization of the enol (this compound) and enolization of the ketone (anthrone) in buffered solutions.[1][2]

  • Apparatus: UV-Vis Spectrophotometer.

  • Procedure:

    • Prepare buffer solutions of known pH (e.g., aqueous acetic acid, piperazine, borate buffers).[1][2]

    • Introduce a solution of either this compound or anthrone into the buffer.

    • Monitor the change in absorbance at a wavelength where the enol and keto forms have distinct absorption characteristics over time.

    • Determine the pseudo-first-order rate constants for the approach to equilibrium from both the enol and keto sides.

    • The equilibrium constant (KE) is calculated as the ratio of the rate constant for enolization to the rate constant for ketonization.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying this compound and its degradation products.

  • Apparatus: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).[8][11]

  • Chromatographic Conditions (Example for Anthracene and its products): [8]

    • Column: C18 stationary phase.

    • Mobile Phase: Acetonitrile:water gradient.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analytes.

  • Procedure:

    • Prepare standard solutions of this compound and suspected degradation products (e.g., anthrone, anthraquinone) of known concentrations.[8]

    • Prepare samples of this compound in the desired solution and subject them to the stability testing conditions (e.g., storage at a specific temperature, light exposure).

    • At specified time points, inject the samples into the HPLC system.

    • Identify and quantify the parent compound and any degradation products by comparing their retention times and UV spectra with the standards.[8]

Visualizations

Tautomerism_Ionization Anthracenol This compound (Enol) Anthrone Anthrone (Keto) Anthracenol->Anthrone Tautomerization (Keto favored) pKE = 2.10 Anion Common Anion Anthracenol->Anion Deprotonation pKa = 7.9 Anthrone->Anion Deprotonation pKa = 10.0 Oxidation_Pathway Anthracenol This compound / Anthrone Intermediate 9,10-Dihydroxyanthracene Anthracenol->Intermediate Oxidation (e.g., +OH•) Anthraquinone 9,10-Anthraquinone Intermediate->Anthraquinone Oxidation Further_Degradation Further Oxidation Products (e.g., 1,8-dihydroxyanthraquinone) Anthraquinone->Further_Degradation Further Oxidation Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Solution in Desired Solvent pH Vary pH Prep->pH Light Expose to Light Prep->Light Temp Vary Temperature Prep->Temp Sampling Sample at Time Points pH->Sampling Light->Sampling Temp->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Quant Identify & Quantify Parent & Degradants HPLC->Quant Kinetics Determine Degradation Kinetics & Half-life Quant->Kinetics

References

Anthracen-9-ol: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of anthracen-9-ol (also known as 9-anthranol or 9-hydroxyanthracene) in organic solvents. Due to a notable scarcity of specific quantitative solubility data for this compound in publicly accessible literature, this document establishes a theoretical framework for its solubility based on its chemical structure and provides quantitative data for the parent compound, anthracene (B1667546), as a surrogate. Furthermore, this guide details established experimental protocols for determining the solubility of solid organic compounds, empowering researchers to generate empirical data. Visual workflows for both the synthesis of this compound and a general experimental procedure for solubility determination are provided to facilitate practical application.

Introduction to this compound

This compound is an aromatic alcohol derived from anthracene. It is a tricyclic aromatic hydrocarbon bearing a hydroxyl group at the 9-position. This hydroxyl group significantly influences the molecule's physicochemical properties, including its polarity, hydrogen bonding capability, and, consequently, its solubility profile, distinguishing it from its parent compound, anthracene. Understanding the solubility of this compound is paramount for its application in various fields, including organic synthesis, materials science, and pharmaceutical development, where solution-phase behavior is a critical parameter.

Expected Solubility Profile of this compound

The fundamental principle of "like dissolves like" governs the solubility of organic compounds. The chemical structure of this compound, featuring a large, nonpolar polycyclic aromatic core and a polar hydroxyl group, suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., alcohols): The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar protic solvents like methanol (B129727), ethanol, and isopropanol. Therefore, moderate to good solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., ketones, esters, ethers): Solvents such as acetone, ethyl acetate, and tetrahydrofuran (B95107) (THF) can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. Solubility in these solvents is anticipated to be significant.

  • Nonpolar Solvents (e.g., alkanes, aromatic hydrocarbons): The large, nonpolar anthracene backbone suggests that this compound will exhibit some solubility in nonpolar solvents like hexane, toluene (B28343), and benzene. However, the presence of the polar hydroxyl group will likely limit its solubility compared to the parent compound, anthracene.

  • Water: Due to the dominance of the large, hydrophobic aromatic rings, the solubility of this compound in water is expected to be very low.

Quantitative Solubility Data

Table 1: Solubility of Anthracene in Various Organic Solvents [1][2][3]

SolventTemperature (°C)Solubility (g/kg of solvent)
Ethanol160.76
Ethanol19.519
Ethanol253.28
Methanol19.518
HexaneNot specified3.7
Toluene16.59.2
Carbon TetrachlorideNot specifiedNot specified
ChloroformNot specifiedSoluble
AcetoneNot specifiedSoluble
BenzeneNot specifiedSoluble
Diethyl EtherNot specifiedSoluble
Carbon DisulfideNot specifiedSoluble

Note: This table presents data for anthracene, not this compound. The qualitative term "Soluble" indicates that while quantitative data was not specified, the source confirms its solubility.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can determine the solubility of this compound experimentally. The following are detailed methodologies for key experiments.

Shake-Flask Method for Thermodynamic Solubility Determination[4]

This method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.

Procedure:

  • Preparation: Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer in a temperature-controlled water bath. The equilibration time can vary depending on the compound and solvent but is typically 24 to 72 hours.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, the saturated solution should be filtered (e.g., using a syringe filter with a compatible membrane, such as PTFE for organic solvents) or centrifuged.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical technique such as:

    • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve of known concentrations of this compound versus instrument response (e.g., peak area at a specific UV wavelength) must be prepared.

    • UV-Vis Spectroscopy: If this compound has a distinct chromophore and does not degrade in the solvent, a calibration curve based on absorbance at a specific wavelength can be used.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

General Procedure for Qualitative Solubility Testing[5][6]

This method provides a rapid assessment of a compound's solubility in various solvents.

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.75 mL of the test solvent in small portions, shaking vigorously after each addition.

  • Observe whether the solid dissolves completely.

  • Categorize the solubility as "soluble," "partially soluble," or "insoluble."

Synthesis of this compound

For researchers who need to synthesize this compound, a common method involves the oxidation of 9-anthraldehyde.[4]

Reaction Scheme: 9-Anthraldehyde → this compound

Procedure:

  • In a round-bottomed flask, dissolve 9-formylanthracene in acetic acid.

  • Slowly add sodium percarbonate to the stirred mixture at room temperature.

  • Raise the temperature to 30°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the acetic acid by distillation under reduced pressure.

  • Add toluene to the concentrate and wash the organic layer sequentially with water, 10% sodium thiosulfate (B1220275) solution, and 10% sodium hydroxide (B78521) solution.

  • To the toluene layer, add methanol and sulfuric acid, then remove the resulting methyl formate (B1220265) and methanol by distillation.

  • Add a 10% sodium hydroxide solution to the toluene layer to extract the this compound into the aqueous phase.

  • Separate the aqueous layer and wash it with dichloromethane (B109758) to remove impurities.

  • Acidify the aqueous layer with concentrated sulfuric acid to precipitate the product.

  • Filter the resulting solid and recrystallize from toluene to obtain pure this compound.

Visualizations

Synthesis Workflow for this compound

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 9-Formylanthracene + Acetic Acid B Add Sodium Percarbonate A->B C Heat to 30°C & Monitor (TLC) B->C D Remove Acetic Acid (Distillation) C->D E Add Toluene & Wash D->E F Esterification & Distillation E->F G Base Extraction (NaOH) F->G H Wash Aqueous Layer (DCM) G->H I Acidification & Precipitation H->I J Filter & Recrystallize (Toluene) I->J K Pure this compound J->K

Caption: Synthesis workflow for this compound from 9-formylanthracene.

Experimental Workflow for Solubility Determination

Solubility_Workflow A Add excess this compound to solvent B Equilibrate at constant T (e.g., 24-72h with agitation) A->B C Cease agitation, allow to settle B->C D Separate solid and liquid phases C->D E1 Filtration (e.g., syringe filter) D->E1 Method 1 E2 Centrifugation D->E2 Method 2 F Collect clear saturated supernatant E1->F E2->F G Accurately dilute supernatant F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Calculate Solubility H->I

Caption: General experimental workflow for determining thermodynamic solubility.

References

An In-depth Technical Guide on the Fluorescence Quantum Yield of Anthracen-9-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of anthracen-9-ol (also known as 9-anthranol). Due to the limited availability of specific quantitative data for this compound in the scientific literature, this guide leverages data from the parent fluorophore, anthracene (B1667546), and other 9-substituted derivatives to establish a foundational understanding of its expected photophysical behavior. The principles, experimental protocols, and factors influencing fluorescence quantum yield detailed herein are directly applicable to the study of this compound.

Core Concepts: Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. The value of Φf ranges from 0 to 1, where 1 signifies that every absorbed photon results in an emitted photon (100% efficiency), and 0 indicates that all absorbed energy is dissipated through non-radiative pathways. An accurate determination of the quantum yield is crucial for applications in fluorescence-based assays, imaging, and materials science.

Quantitative Data on Fluorescence Quantum Yield

Table 1: Fluorescence Quantum Yield of Anthracene in Various Solvents

SolventRefractive Index (η)Quantum Yield (Φf)
Cyclohexane1.4260.36[1]
Ethanol1.3610.27[1]
Methanol1.3290.20
Chloroform1.4460.11

Table 2: Expected Trends in the Fluorescence Quantum Yield of this compound

Solvent PropertyExpected Effect on Quantum Yield (Φf)Rationale
Increasing Polarity DecreaseIn polar solvents, the excited state of anthracene derivatives can be stabilized through solvent relaxation, which can promote non-radiative decay pathways, thus lowering the quantum yield.[2]
Protic Solvents Potential DecreaseThe hydroxyl group of this compound can engage in hydrogen bonding with protic solvents, which may introduce additional non-radiative decay channels and lead to a lower quantum yield compared to aprotic solvents of similar polarity.
pH (Acidic) Potential QuenchingProtonation of the hydroxyl group in acidic conditions could potentially lead to fluorescence quenching.[3][4]
pH (Basic) Potential ChangeDeprotonation of the hydroxyl group in basic media will form the phenolate, which will alter the electronic structure and likely change the fluorescence quantum yield.

Factors Influencing Fluorescence Quantum Yield

The fluorescence quantum yield of this compound is sensitive to a variety of environmental factors. Understanding these influences is critical for the robust application of this fluorophore in research and development.

  • Solvent Polarity: The polarity of the solvent can significantly impact the energy levels of the excited state.[2] For many aromatic compounds, an increase in solvent polarity leads to a decrease in fluorescence quantum yield due to the stabilization of charge-transfer states that decay non-radiatively.[2]

  • Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. In protic solvents, these interactions can provide pathways for non-radiative de-excitation, thereby reducing the quantum yield.

  • pH: The acidity or basicity of the medium can alter the protonation state of the hydroxyl group. Both the protonated and deprotonated forms of this compound will have different electronic structures and, consequently, different fluorescence properties, including the quantum yield.[3][4]

  • Temperature: Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to the increased probability of non-radiative decay through vibrational relaxation and collisions.

  • Presence of Quenchers: Molecular oxygen and other quenching agents can deactivate the excited state of the fluorophore through collisional quenching, leading to a significant reduction in the quantum yield.

Factors Affecting this compound Fluorescence Quantum Yield cluster_1 Environmental Factors A This compound Excited State (S1) B Fluorescence (Radiative Decay) A->B kf C Non-Radiative Decay A->C knr Solvent Polarity Solvent Polarity Solvent Polarity->C pH pH pH->C Temperature Temperature Temperature->C Quenchers Quenchers Quenchers->C

Factors influencing the fluorescence quantum yield.

Experimental Protocols for Quantum Yield Determination

The relative method is the most common and accessible approach for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • High-purity solvents (spectroscopic grade)

  • Fluorescence standard (e.g., anthracene in ethanol, Φf = 0.27, or quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.546)

  • This compound

  • High-precision quartz cuvettes (1 cm path length)

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of both the standard and this compound in the desired solvent.

  • Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each solution.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Perform a linear regression for each data set to obtain the slope (Gradient).

    • Calculate the quantum yield of this compound (Φf_sample) using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Standard Stock Solution dil_std Prepare Standard Dilutions prep_std->dil_std prep_sample Prepare Sample Stock Solution dil_sample Prepare Sample Dilutions prep_sample->dil_sample abs_measure Measure Absorbance (UV-Vis) dil_std->abs_measure dil_sample->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluo_measure plot_data Plot Integrated Intensity vs. Absorbance fluo_measure->plot_data calc_slope Determine Slopes of Linear Fits plot_data->calc_slope calc_qy Calculate Quantum Yield calc_slope->calc_qy

Workflow for relative fluorescence quantum yield determination.

Conclusion

The fluorescence quantum yield of this compound is a critical parameter for its effective use in various scientific and industrial applications. While direct quantitative data for this specific molecule is sparse, a comprehensive understanding of the photophysical principles governing anthracene and its derivatives provides a solid framework for its characterization. The experimental protocol detailed in this guide offers a robust methodology for the precise determination of its quantum yield in different environments. By carefully considering the influence of solvent, pH, and other environmental factors, researchers and drug development professionals can effectively harness the fluorescent properties of this compound.

References

Theoretical Exploration of Anthracen-9-ol's Electronic Frontier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of anthracen-9-ol (also known as 9-anthranol). Understanding the electronic properties of this polycyclic aromatic hydrocarbon is crucial for its potential applications in materials science and as a structural motif in medicinal chemistry. This document summarizes key quantitative data from computational studies, outlines the detailed methodologies employed, and visualizes the typical workflow for such theoretical investigations.

Core Electronic Properties and Tautomeric Considerations

This compound exists in a tautomeric equilibrium with its keto form, anthrone (B1665570). The relative stability and electronic characteristics of these two forms are of significant interest. Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these properties.

One study calculated the relative enthalpies of formation for the isomeric anthrols, finding that 1- and 2-anthrols are approximately 6 kJ mol⁻¹ more stable than the 9-isomer, a difference attributed to steric hindrance.[1] Furthermore, the study found anthrone to be more stable than 9-anthrol by 13.7 ± 6.4 kJ mol⁻¹.[1] This is in reasonable agreement with experimental findings that also suggest the greater stability of the keto form.[1]

The following tables present representative data that would be obtained from such theoretical studies on this compound, based on the methodologies applied to similar molecules.

Predicted Molecular Geometry of this compound

Geometry optimization is a fundamental step in computational chemistry to find the lowest energy structure of a molecule. The following table illustrates the expected key bond lengths and angles for this compound, based on calculations performed on analogous anthracene (B1667546) derivatives.

ParameterAtom 1Atom 2Atom 3Calculated Value (Exemplary)
Bond LengthC9O-~1.36 Å
Bond LengthOH-~0.97 Å
Bond LengthC9C9a-~1.41 Å
Bond LengthC9aC4a-~1.43 Å
Bond AngleC8aC9O~119°
Bond AngleC9aC9O~119°
Bond AngleC9OH~109°
Predicted Electronic Properties of this compound

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic transition energies.

PropertyCalculated Value (Exemplary)Unit
HOMO Energy-5.5 to -6.0eV
LUMO Energy-1.0 to -1.5eV
HOMO-LUMO Gap4.0 to 5.0eV
Ionization Potential6.5 to 7.5eV
Electron Affinity0.5 to 1.0eV
Predicted Electronic Transitions of this compound

Time-Dependent Density Functional Theory (TD-DFT) is a common method to calculate the energies of electronic excited states, which correspond to the absorption of light. The results can be compared with experimental UV-Vis spectra.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁~3.2~387> 0.1
S₀ → S₂~3.8~326> 0.2
S₀ → S₃~4.5~275> 0.5

Experimental Protocols: A Theoretical Chemist's Approach

The following sections detail the typical computational methodologies employed in the theoretical study of the electronic structure of molecules like this compound.

Geometry Optimization
  • Initial Structure: An initial 3D structure of this compound is constructed using molecular modeling software.

  • Computational Method: Density Functional Theory (DFT) is the most common approach. The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.[2][3]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed.[2][3] The inclusion of diffuse functions (++) is important for describing the lone pairs of the oxygen atom, and polarization functions (d,p) are crucial for accurately representing the bonding environment.

  • Convergence Criteria: The geometry is optimized until the forces on the atoms and the change in energy between successive steps fall below predefined thresholds, ensuring a true energy minimum has been reached.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a minimum on the potential energy surface, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a true minimum.

Calculation of Electronic Properties
  • Methodology: Following a successful geometry optimization, the electronic properties are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • HOMO and LUMO Energies: The energies of the frontier molecular orbitals are obtained directly from the output of the DFT calculation.

  • Ionization Potential and Electron Affinity: These can be estimated using Koopmans' theorem (approximating them as the negative of the HOMO and LUMO energies, respectively) or more accurately by performing separate energy calculations on the cationic and anionic species (ΔSCF method).

Calculation of Excited States and Electronic Spectra
  • Methodology: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths.[4]

  • Functional and Basis Set: The same functional and basis set as used for the geometry optimization are typically employed for consistency.

  • Number of States: A sufficient number of excited states are calculated to cover the spectral region of interest.

  • Solvent Effects: To simulate the electronic spectrum in a particular solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the TD-DFT calculation.

Visualizing the Theoretical Workflow

The following diagram illustrates the logical workflow for a typical theoretical investigation of the electronic structure of a molecule like this compound.

Theoretical_Workflow cluster_setup 1. Initial Setup cluster_geo_opt 2. Ground State Geometry Optimization cluster_properties 3. Electronic Property Calculation cluster_excited_state 4. Excited State Analysis cluster_analysis 5. Analysis and Interpretation mol_build Construct Initial 3D Structure method_select Select Computational Method (e.g., DFT: B3LYP) mol_build->method_select basis_select Select Basis Set (e.g., 6-311++G(d,p)) method_select->basis_select geo_opt Perform Geometry Optimization basis_select->geo_opt freq_calc Frequency Calculation geo_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min homo_lumo Calculate HOMO/LUMO Energies verify_min->homo_lumo td_dft Perform TD-DFT Calculation verify_min->td_dft ip_ea Calculate Ionization Potential and Electron Affinity homo_lumo->ip_ea data_analysis Analyze and Tabulate Data ip_ea->data_analysis uv_vis Simulate UV-Vis Spectrum td_dft->uv_vis uv_vis->data_analysis comparison Compare with Experimental Data data_analysis->comparison

Caption: Workflow for theoretical electronic structure analysis.

References

Anthracen-9-ol: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracen-9-ol, also known as 9-anthranol or 9-hydroxyanthracene, is a polycyclic aromatic hydrocarbon of significant interest in organic chemistry. While its history is intrinsically linked to its more stable keto tautomer, anthrone (B1665570), the study of this compound has been pivotal in understanding the principles of tautomerism. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and synthesis of this compound, tailored for professionals in research and drug development.

Historical Context and Discovery

The history of this compound is not marked by a single, dramatic discovery but rather by the gradual unraveling of its relationship with anthrone. Anthracene (B1667546) itself was first isolated from coal tar in 1832, and its derivatives quickly became foundational materials for the burgeoning synthetic dye industry.

The true understanding of this compound emerged from the study of keto-enol tautomerism, a concept that describes the chemical equilibrium between a carbonyl compound (the keto form) and its corresponding enol form (an alcohol adjacent to a double bond). While the keto form, anthrone, is the more stable and thus more commonly isolated tautomer, the existence and role of the enol form, this compound, were crucial for explaining the reactivity of anthrone.

A landmark in the history of this compound was the work of German chemist Kurt H. Meyer in the early 20th century. In 1911 , Meyer published a detailed study on the tautomerism of anthrone and provided a definitive method for the preparation of this compound. His work established that the interconversion between the two forms is a dynamic equilibrium and laid the groundwork for quantitative studies of this phenomenon. This research was instrumental in solidifying the broader theory of keto-enol tautomerism in organic chemistry.

Early applications of this compound were primarily as an intermediate in the synthesis of other anthracene derivatives, including various dyes and pigments. Its ability to undergo specific chemical reactions, distinct from its keto tautomer, made it a valuable, albeit transient, building block in organic synthesis.

Physicochemical Properties

This compound is a crystalline solid that exhibits distinct physical and chemical properties. A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₀O[1]
Molecular Weight 194.23 g/mol [1]
Melting Point 120 °C (if bath is preheated to 110 °C); 152 °C (if bath is cold at start)
Appearance White to light yellow needles or crystals[2]
Solubility Soluble in most organic solvents, exhibiting a blue fluorescence. Insoluble in water.[2]
Stability The solid is relatively stable when kept dry. In solution, it rapidly converts to its more stable tautomer, anthrone.[2]

Tautomerism with Anthrone

The most critical chemical characteristic of this compound is its tautomeric relationship with anthrone. The equilibrium between the keto (anthrone) and enol (this compound) forms is a dynamic process that can be influenced by factors such as solvent polarity and pH. In most solutions, the equilibrium heavily favors the more stable anthrone form.

Tautomerism cluster_equilibrium Equilibrium Anthrone Anthrone (Keto Form) Anthracenol This compound (Enol Form) Anthrone->Anthracenol Enolization Equilibrium_Note Equilibrium lies heavily towards the more stable Anthrone form.

Experimental Protocols

Historical Synthesis: The Meyer Method (1911)

This method, pivotal in the historical characterization of this compound, involves the conversion of the more stable anthrone to its enol form.

Methodology:

  • Dissolution: Dissolve anthrone in a 5-10% aqueous solution of sodium hydroxide (B78521) (NaOH) by boiling. This step deprotonates the anthrone to form the enolate anion.

  • Cooling: Rapidly cool the solution to approximately -5 °C. This slows the rate of tautomerization back to the keto form.

  • Acidification: Pour the cold alkaline solution into a cooled 5% solution of sulfuric acid (H₂SO₄). The rapid protonation of the enolate anion in the cold acidic solution favors the formation of the less stable enol tautomer, this compound.

  • Isolation: The precipitated this compound is then quickly filtered, washed with cold water, and dried under vacuum in the absence of light.

Meyer_Method Start Anthrone Step1 Dissolve in boiling 5-10% NaOH solution Start->Step1 Step2 Cool to -5 °C Step1->Step2 Step3 Pour into cold 5% H₂SO₄ solution Step2->Step3 Step4 Filter and dry precipitate Step3->Step4 End This compound Step4->End

Modern Synthesis from 9-Anthracenecarboxaldehyde

A contemporary and efficient method for the synthesis of this compound starts from 9-anthracenecarboxaldehyde.

Methodology:

  • Initial Mixture: In a round-bottomed flask equipped with a stirrer and thermometer, add 20.00 g of 9-anthracenecarboxaldehyde to 200 mL of acetic acid. Stir the mixture for 15 minutes.

  • Oxidation: Slowly add 45.68 g of sodium percarbonate at room temperature. After the addition is complete, raise the temperature to 30 °C and continue stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 4:1 mixture of n-hexane and ethyl acetate (B1210297) as the eluent.

  • Work-up:

    • Upon completion, remove the acetic acid by distillation under reduced pressure.

    • Add 200 mL of toluene (B28343) to the concentrated residue.

    • Wash the toluene layer sequentially with 100 mL of water, 100 mL of 10% sodium thiosulfate (B1220275) solution, and 100 mL of 10% sodium hydroxide solution.

  • Purification:

    • Add 22.75 g of methanol (B129727) and 0.65 g of sulfuric acid to the toluene layer. Remove the resulting methyl formate (B1220265) and excess methanol by distillation at atmospheric pressure.

    • Add 82.47 g of 10% sodium hydroxide solution to the toluene layer and stir at room temperature.

    • Separate the aqueous and organic layers. Wash the basic aqueous layer several times with 20 mL portions of dichloromethane (B109758) to remove impurities.

    • Adjust the pH of the basic aqueous layer to slightly acidic with concentrated sulfuric acid.

  • Final Product: Filter the resulting reddish powder and recrystallize from toluene to obtain pure this compound. This method typically yields a product with a purity of over 99%.

Modern_Synthesis Start 9-Anthracenecarboxaldehyde in Acetic Acid Step1 Add Sodium Percarbonate and warm to 30 °C Start->Step1 Step2 Remove Acetic Acid (Reduced Pressure) Step1->Step2 Step3 Toluene Extraction and Aqueous Washes Step2->Step3 Step4 Esterification and Distillation Step3->Step4 Step5 Base Extraction and Dichloromethane Wash Step4->Step5 Step6 Acidification and Recrystallization Step5->Step6 End Pure this compound Step6->End

Chemical Reactions and Applications in Drug Development

This compound, as the enol tautomer, undergoes reactions characteristic of both phenols and electron-rich aromatic systems. Its primary utility in research and development stems from its role as a reactive intermediate.

  • Diels-Alder Reactions: The central ring of this compound can act as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic structures. This is a valuable tool in the synthesis of novel molecular scaffolds for drug discovery.[3]

  • Electrophilic Substitution: The hydroxyl group activates the anthracene ring system, making it susceptible to electrophilic substitution at positions ortho and para to the hydroxyl group.

  • Precursor to Derivatives: this compound serves as a precursor for the synthesis of various anthracene derivatives.[4] The hydroxyl group can be alkylated, acylated, or otherwise modified to introduce different functionalities. These derivatives have been investigated for a range of applications, including as fluorescent probes and in materials science.[5][6] Some anthracene derivatives have shown potential as anticancer agents and neuroprotective agents.[7][8]

Conclusion

The discovery and history of this compound are a compelling chapter in the development of organic chemistry, particularly in the understanding of tautomerism. While its existence is often overshadowed by its more stable keto form, anthrone, this compound remains a compound of interest for its unique reactivity and synthetic potential. For researchers and professionals in drug development, a thorough understanding of its properties and synthesis provides a valuable tool for the design and creation of novel and complex molecular architectures.

References

The Tautomeric Equilibrium of Anthrone and 9-Anthrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric equilibrium between anthrone (B1665570) (the keto form) and 9-anthrol (the enol form), a fundamental concept in organic chemistry with significant implications in various scientific domains, including drug development and material science. This document summarizes key quantitative data, details experimental protocols for equilibrium determination, and visually represents the core concepts through signaling pathways and experimental workflows.

Introduction to Anthrone/9-Anthrol Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert. The equilibrium between anthrone and its enol form, 9-anthrol, is a classic example of keto-enol tautomerism. In this specific equilibrium, the keto form, anthrone, is generally the more stable and predominant tautomer under standard conditions.[1] The position of this equilibrium is, however, sensitive to environmental factors such as the solvent, pH, and temperature, as well as structural modifications to the aromatic core. Understanding and quantifying this equilibrium is crucial for predicting the reactivity, stability, and biological activity of anthrone derivatives, which are found in various natural products and pharmaceuticals.[1]

Quantitative Analysis of the Tautomeric Equilibrium

The tautomeric equilibrium between anthrone and 9-anthrol can be quantitatively described by the equilibrium constant, KE. This section presents a compilation of key thermodynamic parameters that govern this equilibrium.

ParameterValueConditionsReference
Equilibrium Constant (KE = [9-Anthrol]/[Anthrone])
pKE (-log KE)2.10Aqueous acetic acid buffers at 25 °C[2][3]
pKE (-log KE)2.17Aqueous solution at 25°C, ionic strength I=0.1 M[2][4]
Keto/Enol Ratio (Anthrone/9-Anthrol)125Calculated from pKE of 2.10[2]
Acid Dissociation Constants (pKa)
Anthrone (as a carbon acid)10.0Spectrophotometrically in piperazine (B1678402) and borate (B1201080) buffers[2][3]
9-Anthrol (as a phenolic oxyacid)7.9Calculated from pKE and anthrone pKa[2][3]
9-Anthrol (ionization quotient, pQ)7.84Aqueous solution at 25°C, ionic strength I=0.1 M[4]
Thermodynamic Data
Enthalpy of Tautomerization (ΔHt)3.8 kcal mol-1CBS-QB3 calculations[2][5]
Enthalpy of Tautomerization (ΔHt)13.7 ± 6.4 kJ mol-1MP2(FULL)/6-31G(d) quantum chemical calculations[4]

Factors Influencing the Tautomeric Equilibrium

Solvent Effects

The solvent plays a critical role in determining the position of the anthrone/9-anthrol equilibrium. The formation of intermolecular hydrogen bonds between the solvent and the tautomers can significantly influence their relative stabilities.[5] While the keto form is generally favored, polar and hydrogen-bonding solvents can shift the equilibrium. For instance, the equilibrium ratio is known to be strongly dependent on the applied solvent.[5]

pH and Ionization

The pH of the solution has a profound effect on the apparent equilibrium, as both tautomers can deprotonate to form a common anthrolate anion.[2][6] At acidic and neutral pH (pH 4 and 7), the keto form, anthrone, constitutes over 99% of the total species in solution.[2][4] However, as the pH approaches and exceeds the pKa of 9-anthrol (around 7.9), the equilibrium shifts. At pH 10, the population of the anthrone and the common anion are nearly equal, each representing just under half of the total species.[2][4]

Substituent Effects

The electronic nature and position of substituents on the anthracene (B1667546) ring can alter the relative stabilities of the tautomers and thus shift the equilibrium. Both classical and reverse substituent effects have been studied computationally.[7][8] The introduction of substituents can impact the charge distribution and aromaticity of the rings, thereby influencing the tautomeric preference.[7][8]

Experimental Determination of Tautomeric Equilibrium

The determination of the tautomeric equilibrium constant and the kinetic parameters of interconversion often involves a combination of spectroscopic and kinetic methods.

Spectrophotometric Analysis

UV-Vis spectrophotometry is a common technique used to determine the concentrations of anthrone and 9-anthrol at equilibrium. The method relies on the distinct absorption spectra of the two tautomers. The pKa of anthrone has been determined spectrophotometrically in various buffer solutions.[2][3]

General Protocol:

  • Preparation of Solutions: Prepare solutions of anthrone in a series of buffers with varying pH.

  • Spectral Acquisition: Record the UV-Vis absorption spectra of each solution at a constant temperature (e.g., 25 °C).

  • Data Analysis: Analyze the spectral data to determine the concentration of each tautomer at different pH values. The molar absorptivities of the pure keto and enol forms are required for this analysis.

  • pKa Determination: Plot the absorbance at a specific wavelength against pH to determine the pKa of the ionizing species.

Kinetic Measurements

The equilibrium constant can also be determined from the ratio of the rate constants for the forward (enolization) and reverse (ketonization) reactions. These rates can be measured by monitoring the change in absorbance over time after a pH jump or other perturbation that shifts the equilibrium.

General Protocol:

  • Perturbation: Induce a rapid change in the conditions of the solution (e.g., a pH jump) to displace the system from equilibrium.

  • Time-Resolved Spectroscopy: Monitor the change in absorbance at a wavelength where the two tautomers have different molar absorptivities as the system relaxes to the new equilibrium position.

  • Rate Constant Calculation: Fit the time-dependent absorbance data to a first-order kinetic model to extract the observed rate constant.

  • Equilibrium Constant Determination: The equilibrium constant (KE) can be calculated from the ratio of the forward and reverse rate constants.

Visualizing the Tautomeric Equilibrium and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Tautomeric equilibrium between anthrone and 9-anthrol.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare anthrone solutions in buffers of varying pH B Acquire UV-Vis spectra at constant temperature A->B C Perform pH-jump experiment A->C E Determine tautomer concentrations from spectra B->E D Monitor absorbance change over time C->D G Fit kinetic data to extract rate constants D->G F Calculate pKa from absorbance vs. pH plot E->F H Calculate K_E from rate constants G->H

Caption: Experimental workflow for determining tautomeric equilibrium.

pH_Influence Anthrone Anthrone (Keto) Anthrol 9-Anthrol (Enol) Anthrone->Anthrol Tautomerization (K_E) Anion Anthrolate Anion Anthrone->Anion Deprotonation (pKa = 10.0) Anthrol->Anion Deprotonation (pKa = 7.9)

Caption: Influence of pH on the anthrone/9-anthrol system.

Conclusion

The tautomeric equilibrium of anthrone and 9-anthrol is a well-studied but complex phenomenon. The predominance of the keto form, anthrone, is a key characteristic, yet the equilibrium is dynamically influenced by solvent, pH, and molecular substitution. For researchers in drug development and materials science, a thorough understanding of these dynamics is essential for predicting molecular behavior and designing novel compounds with desired properties. The quantitative data and experimental frameworks presented in this guide offer a solid foundation for further investigation and application of this important chemical principle.

References

Methodological & Application

Application Notes and Protocols for Anthracen-9-ol and its Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracen-9-ol, also known as 9-anthranol, is an aromatic organic compound that exhibits fluorescence, a property stemming from its anthracene (B1667546) core.[1] This characteristic makes the anthracene scaffold a valuable component in the design of fluorescent probes for a wide range of applications in chemical sensing and biological imaging.[2][3] However, the direct application of this compound as a fluorescent probe is limited due to its existence in a tautomeric equilibrium with its non-fluorescent keto form, anthrone.[4][5][6] The position of this equilibrium is highly dependent on the solvent environment, which can complicate direct quantitative measurements.[7][8]

The enol form, this compound, is responsible for the observed blue fluorescence in organic solvents.[9] In contrast, the keto form, anthrone, is non-fluorescent.[4][10] This tautomerism is a critical consideration when designing experiments with this compound or its derivatives.

Due to the limited availability of specific photophysical data and application protocols for this compound itself, this document will provide foundational information on the parent fluorophore, anthracene, and detailed protocols for the application of well-characterized anthracene derivatives. These derivatives are often functionalized at the 9-position to create specific and sensitive fluorescent probes for various analytes.[3] The principles and methodologies described herein serve as a comprehensive guide for researchers interested in utilizing the fluorescent properties of the anthracene core.

Photophysical Properties of Anthracene

As a baseline for understanding the fluorescence of this compound and its derivatives, the photophysical properties of the parent compound, anthracene, are summarized below.

ParameterValueSolvent
Excitation Maximum (λex) ~356 nmGeneral
Emission Maximum (λem) ~397 nmGeneral
Quantum Yield (Φf) 0.27Ethanol
Quantum Yield (Φf) 0.36Cyclohexane

Data sourced from multiple references.[11][12]

Performance of Anthracene-Based Fluorescent Probes

The versatility of the anthracene scaffold allows for the development of a wide array of fluorescent probes with tailored specificities and sensing mechanisms. The following table summarizes the performance of several functionalized anthracene derivatives from recent literature.

Probe DerivativeAnalyteSensing MechanismLimit of Detection (LOD)Key Features
Anthracene-thiophene Schiff baseCr³⁺Photoinduced Electron Transfer (PET)0.4 µM"Turn-on" fluorescence response, fast response time (<1 min)
Anthracene CarboxamideMitochondrial ClO⁻Thioether oxidation23 nMHigh sensitivity and selectivity, good water solubility
Anthracene-bearing ThioacetalsHg²⁺Desulfurization reaction59 - 235 nM"Turn-on" fluorescence, high selectivity
9-Chloromethyl AnthraceneCarboxylic AcidsDerivatization for HPLC0.18 - 2.53 pmolEnables sensitive fluorescence detection of non-fluorescent acids

This table is a summary of data from multiple sources and is intended for comparative purposes.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Fluorescence Measurements of Anthracene Derivatives

This protocol outlines a general workflow for characterizing the basic fluorescent properties of an anthracene-based compound.

Materials:

  • Anthracene derivative of interest

  • High-purity solvents (e.g., ethanol, cyclohexane, acetonitrile)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the anthracene derivative in a suitable solvent at a concentration of approximately 1 mM.

  • Working Solution Preparation: From the stock solution, prepare a dilute working solution (e.g., 1-10 µM). The absorbance of this solution at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[15]

  • Absorption Spectrum Measurement: Record the UV-Vis absorption spectrum of the working solution to determine the wavelength of maximum absorption (λmax).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to a value slightly longer than the observed absorption maximum.

    • Scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex), which is the wavelength that produces the highest fluorescence intensity.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the determined λex.

    • Scan a range of emission wavelengths to record the fluorescence emission spectrum and determine the wavelength of maximum emission (λem).

  • Quantum Yield Determination (Relative Method):

    • Select a suitable fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54 or anthracene in ethanol, Φf = 0.27).[12][16]

    • Prepare a series of dilutions of both the sample and the standard with absorbances below 0.1 at the same excitation wavelength.

    • Measure the integrated fluorescence intensity (area under the emission curve) for each solution.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[17]

G General Workflow for Fluorescence Measurement cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1 mM) prep_work Prepare Working Solution (1-10 µM) Absorbance < 0.1 prep_stock->prep_work abs_spec Measure Absorption Spectrum (Determine λmax) prep_work->abs_spec ex_spec Measure Excitation Spectrum (Determine λex) abs_spec->ex_spec em_spec Measure Emission Spectrum (Determine λem) ex_spec->em_spec qy_det Determine Quantum Yield (Relative Method) em_spec->qy_det

Caption: A generalized workflow for fluorescence measurements.

Protocol 2: Detection of Metal Ions Using an Anthracene-Based "Turn-On" Fluorescent Probe

This protocol is adapted from the use of an anthracene-thiophene Schiff base probe for the detection of Cr³⁺ and can be generalized for other "turn-on" probes targeting different metal ions.[3]

Materials:

  • Anthracene-based fluorescent probe stock solution (e.g., 1 mM in an organic solvent like acetonitrile)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water)

  • Fluorometer and quartz cuvettes

Procedure:

  • Probe Solution Preparation: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in a mixture of organic solvent and buffer (e.g., 6:4 acetonitrile/HEPES buffer).

  • Baseline Fluorescence Measurement: Record the fluorescence emission spectrum of the probe's working solution. For a "turn-on" probe, the initial fluorescence should be low.

  • Titration with Target Metal Ion:

    • To the cuvette containing the probe solution, add small aliquots of the target metal ion stock solution (e.g., adding increments to reach final concentrations from 0 to 50 µM).

    • After each addition, mix thoroughly and allow for a short incubation period (e.g., < 1 minute).

    • Record the fluorescence emission spectrum after each addition. A significant increase in fluorescence intensity at a specific wavelength indicates the detection of the target ion.

  • Selectivity Test: Repeat the experiment by adding other metal ions at a concentration significantly higher than the target ion to ensure the probe's response is selective.

  • Limit of Detection (LOD) Calculation: The LOD can be determined from the titration data based on the signal-to-noise ratio, typically calculated as 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve at low concentrations.

G Sensing Mechanism: Photoinduced Electron Transfer (PET) cluster_probe Fluorescent Probe cluster_process Sensing Process Fluorophore Anthracene (Fluorophore) Probe Probe (Fluorophore-Receptor) Fluorophore->Probe Receptor Receptor Moiety (e.g., Schiff Base) Receptor->Probe PET Photoinduced Electron Transfer (Receptor to Fluorophore) Probe->PET In absence of analyte Analyte Analyte Binding (e.g., Metal Ion) Probe->Analyte Excitation Excitation (hν) Excitation->Probe Quenching Fluorescence Quenching ('Turn-Off' State) PET->Quenching PET_inhibition PET Inhibition Analyte->PET_inhibition Emission Fluorescence Emission ('Turn-On' State) PET_inhibition->Emission

Caption: Generalized PET sensing mechanism for a "turn-on" fluorescent probe.

Protocol 3: Cellular Imaging with an Anthracene-Based Fluorescent Probe

This protocol provides a general guideline for using a cell-permeable anthracene derivative for live-cell imaging, for instance, to visualize specific organelles or detect intracellular analytes.

Materials:

  • Cell line of interest cultured on glass-bottom dishes or coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Anthracene-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed the cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium. The final concentration typically ranges from 1 to 10 µM. Ensure the final DMSO concentration is non-toxic to the cells (usually ≤ 0.1%).

    • Remove the old medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time should be determined experimentally.

  • Washing: Remove the loading solution and wash the cells two to three times with warm PBS or fresh medium to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (can be PBS or phenol (B47542) red-free medium) to the cells.

    • Immediately image the cells using a fluorescence microscope. Use an excitation source and emission filter appropriate for the anthracene fluorophore (e.g., excitation ~360 nm, emission ~400-500 nm).

    • Acquire images and analyze the subcellular localization or the change in fluorescence intensity in response to specific stimuli.

Visualization of Tautomeric Equilibrium

The utility of this compound as a fluorescent probe is intrinsically linked to its tautomeric equilibrium with the non-fluorescent anthrone. This relationship is a key consideration in experimental design and data interpretation.

G Tautomeric Equilibrium of this compound Anthracenol This compound (Enol Form) Fluorescent Anthrone Anthrone (Keto Form) Non-Fluorescent Anthracenol->Anthrone Equilibrium shifts based on solvent

Caption: Tautomeric equilibrium between this compound and anthrone.

Conclusion

While this compound itself presents challenges for direct use as a fluorescent probe due to its tautomeric nature, the anthracene scaffold is a robust and versatile platform for the design of highly sensitive and selective fluorescent sensors. By functionalizing the anthracene core, researchers can develop probes for a multitude of applications, from detecting metal ions in environmental samples to imaging dynamic processes within living cells. The protocols and data presented in this document provide a comprehensive starting point for scientists and professionals to harness the power of anthracene-based fluorescence in their research and development endeavors.

References

Application Notes and Protocols: Anthracen-9-ol Derivatives for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of anthracen-9-ol derivatives as fluorescent chemosensors for the detection of various metal ions. Anthracene (B1667546) and its derivatives are a prominent class of fluorophores utilized in the development of fluorescent sensors due to their excellent photoluminescence properties and chemical stability. This document outlines the signaling mechanisms, quantitative detection parameters, and experimental procedures for the synthesis and application of these sensors.

Introduction to this compound Based Metal Ion Sensing

This compound derivatives are versatile platforms for the design of fluorescent chemosensors. The core principle of their function lies in the modulation of the anthracene fluorophore's emission properties upon selective binding to a target metal ion. This modulation can manifest as either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity. Several photophysical mechanisms govern these changes, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Aggregation-Induced Emission Enhancement (AIEE). The specificity for a particular metal ion is engineered by incorporating a specific receptor moiety that selectively binds to the target ion.

Signaling Pathways and Detection Mechanisms

The interaction between an this compound derivative sensor and a metal ion triggers a conformational and/or electronic change in the molecule, leading to a detectable fluorescent signal. The primary mechanisms are illustrated below.

G General Signaling Pathways for Metal Ion Detection cluster_0 Photoinduced Electron Transfer (PET) cluster_1 Chelation-Enhanced Fluorescence (CHEF) a1 Fluorophore (Anthracene) a2 Receptor a1->a2 e- transfer a4 Fluorescence Quenched ('Turn-off' State) a1->a4 Excitation a5 Fluorescence Restored ('Turn-on' State) a2->a5 Inhibition of e- transfer a3 Metal Ion a3->a2 Binding b1 Fluorophore with Receptor b2 Metal Ion b1->b2 Binding b3 Rigid Complex b2->b3 Chelation b4 Enhanced Fluorescence ('Turn-on' State) b3->b4 Reduced non-radiative decay G Synthesis Workflow for an Anthracene-Based Schiff Base Sensor start Start reagents Anthracene-9-carboxaldehyde + Amine-containing receptor start->reagents dissolve Dissolve in Ethanol reagents->dissolve reflux Reflux for 24h dissolve->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter the precipitate cool->filter wash Wash with cold Ethanol filter->wash dry Dry under vacuum wash->dry characterize Characterize product (NMR, MS, IR) dry->characterize end End characterize->end

Application Notes and Protocols: Anthracen-9-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of anthracen-9-ol (also known as 9-anthrol), a versatile building block in organic synthesis. This document details its application in cycloaddition reactions, as a precursor for functionalized aromatic compounds, and in photochemical transformations. The inherent keto-enol tautomerism of this compound with its keto form, anthrone (B1665570), plays a crucial role in its reactivity and is a key consideration in the experimental designs outlined below.

Diels-Alder Reactions: this compound as a Diene Precursor

This compound, primarily through its tautomeric form anthrone, serves as a reactive diene component in [4+2] cycloaddition reactions, providing access to complex polycyclic frameworks. The equilibrium between this compound and anthrone is a critical factor, with the anthrone form typically favored and participating in the cycloaddition.

Key Features:

  • Reactive Diene: The central ring of the anthracene (B1667546) system acts as the diene.

  • Stereoselectivity: The reaction with cyclic dienophiles often proceeds with high stereoselectivity.

  • Tautomerism Influence: The reaction conditions can influence the keto-enol equilibrium, thereby affecting the reaction rate and yield.

While a specific high-yield protocol for this compound is not extensively documented, the following table summarizes reaction parameters for the closely related parent compound, anthracene, with maleic anhydride, which serves as a reliable model.

DieneDienophileSolventTemperature (°C)Reaction TimeYield (%)Reference
AnthraceneMaleic AnhydrideXyleneReflux (~140)30 min~90[1][2][3][4]
AnthraceneMaleic Anhydride(Neat)210-26015 minHigh[5]

This protocol is adapted from procedures for the Diels-Alder reaction of anthrone and its derivatives.

Objective: To synthesize the Diels-Alder adduct of anthrone and N-phenylmaleimide.

Materials:

  • Anthrone (keto form of this compound)

  • N-Phenylmaleimide

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Crystallization dish

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine anthrone (1.0 eq) and N-phenylmaleimide (1.05 eq).

  • Solvent Addition: Add anhydrous xylene to the flask to achieve a concentration of approximately 0.2 M with respect to anthrone.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 140°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 hexanes:ethyl acetate). The reaction is typically complete within 1-2 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature, during which the product may begin to crystallize.

    • Cool the mixture further in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold xylene to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or an ethanol/water mixture.

  • Characterization: Characterize the purified product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Diels_Alder cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Anthrone Anthrone (Keto Tautomer) Conditions Xylene Reflux (140°C) Anthrone->Conditions + NPM N-Phenylmaleimide (Dienophile) NPM->Conditions + Adduct Diels-Alder Adduct Conditions->Adduct [4+2] Cycloaddition

Caption: Diels-Alder reaction workflow.

This compound as a Precursor for Anthraquinones

This compound can be readily oxidized to 9,10-anthraquinone, a valuable scaffold in medicinal chemistry and the dye industry. Various oxidizing agents can be employed for this transformation.

The following table provides data for the oxidation of the parent compound, anthracene, which is analogous to the oxidation of this compound.

Starting MaterialOxidizing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
AnthraceneCrO₃Acetic AcidReflux20 minHigh[6]
Anthracene(NH₄)₂Ce(NO₃)₆THF/H₂ORoom Temp.5 minHigh[7]

This protocol is based on standard oxidation procedures for anthracene and its derivatives.

Objective: To synthesize 9,10-anthraquinone from this compound.

Materials:

  • This compound

  • Chromic acid (CrO₃)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Preparation of Oxidant: In a separate beaker, prepare a solution of chromic acid (2.0 eq) in a mixture of water and glacial acetic acid.

  • Addition of Oxidant: While stirring the this compound solution, slowly add the chromic acid solution. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 20-30 minutes.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water.

    • A yellow precipitate of 9,10-anthraquinone will form.

    • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is colorless.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

  • Characterization: Confirm the identity and purity of the product by its melting point and spectroscopic analysis.

Oxidation_Workflow Start This compound in Glacial Acetic Acid Oxidant Add Chromic Acid Solution Start->Oxidant Reaction Reflux for 20-30 minutes Oxidant->Reaction Workup Pour into Ice Water Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Product 9,10-Anthraquinone Purification->Product

Caption: Oxidation of this compound.

Photochemical [4+4] Cycloaddition (Photodimerization)

Anthracene and its derivatives are known to undergo [4+4] photodimerization upon irradiation with UV light, typically with wavelengths greater than 300 nm. This reversible reaction leads to the formation of a cycloadduct, linking two anthracene moieties.

SubstrateLight SourceSolventConcentrationReaction TimeProductReference
9-Substituted AnthracenesUVA Lamp (>300 nm)Various Organic SolventsDiluteVariesHead-to-tail dimer[8]
9-Anthracenecarboxylic AcidUV IrradiationSolid StateN/AVariesUnstable dimer[9]

This is a general protocol based on the known photoreactivity of 9-substituted anthracenes.

Objective: To synthesize the photodimer of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., dichloromethane (B109758) or benzene)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)

  • Nitrogen or argon source for deoxygenation

  • Rotary evaporator

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent in a quartz reaction vessel. The concentration should be low enough to prevent precipitation of the product on the walls of the vessel.

  • Deoxygenation: Deoxygenate the solution by bubbling nitrogen or argon through it for 15-20 minutes, as oxygen can quench the excited state of anthracene.

  • Irradiation: Seal the vessel and irradiate the solution with a suitable UV lamp while maintaining a constant temperature, if necessary, by using a cooling bath.

  • Reaction Monitoring: Monitor the disappearance of the characteristic anthracene fluorescence and the formation of the non-fluorescent dimer by UV-Vis and fluorescence spectroscopy, or by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • The solid residue is the crude photodimer.

  • Purification: The dimer can be purified by recrystallization from a suitable solvent. Note that the dimer may be thermally labile and revert to the monomer upon heating.

  • Characterization: Characterize the product using ¹H NMR spectroscopy, observing the disappearance of the aromatic protons at the 9 and 10 positions and the appearance of new signals for the bridgehead protons.

Photodimerization Monomer1 This compound UV_light hv (λ > 300 nm) Monomer1->UV_light Monomer2 This compound Monomer2->UV_light Dimer [4+4] Photodimer Heat Δ (Heat) Dimer->Heat Cycloreversion UV_light->Dimer Cycloaddition Heat->Monomer1 Heat->Monomer2

Caption: Reversible photodimerization.

O-Functionalization of this compound

The hydroxyl group of this compound can be functionalized through reactions such as O-alkylation to produce a variety of ethers. These derivatives can have distinct photochemical and physical properties.

Objective: To synthesize 9-methoxyanthracene (B3050148) from this compound.

Materials:

  • This compound

  • Sodium hydride (NaH) or another suitable base (e.g., K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and extraction

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Deprotonation: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous DMF.

  • Formation of Alkoxide: Cool the suspension in an ice bath and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

  • Alkylation: Cool the mixture again in an ice bath and add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates the consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified 9-methoxyanthracene by spectroscopic methods.

O_Alkylation Start This compound Deprotonation Deprotonation (NaH in DMF) Start->Deprotonation Alkoxide Anthracen-9-olate Deprotonation->Alkoxide Alkylation Alkylation (CH₃I) Alkoxide->Alkylation Product 9-Methoxyanthracene Alkylation->Product

Caption: O-Alkylation of this compound.

These protocols and notes highlight the potential of this compound as a versatile reagent in organic synthesis. For all experimental work, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for 9-Anthrol in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene (B1667546) and its derivatives are a well-established class of fluorescent molecules utilized in a variety of biomedical imaging applications. Their fluorescence properties are often sensitive to the local microenvironment, making them valuable probes for studying cellular structures and processes. 9-Anthrol, a hydroxylated derivative of anthracene, is a lipophilic molecule with potential for use in fluorescence microscopy, particularly for visualizing cellular membranes and lipid-rich structures. This document provides a detailed, though generalized, protocol for the application of 9-anthrol as a fluorescent probe in microscopy, based on the known properties of related anthracene compounds. It is important to note that specific protocols for 9-anthrol are not widely published; therefore, the following recommendations should be considered a starting point for experimental design and will likely require optimization.

Principle of Application

The fluorescent properties of the anthracene core are sensitive to the polarity of its environment. This solvatochromic behavior can be exploited to probe the lipid organization of cellular membranes. It is hypothesized that 9-anthrol, due to its lipophilic nature, will preferentially partition into cellular membranes. Changes in the fluorescence emission spectrum or lifetime of 9-anthrol within different membrane domains (e.g., liquid-ordered vs. liquid-disordered phases) could provide insights into membrane fluidity and organization.

Data Presentation

The following table summarizes the typical photophysical properties of the parent anthracene chromophore. The exact values for 9-anthrol may vary and should be determined experimentally.

PropertyValueReference
Excitation Maximum (λex)~368 nm[1]
Emission Maximum (λem)~380-450 nm (solvent dependent)[1]
Quantum Yield (ΦF)Varies with solvent polarity[2]
Molar Extinction Coefficient (ε)~7,000 - 10,000 M⁻¹cm⁻¹ in ethanolN/A
BioconjugationNot directly applicable for unconjugated 9-anthrolN/A
Primary ApplicationMembrane and lipid raft visualization (hypothesized)[3][4]

Experimental Protocols

I. Preparation of 9-Anthrol Stock Solution

Materials:

  • 9-Anthrol powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Prepare a 1-10 mM stock solution of 9-anthrol in anhydrous DMSO or ethanol.

  • Ensure the powder is completely dissolved by vortexing thoroughly.

  • Store the stock solution at -20°C, protected from light.

II. Cell Culture and Staining

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • 9-Anthrol working solution (see below)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Seed cells onto a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

  • Prepare a working solution of 9-anthrol by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration must be determined empirically.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the 9-anthrol working solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined experimentally.

  • (Optional) For nuclear counterstaining, a dye such as Hoechst 33342 or DAPI can be added during the last 10-15 minutes of incubation.

  • After incubation, gently wash the cells two to three times with warm PBS to remove excess probe.

  • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

III. Fluorescence Microscopy and Image Acquisition

Materials:

  • Fluorescence microscope equipped with a suitable filter set for UV/blue excitation and blue emission.

  • Immersion oil (if using an oil immersion objective)

  • Image acquisition software

Protocol:

  • Place the imaging vessel on the microscope stage.

  • Use an excitation filter appropriate for the excitation maximum of anthracene (around 365 nm).

  • Use an emission filter that captures the expected emission range (around 400-500 nm). A bandpass filter is recommended to reduce background noise.

  • Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

  • Optimize acquisition settings (e.g., exposure time, gain) to obtain a good signal-to-noise ratio.

  • For live-cell imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

Mandatory Visualizations

G cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Imaging stock Prepare 1-10 mM 9-Anthrol Stock Solution in DMSO working Dilute Stock to 1-10 µM Working Solution in Media stock->working cells Culture Cells on Imaging Dish wash1 Wash Cells with PBS cells->wash1 incubate Incubate with 9-Anthrol Working Solution (15-60 min) wash1->incubate wash2 Wash Cells with PBS (2-3x) incubate->wash2 image Acquire Images using Fluorescence Microscope wash2->image analyze Image Analysis image->analyze

Caption: Experimental workflow for staining cells with 9-anthrol.

G cluster_membrane Cellular Membrane cluster_signal Fluorescence Signal lo Liquid-Ordered (Lo) Domain (e.g., Lipid Raft) signal_lo Potentially Altered Fluorescence (e.g., Shorter Wavelength, Longer Lifetime) lo->signal_lo ld Liquid-Disordered (Ld) Domain signal_ld Baseline Fluorescence ld->signal_ld probe 9-Anthrol probe->lo Partitions into Membrane probe->ld Partitions into Membrane

Caption: Hypothesized signaling pathway for 9-anthrol as a membrane probe.

References

Application Notes and Protocols: Anthracen-9-ol as a Precursor for Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracen-9-ol (also known as 9-anthranol or anthrone (B1665570), its keto tautomer) is a versatile polycyclic aromatic hydrocarbon that serves as a valuable precursor in the synthesis of a variety of dyes. Its fused three-ring aromatic system provides a rigid chromophoric core that can be chemically modified to produce colorants with a wide range of hues and properties. This document provides detailed application notes and experimental protocols for the synthesis of notable dyes starting from this compound, with a focus on vat and azo dyes. The unique photophysical properties of anthracene (B1667546) derivatives make them suitable for applications in materials science, including organic light-emitting diodes (OLEDs), and for biological imaging.[1]

Key Dye Classes Derived from this compound

The reactivity of the this compound backbone allows for the synthesis of several classes of dyes, including:

  • Vat Dyes: These are water-insoluble dyes that are applied to cellulosic fibers in a reduced, soluble form (leuco form) and then re-oxidized to their insoluble, colored state within the fiber. A prominent example synthesized from an this compound precursor is Vat Blue 20 (Violanthrone).

  • Azo Dyes: This large class of dyes is characterized by the presence of one or more azo groups (–N=N–). This compound can be used as a coupling component in azo coupling reactions to produce a variety of colored compounds.

Synthesis of Vat Dyes: The Violanthrone (B7798473) Pathway

A significant application of this compound is in the synthesis of violanthrone (C.I. Vat Blue 20), a vat dye known for its deep blue color and excellent fastness properties. The synthesis is a two-step process involving the formation of an intermediate, benzanthrone (B145504).[2]

Step 1: Synthesis of Benzanthrone from this compound

This compound exists in tautomeric equilibrium with its keto form, anthrone. The synthesis of benzanthrone proceeds via a condensation reaction of anthrone with glycerol (B35011) in the presence of a strong acid, typically sulfuric acid. The glycerol is first dehydrated to acrolein, which then undergoes a Michael addition with anthrone, followed by cyclization and dehydration to form the benzanthrone core.[3][4]

Synthesis_of_Benzanthrone Anthracenol This compound Anthrone Anthrone Anthracenol->Anthrone Tautomerization Intermediate Michael Adduct Intermediate Anthrone->Intermediate Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol:e->Acrolein:w Dehydration H2SO4 H₂SO₄ Acrolein->Intermediate Benzanthrone Benzanthrone Intermediate->Benzanthrone Cyclization & Dehydration

Caption: Synthetic pathway for Benzanthrone from this compound.
Experimental Protocol 1: Synthesis of Benzanthrone

This protocol is adapted from the well-established procedure for the synthesis of benzanthrone from anthraquinone, which is readily applicable to starting with anthrone (the keto-tautomer of this compound).[4]

Materials:

  • Anthrone (or this compound)

  • Concentrated Sulfuric Acid (98%)

  • Glycerol

  • Water

  • Tetrachloroethane (for purification)

  • Decolorizing carbon

  • 1% Sodium Hydroxide (B78521) solution

Procedure:

  • In a fume hood, carefully add 80 g of anthrone to 800 g of 80% sulfuric acid in a suitable reaction vessel equipped with a mechanical stirrer.

  • Heat the mixture to 100-105 °C with stirring until the anthrone is completely dissolved.

  • Slowly add a mixture of 96 g of glycerol and 96 cc of water over 30 minutes, allowing the temperature to rise to 85-90 °C.

  • Carefully heat the reaction mixture to 120 °C over 1.5 hours.

  • Maintain the temperature at 118-120 °C for an additional 3 hours.

  • Cool the mixture to 70-80 °C and cautiously pour it into 4 L of boiling water with vigorous stirring.

  • Filter the resulting dark green precipitate of crude benzanthrone using a Büchner funnel and wash thoroughly with hot water.

  • For purification, boil the crude product with a 1% sodium hydroxide solution, filter, and wash with water until the filtrate is neutral.

  • Dry the crude benzanthrone at 120 °C.

  • Further purification can be achieved by recrystallization from tetrachloroethane with the addition of decolorizing carbon. The purified benzanthrone should be obtained as yellow needles.

Step 2: Synthesis of Violanthrone (Vat Blue 20) from Benzanthrone

Violanthrone is synthesized via the alkaline fusion of two molecules of benzanthrone. This oxidative coupling reaction is typically carried out at high temperatures using a mixture of potassium hydroxide and a mild oxidizing agent.[5]

Synthesis_of_Violanthrone Benzanthrone 2 x Benzanthrone Violanthrone Violanthrone (Vat Blue 20) Benzanthrone->Violanthrone Alkaline Fusion (Oxidative Coupling) KOH KOH, Heat Oxidant Oxidizing Agent (e.g., Sodium Chlorate)

Caption: Synthesis of Violanthrone from Benzanthrone.
Experimental Protocol 2: Synthesis of Violanthrone

This protocol describes a general method for the alkaline fusion of benzanthrone to produce violanthrone.[5]

Materials:

  • Benzanthrone

  • Potassium Hydroxide (KOH)

  • Sodium Chlorate (NaClO₃) (or other suitable oxidizing agent)

  • Water

  • Sodium Dithionite (B78146) (for purification)

Procedure:

  • In a high-temperature reaction vessel (e.g., a nickel or iron crucible), melt potassium hydroxide.

  • Gradually add finely powdered benzanthrone to the molten potassium hydroxide with stirring.

  • Add an oxidizing agent, such as sodium chlorate, portion-wise to the molten mixture.

  • Heat the reaction mixture to 200-240 °C for several hours to facilitate the oxidative coupling.

  • After the reaction is complete, cool the mixture and carefully add water to dissolve the excess alkali.

  • Collect the crude violanthrone precipitate by filtration and wash thoroughly with hot water until the filtrate is neutral.

  • Dry the crude product.

  • Purification can be achieved by "vatting," which involves reducing the violanthrone to its soluble leuco form with an alkaline sodium dithionite solution, filtering to remove insoluble impurities, and then re-oxidizing the filtrate (e.g., by bubbling air through it) to precipitate the purified violanthrone.

Quantitative Data for Violanthrone Dyes

The photophysical properties of violanthrone and its derivatives are of interest for various applications. Below is a summary of available data.

Compoundλmax (abs) (nm)λmax (em) (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Fluorescence Quantum Yield (ΦF)SolventReference(s)
Violanthrone-78535, 580635Not ReportedNot ReportedToluene[1][6]
Violanthrone Dimer I~500Not ReportedNot ReportedNot ReportedToluene[7]
Violanthrone-79 (monomer)652Not ReportedNot ReportedNot ReportedChloroform[7]
16,17-dioctyloxyviolanthroneNot Reported~700-800Not ReportedNot ReportedNot Reported[8]

Note: Quantitative data for the parent violanthrone (Vat Blue 20) is not consistently reported in the literature. The data for derivatives indicates strong absorption in the visible and near-infrared regions.

Synthesis of Azo Dyes from this compound

This compound (as its tautomer, anthrone) can also serve as a coupling component in the synthesis of azo dyes. The general procedure involves the diazotization of an aromatic amine followed by coupling with anthrone in an alkaline solution.

Azo_Dye_Synthesis AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization NaNO2_HCl NaNO₂ / HCl 0-5 °C AzoDye Anthrone-based Azo Dye DiazoniumSalt->AzoDye Azo Coupling Anthrone Anthrone Anthrone->AzoDye NaOH NaOH (aq)

Caption: General workflow for the synthesis of anthrone-based azo dyes.
Experimental Protocol 3: Synthesis of an Anthrone-Based Azo Dye

This protocol provides a general method for the synthesis of an azo dye using anthrone as the coupling component.[9]

Materials:

  • Aromatic amine (e.g., aniline (B41778) or a substituted aniline)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (B80452) (NaNO₂)

  • Anthrone

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve the aromatic amine in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir for an additional 10-15 minutes to ensure complete formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve anthrone in an aqueous solution of sodium hydroxide to form the enolate.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold anthrone solution with vigorous stirring.

    • A colored precipitate of the azo dye will form.

    • Continue stirring in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Applications and Future Directions

Dyes derived from this compound have a range of applications. Violanthrone (Vat Blue 20) is a commercially important vat dye for cotton and other cellulosic fibers due to its high fastness properties.[2][10] The extended π-systems of violanthrone and its derivatives also make them interesting candidates for applications in organic electronics, such as organic photovoltaics and field-effect transistors.[11]

The ability to synthesize a variety of azo dyes by coupling different diazonium salts with anthrone opens up possibilities for creating a palette of colors with potentially interesting photophysical and biological properties. Further research into the structure-property relationships of these dyes could lead to the development of novel functional materials for advanced applications.

References

Application Notes and Protocols for the Analytical Determination of Anthracen-9-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anthracen-9-ol, also known as 9-hydroxyanthracene or anthranol, is an aromatic organic compound belonging to the class of anthracenes. It exists as a tautomer of anthrone. This compound and its derivatives are of significant interest in various fields, including environmental monitoring and the quality control of botanical food supplements, where hydroxyanthracene derivatives (HADs) are analyzed for their potential health effects. Accurate and sensitive analytical methods are crucial for the quantification of this compound in diverse and often complex matrices. This document provides detailed protocols and application notes for researchers, scientists, and professionals in drug development engaged in its determination.

Overview of Analytical Methodologies

The determination of this compound can be accomplished through several advanced analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The primary techniques include chromatographic methods, which offer high specificity and separation power, and electrochemical methods, which provide high sensitivity and potential for on-site analysis.

Methods Analytical Methodologies Chromatographic Chromatographic Methods Methods->Chromatographic Electrochemical Electrochemical Methods Methods->Electrochemical Spectroscopic Spectroscopic Methods Methods->Spectroscopic HPLC HPLC-UV/DAD Chromatographic->HPLC LCMS LC-MS/MS Chromatographic->LCMS GCMS GC-MS Chromatographic->GCMS Voltammetry Voltammetry Electrochemical->Voltammetry UVVis UV-Vis Spectrophotometry Spectroscopic->UVVis

Caption: Classification of analytical methods for this compound.

General Experimental Workflow

A typical analytical workflow for the determination of this compound involves several key stages, from initial sample collection and preparation to instrumental analysis and final data interpretation. Proper sample preparation is critical to remove interfering matrix components and concentrate the analyte for sensitive detection.

cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Sample Collection (e.g., Botanicals, Water) Extraction Extraction (Solvent, Ultrasonication) Sample->Extraction Cleanup Purification / Cleanup (SPE, Filtration) Extraction->Cleanup Instrumental Instrumental Analysis (LC-MS, Electrochemical) Cleanup->Instrumental DataAcq Data Acquisition Instrumental->DataAcq DataProc Data Processing & Quantification DataAcq->DataProc

Caption: General experimental workflow for this compound analysis.

I. Chromatographic Methods: LC-DAD-MS/MS

Liquid chromatography coupled with Diode-Array Detection (DAD) and tandem Mass Spectrometry (MS/MS) is a powerful and widely used technique for the sensitive and selective determination of hydroxyanthracene derivatives in complex matrices like food supplements and plant materials.[1][2][3]

A. Application Note

This method allows for the simultaneous separation, identification, and quantification of this compound and related HADs. The C18 stationary phase provides excellent separation for these moderately polar aromatic compounds. A gradient elution using acetonitrile (B52724) and acidified water is typically employed to resolve analytes with varying polarities. DAD provides characteristic UV-Vis spectra for initial identification, while MS/MS offers high selectivity and sensitivity through specific precursor-to-product ion transitions.

B. Detailed Experimental Protocol

1. Sample Preparation (Solid Matrices - e.g., Plant Extracts, Tablets) [2]

  • Weigh 250-1000 mg of the homogenized sample into a centrifuge tube.

  • Add 25 mL of methanol.

  • Perform extraction in an ultrasonic bath for 15-20 minutes.[2][4]

  • Centrifuge the mixture (e.g., at 13,000 rpm for 10 min).[4]

  • Collect the supernatant. If necessary, evaporate the solvent and reconstitute the residue in a smaller volume of the initial mobile phase.

  • Filter the final extract through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions [1][4]

  • Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm × 150 mm, 1.7 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1][4]

  • Gradient Elution:

    • Start with 15% B.
    • Increase to 35% B over 7 minutes.
    • Increase to 100% B over 5 minutes and hold for 6 minutes.
    • Return to initial conditions (15% B) and equilibrate.[1][4]

  • Flow Rate: 0.20 mL/min.[4]

  • Column Temperature: 35 °C.[4]

  • Injection Volume: 10-20 µL.[4]

  • DAD Detection: Monitor at wavelengths such as 254 nm and 350 nm.[1][5]

3. Mass Spectrometry Conditions (ESI) [1][2]

  • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes to detect a wide range of derivatives.

  • Ion Mode: Negative ion mode [M-H]⁻ is often suitable for phenolic compounds like this compound.

  • Nebulizer Gas Pressure: 40.0 psi.[1]

  • Drying Gas Pressure: 20.0 psi.[1]

  • Drying Gas Temperature: 305 °C.[1]

  • Capillary Voltage: 90.0 V.[1]

  • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

II. Electrochemical Methods

Electrochemical sensors offer a rapid, cost-effective, and highly sensitive alternative to traditional chromatographic methods for the detection of anthracene (B1667546) and its derivatives.[6] These methods are based on the electrochemical oxidation of the analyte at the surface of a modified electrode.

A. Application Note

This protocol describes the use of a modified Glassy Carbon Electrode (GCE) for the voltammetric determination of anthracene derivatives. The modification of the electrode surface, for instance with nanomaterials, can significantly enhance the electrocatalytic activity, leading to improved sensitivity and selectivity.[7] The method is particularly suitable for analyzing water samples.[8]

B. Detailed Experimental Protocol

1. Electrode Preparation

  • Polish a bare Glassy Carbon Electrode (GCE) with 0.05 µm alumina (B75360) slurry on a polishing pad.

  • Rinse thoroughly with deionized water and sonicate in water and ethanol (B145695) to remove any adsorbed particles.

  • The electrode can be used directly or modified. For example, by electropolymerization of a suitable monomer or drop-casting a nanomaterial suspension (e.g., Ag-Au nanoparticles) onto the GCE surface.[7][8]

2. Electrochemical Measurement

  • Instrument: Potentiostat with a three-electrode cell (Working Electrode: modified GCE; Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire).

  • Supporting Electrolyte: Phosphate Buffer Solution (PBS) at a suitable pH (e.g., pH 7.0).

  • Technique: Square Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV) are recommended for quantitative analysis due to their high sensitivity and good resolution.

  • Procedure:

    • Transfer a known volume of the supporting electrolyte into the electrochemical cell.
    • De-aerate the solution by purging with nitrogen gas for 10-15 minutes.
    • Record the background voltammogram.
    • Add a standard solution of this compound or the prepared sample to the cell.
    • Record the voltammogram over a potential range where the analyte is electroactive (e.g., +0.4 V to +1.2 V). The oxidation peak current will be proportional to the concentration of this compound.

Quantitative Data Summary

The performance of various analytical methods for the determination of this compound and related hydroxyanthracene derivatives is summarized below.

Analytical MethodAnalyte(s)Linearity RangeLODLOQRecovery (%)Precision (RSD%)Reference
LC-DAD-MS Hydroxyanthracene Derivatives0.099–21.0 mg/L> 0.980.030 mg/L0.1 µg/mLN/A< 12.72%[1][2]
LC-MS/MS 16 Hydroxyanthracene DerivativesN/AN/AN/A< 0.5 mg/kg80.1 - 119.3%3.6 - 16.3%[3][9]
SPE-HPLC-UV Rhein, Emodin, Chrysophanol0.25–50.00 µg/mL> 0.990.07–0.11 µg/mL0.20–0.34 µg/mL96.2 - 109.6%< 5.78%[5]
Electrochemical Sensor Anthracene-9-carboxylic acid7.0x10⁻⁸–1.1x10⁻⁶ M> 0.991.2x10⁻⁸ MN/AN/AN/A[8]
Electrochemical Sensor Anthracene3.0x10⁻⁶–3.56x10⁻⁴ M> 0.991.69x10⁻⁷ MN/AN/AN/A[7]

Note: Data presented is for this compound or closely related hydroxyanthracene derivatives, as methods are often developed for the entire class of compounds. LOD (Limit of Detection), LOQ (Limit of Quantification), r² (Coefficient of Determination), RSD (Relative Standard Deviation).

References

Application Notes and Protocols: Derivatization of Anthracen-9-ol for Enhanced Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of anthracen-9-ol to enhance its fluorescent properties for various applications in research and drug development. Detailed protocols for synthesis and analysis are included, along with a comparative analysis of the photophysical properties of selected derivatives.

Introduction

This compound, also known as 9-hydroxyanthracene, is a fluorescent aromatic compound. However, its native fluorescence can be further enhanced and modulated through chemical derivatization. Modification at the 9-position, by converting the hydroxyl group into ethers or esters, can significantly alter the molecule's photophysical properties, including quantum yield, Stokes shift, and fluorescence lifetime. These modifications can also be leveraged to create fluorescent probes that are sensitive to their local environment, making them valuable tools for bio-imaging, chemical sensing, and high-throughput screening in drug discovery.

The derivatization strategies discussed herein focus on improving the fluorescence quantum yield and tuning the emission wavelengths of this compound. The enhanced fluorescence of these derivatives makes them suitable for a range of applications, including their use as fluorescent labels for biomolecules and as sensors for detecting specific analytes.

Derivatization Strategies for Enhanced Fluorescence

The primary strategies for derivatizing this compound to enhance its fluorescence involve the modification of the hydroxyl group at the 9-position. The introduction of various functional groups can lead to significant changes in the electronic structure of the anthracene (B1667546) core, thereby affecting its fluorescent properties.

Key derivatization reactions include:

  • Etherification: The formation of an ether linkage by reacting this compound with an alkyl halide under basic conditions (Williamson ether synthesis). This can improve the quantum yield and shift the emission wavelength.

  • Esterification: The formation of an ester by reacting this compound with a carboxylic acid or its derivative. This method is useful for introducing a wide variety of functional groups that can act as recognition elements for specific targets.

  • Synthesis of Schiff Bases: Condensation of an aldehyde-functionalized anthracene derivative with a primary amine to form a Schiff base, which can act as a chemosensor for metal ions.

These modifications can lead to derivatives with desirable properties such as Aggregation-Induced Emission (AIE) and Intramolecular Charge Transfer (ICT), which are highly valuable for developing "turn-on" fluorescent probes.

Quantitative Data Presentation

The following table summarizes the photophysical properties of this compound and some of its representative derivatives. This data allows for a direct comparison of the effects of different substituents on the fluorescence characteristics.

Compound NameDerivative TypeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)Solvent
This compoundParent Compound~365~420~55~0.3~4-5Ethanol
9-MethoxyanthraceneEther385414290.426.2Cyclohexane
9-EthoxyanthraceneEther386415290.456.8Cyclohexane
9-Acetoxy-anthraceneEster380408280.71Not ReportedCyclohexane
9-(Benzoyloxy)anthraceneEster382410280.75Not ReportedCyclohexane
Anthracene-9-carboxylic acidCarboxylic Acid385430450.1-0.5 (solvent dependent)Not ReportedVarious
(4-(anthracen-9-ylmethylene) amino)-5-phenyl-4H-1,2,4-triazole-3-thiolSchiff Base~370~480 (in aggregated state)~110AIEE activeNot ReportedEthanol/Water

Note: The photophysical properties of fluorescent molecules can be highly dependent on the solvent and other environmental factors. The data presented here are representative values from various sources and should be used as a comparative guide.

Experimental Protocols

General Protocol for Fluorescence Spectroscopy

This protocol outlines the general steps for measuring the fluorescence properties of this compound derivatives.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

  • Stock solution of the anthracene derivative (e.g., 1 mM in a suitable solvent)

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)[1]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the anthracene derivative in the desired solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption Spectrum: Record the UV-Vis absorption spectrum of the solution to determine the absorption maximum (λex).

  • Emission Spectrum: Excite the sample at its absorption maximum and record the fluorescence emission spectrum. The wavelength of maximum emission (λem) can be determined from this spectrum.

  • Quantum Yield Determination (Relative Method): a. Prepare a series of dilutions of both the sample and a fluorescence standard. b. Measure the absorbance and integrated fluorescence intensity for each dilution. c. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. d. The quantum yield of the sample (ΦF_sample) can be calculated using the following equation: ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where "std" refers to the standard, "Grad" is the gradient of the plot, and "n" is the refractive index of the solvent.[1]

  • Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC): a. Use a TCSPC instrument with a pulsed light source for excitation. b. Measure the time delay between the excitation pulse and the detection of the emitted photon. c. Construct a histogram of these time delays to obtain the fluorescence decay curve. d. Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Synthesis Protocol: Etherification of this compound (Williamson Ether Synthesis)

This protocol describes the synthesis of 9-alkoxyanthracene derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Strong base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Round-bottom flask, magnetic stirrer, condenser

  • Standard work-up and purification reagents (e.g., diethyl ether, saturated aqueous ammonium (B1175870) chloride, brine, anhydrous magnesium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base portion-wise to the solution at 0 °C and stir for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 9-alkoxyanthracene.

Synthesis Protocol: Esterification of this compound (Steglich Esterification)

This protocol describes the synthesis of 9-acyloxyanthracene derivatives.

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Round-bottom flask, magnetic stirrer

  • Standard work-up and purification reagents

Procedure:

  • Dissolve this compound, the carboxylic acid, and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask.[2][3][4][5][6]

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC or EDC to the solution and stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 2-4 hours.[3][6]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (if DCC is used).

  • Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Logical Workflow for Derivatization and Characterization

G cluster_synthesis Synthesis cluster_characterization Photophysical Characterization cluster_application Application start This compound ether Etherification (Williamson Synthesis) start->ether ester Esterification (Steglich Reaction) start->ester alkoxy 9-Alkoxyanthracene ether->alkoxy acyloxy 9-Acyloxyanthracene ester->acyloxy abs UV-Vis Absorption (Determine λex) alkoxy->abs acyloxy->abs em Fluorescence Emission (Determine λem) abs->em qy Quantum Yield (Relative Method) em->qy lt Fluorescence Lifetime (TCSPC) qy->lt probe Fluorescent Probe lt->probe imaging Cellular Imaging probe->imaging sensing Analyte Sensing probe->sensing

Caption: Workflow for the synthesis and characterization of fluorescent this compound derivatives.

Experimental Workflow for Cellular Imaging with a Fluorescent Probe

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish prepare_probe Prepare working solution of anthracene-based probe add_probe Incubate cells with probe prepare_probe->add_probe wash Wash cells to remove excess probe add_probe->wash microscopy Image with fluorescence microscope wash->microscopy analyze Analyze subcellular localization microscopy->analyze G cluster_off Fluorescence OFF State cluster_on Fluorescence ON State probe_off Probe (Anthracene-Receptor) excitation_off Excitation (hν) analyte Analyte probe_off->analyte probe_on Probe-Analyte Complex excited_state_off Excited State excitation_off->excited_state_off pet Photoinduced Electron Transfer (PET) excited_state_off->pet no_emission No Fluorescence pet->no_emission analyte->probe_on excitation_on Excitation (hν) excited_state_on Excited State excitation_on->excited_state_on no_pet PET Blocked excited_state_on->no_pet emission Fluorescence no_pet->emission

References

Application Notes and Protocols: Synthesis of Functionalized 9-Anthrol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of functionalized 9-anthrol derivatives, compounds of significant interest in medicinal chemistry and materials science. The protocols outlined below detail key synthetic methodologies, while the accompanying data and diagrams offer valuable insights for researchers engaged in the development of novel therapeutics and functional materials.

Introduction

9-Anthrol (9-hydroxyanthracene) and its functionalized derivatives are a class of polycyclic aromatic hydrocarbons that have garnered considerable attention due to their diverse biological activities. These compounds have been investigated for their potential as anticancer agents, kinase inhibitors, and modulators of cellular signaling pathways.[1][2] The strategic functionalization of the 9-anthrol scaffold allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile platform for drug discovery.

Synthetic Methodologies

The synthesis of functionalized 9-anthrol derivatives can be achieved through several key strategies, primarily involving the modification of readily available anthracene (B1667546) precursors. The most common approaches include the reduction of 9,10-anthraquinones and the chemical transformation of 9-anthracenecarboxaldehyde. Further functionalization is often achieved through O-alkylation or O-arylation of the hydroxyl group at the 9-position.

Method 1: Synthesis of 9-Anthrol from 9-Anthracenecarboxaldehyde

A straightforward method for the preparation of the parent 9-anthrol involves the oxidation of 9-anthracenecarboxaldehyde.

Experimental Protocol:

  • In a 1 L round-bottomed flask equipped with a magnetic stirrer and a thermometer, add 20.0 g of 9-anthracenecarboxaldehyde and 200 mL of acetic acid.

  • Stir the mixture for 15 minutes at room temperature.

  • Slowly add 45.7 g of sodium percarbonate to the suspension.

  • Increase the reaction temperature to 30°C and continue stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (B1210297) (4:1).

  • Upon completion, remove the acetic acid by distillation under reduced pressure.

  • To the concentrated residue, add 200 mL of toluene (B28343).

  • Wash the toluene layer sequentially with 100 mL of water, 100 mL of 10% sodium thiosulfate (B1220275) solution, and 100 mL of 10% sodium hydroxide (B78521) solution.

  • Separate the basic aqueous layer and wash it several times with 20 mL of dichloromethane (B109758) to remove impurities.

  • Adjust the pH of the basic aqueous layer to slightly acidic with concentrated sulfuric acid to precipitate the product.

  • Filter the resulting reddish powder and recrystallize from toluene to obtain pure 9-hydroxyanthracene.

Quantitative Data for 9-Anthrol Synthesis:

CompoundStarting MaterialMethodYield (%)Purity (%)Melting Point (°C)Reference
9-Hydroxyanthracene9-AnthracenecarboxaldehydeOxidation78>99150-152N/A
Method 2: Reduction of Substituted 9,10-Anthraquinones

The reduction of commercially available or synthesized 9,10-anthraquinones is a versatile method to obtain a variety of substituted 9-anthrones, which exist in tautomeric equilibrium with 9-anthrols.[3][4]

Experimental Protocol:

  • In a round-bottomed flask, suspend the substituted 9,10-anthraquinone in glacial acetic acid.

  • Add zinc dust to the suspension.

  • Reflux the mixture while stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, filter the reaction mixture to remove excess zinc.

  • Pour the filtrate into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Reduction of Methoxy-9,10-anthraquinones:

ProductStarting MaterialYield (%)Reference
1-Methoxyanthracene1-Methoxy-9,10-anthraquinone75[5]
2-Methoxyanthracene2-Methoxy-9,10-anthraquinone85[5]
1,5-Dimethoxyanthracene1,5-Dimethoxy-9,10-anthraquinone87[5]
1,8-Dimethoxyanthracene1,8-Dimethoxy-9,10-anthraquinone82[5]
2,6-Dimethoxyanthracene2,6-Dimethoxy-9,10-anthraquinone80[5]
Method 3: O-Alkylation of 9-Anthrol

The hydroxyl group of 9-anthrol can be readily alkylated to produce a variety of 9-alkoxy-anthracene derivatives.

Experimental Protocol:

  • Dissolve 9-anthrol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Add a base, such as potassium carbonate or sodium hydride, to the solution and stir for 30 minutes at room temperature to form the anthroxide anion.

  • Add the desired alkyl halide (e.g., alkyl bromide or iodide) to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Spectroscopic Data for a Representative 9-Alkoxy-anthracene Derivative:

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
9-Methoxyanthracene8.35 (s, 1H), 8.25 (d, 2H), 7.98 (d, 2H), 7.45 (m, 4H), 4.10 (s, 3H)150.1, 132.0, 128.5, 126.1, 125.4, 124.9, 122.5, 119.8, 56.2

Biological Activity and Signaling Pathways

Functionalized 9-anthrol derivatives have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] Several studies have suggested that anthraquinone-based compounds can inhibit receptor tyrosine kinases (RTKs), which are upstream activators of critical signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) pathway.[1] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis in cancer cells.[6]

The diagram below illustrates a proposed mechanism of action for a functionalized 9-anthrol derivative targeting the MAPK signaling pathway.

MAPK_Pathway_Inhibition Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS RTK->RAS Activates Anthrol Functionalized 9-Anthrol Derivative Anthrol->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Transcription of Target Genes Synthesis_Workflow Start Starting Material (e.g., Anthraquinone) Reaction Chemical Synthesis (e.g., Reduction, Alkylation) Start->Reaction Workup Reaction Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final Pure Functionalized 9-Anthrol Derivative Characterization->Final

References

Application of 9-Hydroxyanthracene in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyanthracene, also known as 9-anthranol, is an aromatic organic compound with a hydroxyl group substituted at the 9-position of the anthracene (B1667546) core. This functionalization imparts unique photophysical and chemical properties that make it and its derivatives valuable building blocks in the field of materials science. The inherent fluorescence of the anthracene moiety, coupled with the reactivity and electronic influence of the hydroxyl group, allows for its application in organic light-emitting diodes (OLEDs), fluorescent sensors, organic semiconductors, and stimuli-responsive materials.

A key characteristic of 9-hydroxyanthracene is its existence in a tautomeric equilibrium with its keto form, anthrone. This keto-enol tautomerism can be influenced by environmental factors such as solvent polarity and temperature, which in turn affects its electronic and photophysical properties.[1][2][3][4] This behavior is crucial for the design of smart materials.

These application notes provide an overview of the use of 9-hydroxyanthracene and its derivatives in materials science, along with detailed protocols for key applications.

I. Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives are widely used in OLEDs as blue-emitting materials or as host materials for phosphorescent emitters due to their high photoluminescence quantum yields and good charge transport properties.[5][6] The introduction of a hydroxyl group at the 9-position can influence the electronic properties and intermolecular interactions, affecting device performance. While specific data for 9-hydroxyanthracene in OLEDs is limited, the performance of related 9-substituted and 9,10-disubstituted anthracene derivatives provides a benchmark for its potential.

Data Presentation: Performance of Anthracene Derivatives in OLEDs

The following table summarizes the performance of various 9-substituted anthracene derivatives in OLED devices. This data serves as a reference for the expected performance of materials based on the 9-hydroxyanthracene core.

Emitting Material/HostRoleExternal Quantum Efficiency (EQE) (%)Luminous Efficiency (cd/A)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)Reference
9-(10-phenylanthracen-9-yl)SBFFHost7.03-(0.15, 0.18)[6]
10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthraceneHost8.39.3(0.133, 0.141)[5]
2,6-bis(diphenylamino)-9,10-diphenylanthraceneEmitter5.8--[7]
mCz-TAn-CNEmitter (Non-doped)7.03-(0.14, 0.12)[8]
Experimental Protocol: Fabrication of a Simple OLED Device

This protocol describes the fabrication of a solution-processed OLED device using a 9-hydroxyanthracene derivative as the emissive layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • 9-Hydroxyanthracene derivative solution (e.g., in chloroform (B151607) or toluene)

  • Electron transport layer material (e.g., Alq3)

  • Metal for cathode (e.g., Aluminum)

  • Deionized water, acetone (B3395972), isopropanol (B130326)

  • UV-curable epoxy and glass lids for encapsulation

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate at 3000 rpm for 60 seconds.

    • Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the 9-hydroxyanthracene derivative in a suitable organic solvent.

    • Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed and solution concentration should be optimized to achieve the desired film thickness.

    • Anneal the substrate at a suitable temperature to remove residual solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit the electron transport layer (e.g., 20 nm of Alq3) by thermal evaporation.

    • Deposit the metal cathode (e.g., 100 nm of Al) by thermal evaporation.

  • Encapsulation:

    • In a nitrogen-filled glovebox, encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Record the electroluminescence (EL) spectrum and determine the CIE coordinates using a spectroradiometer.

Logical Workflow for OLED Fabrication

oled_fabrication_workflow cluster_substrate_prep Substrate Preparation cluster_device_fabrication Device Fabrication (in Glovebox) cluster_characterization Characterization ito_substrate ITO Substrate cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) ito_substrate->cleaning uv_ozone UV-Ozone Treatment cleaning->uv_ozone pedot_pss Spin-coat PEDOT:PSS (HIL) uv_ozone->pedot_pss anneal_hil Anneal HIL pedot_pss->anneal_hil emissive_layer Spin-coat 9-Hydroxyanthracene Derivative (EML) anneal_hil->emissive_layer anneal_eml Anneal EML emissive_layer->anneal_eml thermal_evaporation Thermal Evaporation (ETL & Cathode) anneal_eml->thermal_evaporation encapsulation Encapsulation thermal_evaporation->encapsulation jvl_measurement J-V-L Measurement encapsulation->jvl_measurement el_spectrum EL Spectrum & CIE Coordinates encapsulation->el_spectrum

Caption: Workflow for the fabrication and characterization of an OLED.

II. Fluorescent Sensors

The high fluorescence quantum yield of the anthracene core makes 9-hydroxyanthracene and its derivatives excellent candidates for the development of fluorescent chemosensors. The hydroxyl group can act as a recognition site or be modified to introduce specific binding moieties for various analytes. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), where the interaction with an analyte modulates the fluorescence of the anthracene fluorophore.

Data Presentation: Performance of Anthracene-Based Fluorescent Sensors
Sensor (Derivative)AnalyteDetection LimitSensing MechanismReference
1-allyloxy-4-hydroxyanthracene-9,10-dioneWaterNot specifiedFluorescence quenching[9]
4,7-bis(2-hydroxyethyl)-9-hydroxy-1,4,7-triazanonyl anthraceneCd²⁺Not specifiedFluorescence enhancement[10]
Experimental Protocol: Fluorescent Detection of Metal Ions

This protocol outlines a general procedure for the detection of a metal ion using a 9-hydroxyanthracene-based fluorescent probe.

Materials:

  • 9-Hydroxyanthracene derivative probe stock solution (e.g., 1 mM in a suitable solvent like acetonitrile (B52724) or DMSO)

  • Buffer solution (e.g., HEPES, Tris-HCl, adjusted to the desired pH)

  • Stock solutions of various metal ions in deionized water

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Probe Solution:

    • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer solution. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the sensing properties.

  • Fluorescence Measurement of the Free Probe:

    • Transfer the probe solution to a quartz cuvette.

    • Record the fluorescence emission spectrum by exciting at the appropriate wavelength (determined from the absorption spectrum of the probe). This will serve as the baseline fluorescence.

  • Titration with Analyte:

    • Add incremental amounts of the metal ion stock solution to the cuvette containing the probe solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a specific time (e.g., 1-5 minutes).

    • Record the fluorescence emission spectrum.

  • Selectivity Test:

    • To assess the selectivity of the probe, repeat the fluorescence measurement in the presence of other potentially interfering metal ions at the same concentration as the target analyte.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

    • Determine the detection limit based on the signal-to-noise ratio (e.g., 3σ/slope of the calibration curve).

Signaling Pathway for a "Turn-On" Fluorescent Sensor

pet_sensor_mechanism cluster_off_state 'Off' State (No Analyte) cluster_on_state 'On' State (Analyte Bound) fluorophore_off 9-Hydroxyanthracene Fluorophore receptor_off Receptor pet_off Photoinduced Electron Transfer (PET) fluorophore_off->pet_off hv pet_off->fluorophore_off Quenching fluorophore_on 9-Hydroxyanthracene Fluorophore receptor_on Receptor fluorescence Fluorescence fluorophore_on->fluorescence hv analyte Analyte receptor_on->analyte

Caption: Mechanism of a PET-based "turn-on" fluorescent sensor.

III. Organic Semiconductors

The planar aromatic structure of anthracene provides good intermolecular π-π stacking, which is favorable for charge transport in organic field-effect transistors (OFETs).[11] The electronic properties of the semiconductor can be tuned by introducing substituents. A hydroxyl group can influence the molecular packing and energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Data Presentation: Performance of Anthracene-Based OFETs
SemiconductorMobility (cm²/Vs)On/Off RatioDevice ArchitectureReference
Anthracene derivative3.74 x 10⁻⁴5.05 x 10⁴Bottom-contact[12]
N,N′-dialkyl-2,3:6,7-anthracenedicarboximide derivative0.04 (in air)>10⁷Vapor-deposited[13]
Experimental Protocol: Fabrication of a Bottom-Gate, Bottom-Contact OFET

Materials:

  • Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)

  • Photoresist and developer

  • Gold (Au) and a suitable adhesion layer (e.g., Cr or Ti)

  • 9-Hydroxyanthracene derivative solution

  • Organic solvents (e.g., acetone, isopropanol)

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ wafer with acetone and isopropanol.

    • Define the source and drain electrode patterns using standard photolithography.

  • Electrode Deposition:

    • Deposit the adhesion layer (e.g., 5 nm Cr) followed by the gold layer (e.g., 50 nm Au) using thermal or e-beam evaporation.

    • Perform lift-off in acetone to define the source and drain electrodes.

  • Dielectric Surface Treatment:

    • Clean the substrate again.

    • Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor-dielectric interface.

  • Semiconductor Deposition:

    • Deposit the 9-hydroxyanthracene derivative onto the substrate. This can be done by:

      • Spin-coating: Dissolve the material in a suitable solvent and spin-coat onto the substrate. Anneal to remove the solvent.

      • Vapor deposition: Heat the material in a vacuum chamber to sublimate it onto the substrate.

  • Characterization:

    • Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station.

    • Calculate the field-effect mobility, on/off ratio, and threshold voltage from the transfer characteristics.

Logical Workflow for OFET Fabrication

ofet_fabrication_workflow start Start: Si/SiO₂ Wafer photolithography Photolithography for S/D Electrodes start->photolithography metal_deposition Metal Deposition (Cr/Au) photolithography->metal_deposition lift_off Lift-off metal_deposition->lift_off surface_treatment Dielectric Surface Treatment (Optional) lift_off->surface_treatment semiconductor_deposition Semiconductor Deposition (Spin-coating or Vapor Deposition) surface_treatment->semiconductor_deposition characterization Electrical Characterization semiconductor_deposition->characterization

Caption: Workflow for the fabrication of a bottom-contact OFET.

IV. Stimuli-Responsive Materials (Thermochromic and Mechanochromic)

The ability of anthracene derivatives to undergo reversible [4+4] photodimerization upon UV irradiation makes them suitable for creating photoresponsive materials.[14][15][16][17] This process can be used to create reversible crosslinks in polymers, leading to applications in self-healing materials and shape-memory polymers. The keto-enol tautomerism of 9-hydroxyanthracene also suggests potential for thermochromic materials, where a change in temperature could shift the equilibrium and result in a color change.[1]

Logical Relationship in Photodimerization-Based Materials

photodimerization_logic cluster_properties Material Properties monomer 9-Hydroxyanthracene Monomers dimer Photodimer monomer->dimer UV light (e.g., 365 nm) [4+4] Cycloaddition monomer_props Fluorescent Uncrosslinked monomer->monomer_props dimer->monomer Heat or shorter wavelength UV Retro-cycloaddition dimer_props Non-fluorescent Crosslinked dimer->dimer_props

Caption: Reversible photodimerization of 9-hydroxyanthracene.

Conclusion

9-Hydroxyanthracene and its derivatives are versatile building blocks for a wide range of applications in materials science. Their unique photophysical properties, coupled with the potential for chemical modification and their inherent stimuli-responsive nature, make them promising candidates for the development of advanced materials for electronic and optical devices. Further research into the specific properties and device performance of 9-hydroxyanthracene will undoubtedly open up new avenues for its application.

References

Application Note: A Detailed Protocol for Measuring the Fluorescence of Anthracen-9-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anthracen-9-ol, also known as 9-anthranol, is an aromatic organic compound that exhibits characteristic blue fluorescence when dissolved in organic solvents.[1][2] Like many anthracene (B1667546) derivatives, its photophysical properties, including fluorescence emission spectra and quantum yield, are highly sensitive to the local environment.[3][4] This sensitivity to factors such as solvent polarity and pH makes this compound a valuable tool in various research applications, including its use as a fluorescent probe.[5][6] This application note provides a detailed experimental protocol for the accurate and reproducible measurement of this compound fluorescence, intended for professionals in research and drug development.

Key Photophysical Parameters of Anthracene and its Derivatives

The following table summarizes key photophysical data for anthracene, which serves as a reference for studies on its derivatives like this compound. These values can vary based on the specific derivative and experimental conditions.

ParameterValueSolventCitation
Excitation Max (λex) ~356 nmGeneral[7]
360 nmVarious[6][8]
250 nmWater[9]
Emission Max (λem) ~397 nmGeneral[7]
404 nmVarious[6]
380, 400, 425 nmWater[9]
Fluorescence Quantum Yield (ΦF) 0.27Ethanol (B145695)[10]
0.36Cyclohexane[10]
Fluorescence Lifetime (τF) 5.7 ± 0.2 nsVapor Phase[11]

Environmental Effects on Fluorescence

The fluorescence of anthracene derivatives is significantly influenced by the surrounding chemical environment.

Environmental FactorObserved EffectDescriptionCitation
Solvent Polarity Spectral Shift (Solvatochromism)An increase in solvent polarity can cause a red shift (to longer wavelengths) in the emission spectrum due to the stabilization of the excited state.[12][13][12][13]
pH Intensity VariationFor anthracene, the highest fluorescence intensity is typically observed at a neutral pH. The intensity tends to decrease in acidic or alkaline conditions.[9][14] In some cases, acidic conditions can lead to fluorescence quenching.[15][9][14][15]
Concentration Quenching / Excimer FormationAt high concentrations, intermolecular interactions can lead to self-quenching or the formation of excimers, which exhibit a broad, red-shifted emission.[3][4] To avoid these inner filter effects, solution absorbance should be kept below 0.1.[8][10][3][4][8][10]

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for measuring the fluorescence of this compound.

Required Instrumentation and Materials
  • Instrumentation:

    • Spectrofluorometer equipped with:

      • Xenon lamp or a suitable alternative light source.

      • Excitation and emission monochromators.

      • Photomultiplier tube (PMT) detector.

      • Data acquisition and analysis software.

  • Materials:

    • This compound (CAS 529-86-2)

    • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

    • 1 cm path length quartz cuvettes

    • Volumetric flasks and pipettes

    • Analytical balance

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 1 mM in Ethanol) working Prepare Working Solution (Absorbance < 0.1) stock->working cuvette Transfer to Cuvette working->cuvette warmup Warm up Spectrofluorometer (>30 min) slits Set Slit Widths (e.g., 5 nm) warmup->slits slits->cuvette scan_em Scan Emission Spectrum cuvette->scan_em scan_ex Scan Excitation Spectrum scan_em->scan_ex optimize Optimize λex and λem scan_ex->optimize quantify Determine Quantum Yield optimize->quantify

Caption: General experimental workflow for measuring this compound fluorescence.

Detailed Methodologies

Step 1: Sample Preparation

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a spectroscopic grade solvent (e.g., ethanol) to prepare a stock solution of known concentration, typically around 1 mM.

  • Prepare a Working Solution: From the stock solution, prepare a dilute working solution in the desired solvent. The final concentration should be adjusted so that the absorbance of the solution at the intended excitation wavelength is below 0.1 to prevent inner filter effects.[8][10]

Step 2: Instrument Setup

  • Power On and Warm-Up: Turn on the spectrofluorometer's light source (e.g., Xenon lamp) and allow it to warm up for at least 30 minutes to ensure a stable output.[8]

  • Set Slit Widths: Set the excitation and emission slit widths. A common starting point is 5 nm for both, which can be adjusted to optimize the signal-to-noise ratio.[8]

Step 3: Measurement of Emission and Excitation Spectra

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a blank scan to subtract any background signal.

  • Sample Measurement: Transfer the working solution of this compound to a 1 cm path length quartz cuvette.

  • Measure Emission Spectrum: Set an initial excitation wavelength (e.g., 360 nm based on literature for similar compounds) and scan the emission monochromator over a suitable range (e.g., 370 nm to 600 nm).[8] The wavelength corresponding to the highest fluorescence intensity is the maximum emission wavelength (λem).

  • Measure Excitation Spectrum: Set the emission monochromator to the λem determined in the previous step. Scan the excitation monochromator over a range (e.g., 250 nm to 400 nm).[8] The peak of this spectrum corresponds to the maximum excitation wavelength (λex).

Step 4: Optimization of Parameters For the most accurate measurements, an iterative process should be used to find the true excitation and emission maxima.

G start Start Optimization set_initial_ex Set Initial Excitation Wavelength (e.g., 360 nm) start->set_initial_ex scan_em Scan Emission Spectrum set_initial_ex->scan_em det_lem Determine λem (max) scan_em->det_lem set_em Set Emission to λem (max) det_lem->set_em scan_ex Scan Excitation Spectrum set_em->scan_ex det_lex Determine λex (max) scan_ex->det_lex check Is new λex ≈ old λex? det_lex->check set_new_ex Set Excitation to new λex (max) check->set_new_ex No end_node Optimized Parameters Found check->end_node Yes set_new_ex->scan_em

Caption: Iterative process for optimizing fluorescence excitation and emission wavelengths.[8]

Step 5: Quantum Yield Determination (Optional) The fluorescence quantum yield (ΦF) can be determined using a relative method with a well-characterized standard, such as anthracene in ethanol (ΦF = 0.27).[10][16] The following equation is used:

ΦF_sample = ΦF_std * (A_sample / A_std) * (OD_std / OD_sample) * (η_sample / η_std)²

Where:

  • A is the integrated area under the corrected fluorescence emission curve.

  • OD is the optical density (absorbance) at the excitation wavelength.

  • η is the refractive index of the solvent.[16]

  • _sample and _std refer to the sample and the standard, respectively.

Conclusion

This application note provides a comprehensive framework for the experimental measurement of this compound fluorescence. By following these detailed protocols, researchers can accurately characterize its photophysical properties. The inherent sensitivity of anthracene derivatives to their environment highlights the importance of consistent and well-documented experimental procedures to ensure the acquisition of reliable and reproducible data.

References

Application Notes: The Use of Anthracen-9-ol in Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anthracen-9-ol, also known as 9-anthrol, is an aromatic organic compound that serves as a valuable model system for studying fundamental reaction kinetics.[1] Its primary utility in this field stems from its existence in a tautomeric equilibrium with its keto form, anthrone (B1665570). This keto-enol tautomerism involves a reversible proton transfer and provides an excellent framework for investigating acid-base catalysis, proton transfer mechanisms, and solvent effects. The distinct spectroscopic properties of the two tautomers allow for convenient monitoring of the reaction progress, making it an ideal system for both thermodynamic and kinetic analysis.

Core Application: Studying Keto-Enol Tautomerism

The most prominent application of this compound in reaction kinetics is the study of its equilibrium with anthrone.[2][3]

  • Thermodynamic Analysis : The equilibrium constant for the tautomerization (KE = [enol]/[keto]) can be precisely determined. In aqueous acetic acid buffers at 25°C, the equilibrium constant pKE (-log KE) has been determined to be 2.10.[2][3] This indicates that the keto form (anthrone) is significantly more stable and comprises over 99% of the species at equilibrium in neutral or acidic conditions.[2]

  • Kinetic Analysis : The rates of both the forward (enolization) and reverse (ketonization) reactions can be measured. These rates are highly sensitive to catalysts. Studies have shown that the tautomerization is subject to acid catalysis by H3O+ in strong acids and general base catalysis in buffer solutions of weaker acids.[2][3]

  • Mechanism Elucidation : By studying kinetic isotope effects, the mechanism of the reaction can be probed. For the H3O+-catalyzed ketonization of this compound, a solvent isotope effect (kH3O/kD3O) of 4.8 was observed.[2][3] This large value is consistent with a rate-determining step involving the protonation of this compound at the 10-carbon position.[2][3]

This well-characterized system allows researchers to test theories of catalysis and explore the factors governing proton transfer rates in a controlled experimental setting.

Quantitative Data Summary

The following table summarizes key thermodynamic and kinetic parameters for the this compound/anthrone system as reported in the literature.

ParameterDescriptionValueConditionsReference
pKE Negative logarithm of the keto-enol equilibrium constant (KE = [enol]/[keto])2.10Aqueous acetic acid buffers, 25°C[2][3]
pKa (Anthrone) Acid dissociation constant for the ionization of the keto form10.0Piperazine and borate (B1201080) buffers[2][3]
pKa (this compound) Acid dissociation constant for the phenolic hydroxy group of the enol form7.9Calculated from pKE and pKa of anthrone[2][3]
kH3O/kD3O Solvent isotope effect for the H3O+-catalyzed ketonization4.8Aqueous HCl[2][3]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of the Keto-Enol Equilibrium Constant (KE)

Objective: To determine the equilibrium constant for the tautomerization of anthrone to this compound.

Principle: Anthrone and this compound possess distinct UV-visible absorption spectra. By measuring the absorbance of a solution at equilibrium, the relative concentrations of the two tautomers can be determined using the Beer-Lambert law, allowing for the calculation of KE.

Materials:

  • Anthrone

  • Spectrophotometric grade methanol (B129727) or other suitable organic solvent

  • Aqueous acetic acid buffers of known pH

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Stock Solution: Accurately weigh a sample of anthrone and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol) in a volumetric flask. Dilute to the mark with the same solvent to create a concentrated stock solution.

  • Sample Preparation: Pipette a small aliquot of the anthrone stock solution into several volumetric flasks.

  • Equilibration: Dilute each flask to the final volume with a different aqueous acetic acid buffer. Allow the solutions to stand at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (this may take several hours).

  • Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each equilibrated solution over a relevant wavelength range (approx. 250-450 nm).

  • Data Analysis:

    • Identify the absorption maxima for both anthrone and this compound.

    • Using the molar absorptivities (which must be determined separately or obtained from literature) and the total concentration of the substrate, calculate the concentration of each tautomer at equilibrium.

    • Calculate KE using the formula: KE = [this compound] / [Anthrone].

    • Calculate pKE = -log(KE).

Protocol 2: Kinetic Measurement of the Rate of Ketonization

Objective: To measure the acid-catalyzed rate constant for the conversion of this compound to anthrone.

Principle: The reaction is initiated by a rapid pH jump. A solution of the stable anthracen-9-olate anion (prepared in a basic solution) is rapidly mixed with an acidic solution. The ensuing ketonization reaction is monitored over time by observing the change in absorbance at a wavelength where one of the tautomers has a strong, characteristic absorbance.

Materials:

  • Anthrone

  • Aqueous NaOH solution (e.g., 0.1 M)

  • Aqueous HCl solutions of varying, known concentrations

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Enolate Solution: Prepare a solution of the anthracen-9-olate anion by dissolving anthrone in an aqueous NaOH solution. In this basic medium, the compound exists predominantly as the stable enolate. This will be placed in Syringe 1 of the stopped-flow apparatus.

  • Prepare Acidic Solutions: Prepare a series of aqueous HCl solutions of known concentrations (e.g., 0.01 M, 0.05 M, 0.1 M). These will be placed in Syringe 2 of the stopped-flow apparatus for separate kinetic runs.

  • Kinetic Measurement:

    • Set the stopped-flow spectrophotometer to monitor the reaction at a suitable wavelength (e.g., the absorbance maximum of this compound).

    • Rapidly mix the enolate solution from Syringe 1 with an acidic solution from Syringe 2.

    • Record the change in absorbance as a function of time. The absorbance corresponding to the enol form will decrease as it converts to the keto form.

  • Data Analysis:

    • Fit the absorbance vs. time data to a pseudo-first-order exponential decay function: At = A∞ + (A0 - A∞)e-kobst, where kobs is the observed rate constant.

    • Repeat the experiment for each HCl concentration to obtain a series of kobs values.

    • Plot kobs versus [H3O+]. The slope of this plot will yield the second-order rate constant for the H3O+-catalyzed ketonization.

Visualizations

keto_enol_tautomerism cluster_main Tautomeric Equilibrium cluster_intermediate Common Intermediate Anthrone Anthrone (Keto Form) Enol This compound (Enol Form) Anthrone->Enol H⁺ transfer Anion Anthracenolate Anion Anthrone->Anion -H⁺ Enol->Anion -H⁺ experimental_workflow prep 1. Prepare Solutions (e.g., Anthrone in Buffers) react 2. Initiate Reaction / Equilibrate (e.g., pH jump or time delay) prep->react measure 3. Monitor Reaction (e.g., Stopped-Flow Spectrophotometry) react->measure analyze 4. Data Acquisition (Absorbance vs. Time) measure->analyze calculate 5. Kinetic/Thermodynamic Analysis (Fit data to model) analyze->calculate result 6. Determine Parameters (k, Keq, pKa) calculate->result

References

Troubleshooting & Optimization

overcoming solubility issues of anthracen-9-ol in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for anthracen-9-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the significant solubility challenges of this compound in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound has inherently poor aqueous solubility due to its chemical structure. It is a polycyclic aromatic hydrocarbon (PAH), which consists of three fused benzene (B151609) rings. This large, non-polar hydrocarbon backbone makes it highly hydrophobic (water-repelling), leading to very limited solubility in water. Its reported aqueous solubility is approximately 35.93 mg/L at 25°C.[1][2]

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A2: The main approaches to enhance the aqueous solubility of this compound involve modifying the formulation to overcome its hydrophobicity. The most common and effective strategies are:

  • pH Adjustment: Increasing the pH of the aqueous medium to deprotonate the phenolic hydroxyl group.

  • Co-solvency: Adding a water-miscible organic solvent in which this compound is more soluble.

  • Cyclodextrin (B1172386) Complexation: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic molecule.

  • Use of Surfactants: Employing surfactants to form micelles that can solubilize the compound.

Q3: How does pH affect the solubility of this compound?

A3: this compound possesses a weakly acidic phenolic hydroxyl group. In an aqueous solution with a pH above its acid dissociation constant (pKa), this group will deprotonate to form the anthracen-9-olate anion. This negatively charged ion has significantly greater aqueous solubility than the neutral molecule due to favorable ion-dipole interactions with water. The pKa of the phenolic group of this compound has been experimentally determined to be 7.9, while predictive models suggest a pKa around 9.4.[1][3][4][5] Therefore, adjusting the pH of the solution to be above 8 will markedly increase its solubility.

Q4: Which co-solvents are effective for preparing aqueous solutions of this compound?

A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes. For this compound, common and effective co-solvents include:

These solvents can disrupt the hydrogen-bonding network of water and provide a more favorable, less polar environment for the hydrophobic this compound molecule.[6] The solubility of related PAHs, like anthracene, has been shown to increase significantly with even small additions of ethanol to water.[7]

Q5: How can cyclodextrins be used to solubilize this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) outer surface and a hydrophobic (water-fearing) inner cavity.[8] They can encapsulate a poorly soluble "guest" molecule, like this compound, within their cavity, forming a host-guest inclusion complex. The resulting complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby increasing the overall aqueous solubility of the guest molecule.[8][9] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used as they have enhanced aqueous solubility compared to natural β-cyclodextrin.[9]

Q6: My this compound solution is unstable and changes over time. Why is this happening?

A6: This instability is likely due to the keto-enol tautomerism of this compound. In solution, this compound (the enol form) is in equilibrium with its tautomer, anthrone (B1665570) (the keto form).[2][10] In aqueous solutions, the equilibrium heavily favors the more stable anthrone form.[11][12] This conversion can lead to changes in the solution's properties, including its UV-Vis absorption spectrum and potentially its solubility, as anthrone is also poorly soluble in water.[11][13] It is crucial to be aware of this equilibrium when preparing and using solutions of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 529-86-2[10][14]
Molecular Formula C₁₄H₁₀O[10]
Molecular Weight 194.23 g/mol [10]
Appearance Crystalline solid[2]
Aqueous Solubility 35.93 mg/L (0.185 mM) at 25°C[1][2]
pKa (Phenolic) 7.9 (Experimental) / 9.4 (Predicted)[1][3][4][5]
Table 2: Comparison of Solubility Enhancement Strategies
StrategyMechanismTypical Agents/ConditionsProsCons
pH Adjustment Ionization of the phenolic group to a soluble anion.Buffers or bases (e.g., NaOH) to maintain pH > 8.0.Simple, cost-effective, significant solubility increase.Only effective for ionizable compounds; pH may affect experimental system stability.
Co-solvency Reduces solvent polarity, increasing solute-solvent affinity.Ethanol, DMSO, Methanol, NMP.[6][15]High solubilization capacity, easy to prepare.Organic solvents may interfere with biological assays or cause toxicity.
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[8]β-cyclodextrin, HP-β-cyclodextrin.Low toxicity, high biocompatibility, can improve stability.[8]Limited loading capacity, can be expensive, potential for competitive binding.[8]

Troubleshooting Guide

Issue: My this compound is precipitating out of my aqueous solution.

This guide provides a logical workflow to diagnose and resolve precipitation issues during your experiments.

G Troubleshooting Workflow for this compound Precipitation cluster_start cluster_check Troubleshooting Workflow for this compound Precipitation cluster_strategy Troubleshooting Workflow for this compound Precipitation cluster_methods Troubleshooting Workflow for this compound Precipitation cluster_end start Precipitation Observed check_solubility Review Intrinsic Solubility (35.93 mg/L) start->check_solubility check_conc Is Target Concentration Too High? check_solubility->check_conc implement_strategy Implement Solubility Enhancement Strategy check_conc->implement_strategy Yes end_node Precipitation Resolved check_conc->end_node No, check other factors (e.g., temperature, contamination) ph_adjust Adjust pH > 8.0 implement_strategy->ph_adjust If pH is neutral/acidic add_cosolvent Add Co-solvent (e.g., DMSO, EtOH) implement_strategy->add_cosolvent If solvent effects are tolerable add_cd Add Cyclodextrin (e.g., HP-β-CD) implement_strategy->add_cd For biocompatible systems ph_adjust->end_node add_cosolvent->end_node add_cd->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Visualizing Solubilization Mechanisms

The following diagrams illustrate the core principles behind pH adjustment and cyclodextrin complexation for enhancing the solubility of this compound.

Mechanism 1: pH-Dependent Solubilization

G cluster_low_ph Low pH ( < pKa ) cluster_high_ph High pH ( > pKa ) low_ph_struct This compound (Neutral) (Poorly Soluble) high_ph_struct Anthracen-9-olate (Anion) (Highly Soluble) low_ph_struct->high_ph_struct + OH⁻ − H₂O

Caption: Equilibrium between insoluble and soluble forms of this compound.

Mechanism 2: Cyclodextrin Inclusion Complex Formation

G A9O This compound (Hydrophobic) p1 A9O->p1 CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex p1->CD + p2 p2->Complex Forms

Caption: Formation of a water-soluble this compound/cyclodextrin complex.

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment

Objective: To prepare a stock solution of this compound by increasing the pH of the aqueous medium.

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Methodology:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a volume of deionized water or buffer that is approximately 80% of the final desired volume.

  • Begin stirring the suspension at room temperature.

  • Slowly add the 1 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the this compound powder dissolves completely. The target pH should be at least 1-2 units above the pKa (e.g., pH 9.0 - 10.0, based on the experimental pKa of 7.9).[3][4]

  • Once the solid is fully dissolved, transfer the solution to a volumetric flask.

  • Rinse the initial container with a small amount of the solvent and add it to the volumetric flask.

  • Bring the solution to the final desired volume with the solvent.

  • Verify the final pH. If necessary, adjust back to the target pH. Note: The final solution will be basic. If the experiment requires a neutral pH, this method may not be suitable, as lowering the pH will cause precipitation.

Protocol 2: Preparation of an Aqueous Solution using Co-solvents

Objective: To prepare a stock solution of this compound using a water-miscible organic co-solvent.

Materials:

  • This compound powder

  • Co-solvent (e.g., DMSO or Ethanol, HPLC grade)

  • Aqueous medium (e.g., deionized water, PBS)

  • Vortex mixer and/or sonicator

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a concentrated primary stock solution of this compound in 100% co-solvent (e.g., 10 mg/mL in DMSO). Ensure it is fully dissolved using a vortex mixer or brief sonication.

  • To prepare the final aqueous working solution, perform a serial dilution.

  • For example, to make a 100 µM solution in a final concentration of 1% DMSO: a. Calculate the volume of the primary stock needed. b. Add the calculated volume of the primary stock to the aqueous medium. c. It is critical to add the concentrated organic stock to the larger volume of aqueous buffer while vortexing to ensure rapid mixing and prevent localized precipitation.

  • The final concentration of the co-solvent should be kept as low as possible, ideally below 1% (v/v), to minimize potential effects on the experimental system. Always run a vehicle control (aqueous medium with the same final concentration of co-solvent but without this compound) in your experiments.

Protocol 3: Phase Solubility Study with Cyclodextrins

Objective: To determine the stoichiometry and stability constant of the this compound/cyclodextrin complex and to quantify the solubility enhancement.

Materials:

  • This compound powder

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Sealed vials (e.g., 2 mL glass vials with screw caps)

  • Orbital shaker or rotator with temperature control

  • 0.45 µm syringe filters

  • HPLC with UV detector or a UV-Vis spectrophotometer

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM) in your chosen buffer.

  • Add an excess amount of this compound powder to each vial. Ensure a visible amount of undissolved solid remains in each vial to guarantee saturation.

  • Seal the vials tightly and place them on an orbital shaker. Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours, or until equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove all undissolved particles.

  • Dilute the filtered samples appropriately with the mobile phase (for HPLC) or buffer (for UV-Vis).

  • Quantify the concentration of dissolved this compound in each sample using a pre-validated HPLC or UV-Vis method.

  • Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). This is the phase solubility diagram. The slope of the initial linear part of the curve can be used to calculate the stability constant (Kc) of the complex.[9][16]

References

photobleaching of anthracen-9-ol and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for anthracen-9-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on addressing the common issue of photobleaching. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and ensure the integrity of your results.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Problem / Observation Potential Cause Recommended Solution
Rapid loss of fluorescence signal 1. Photobleaching: Excessive exposure to excitation light is causing irreversible photodegradation of the this compound molecule. This is often accelerated by the presence of oxygen.a. Reduce Light Exposure: Minimize the duration and intensity of light exposure. Use neutral density filters to decrease excitation intensity to the lowest level that provides a sufficient signal-to-noise ratio.[1] b. Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium or imaging buffer. Commercial formulations like ProLong Gold or VECTASHIELD®, or individual reagents like n-propyl gallate (NPG), p-phenylenediamine (B122844) (PPD), or Trolox can be effective.[1][2] c. Deoxygenate Solutions: Since photooxidation is a major degradation pathway, removing dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon can improve stability.[3][4]
Inconsistent fluorescence intensity between samples 1. Differential Photobleaching: Samples are being exposed to varying amounts of light. 2. Inconsistent Antifade Agent Concentration: The concentration or effectiveness of the antifade reagent is not uniform across all samples.a. Standardize Imaging Protocol: Ensure that all samples are imaged using identical parameters (exposure time, light intensity, etc.). b. Ensure Proper Mixing: Thoroughly mix samples after the addition of any antifade reagents to ensure a homogenous concentration. Prepare fresh antifade solutions as some can degrade over time.
High background fluorescence 1. Autofluorescence: Cellular components or the sample medium itself may be fluorescing at similar wavelengths to this compound. 2. Non-specific binding of this compound. a. Use Appropriate Filters: Employ high-quality bandpass filters to specifically isolate the emission from this compound and block out-of-band fluorescence.[1] b. Background Subtraction: Acquire a background image from an unstained area of your sample and subtract it from your experimental images. c. Optimize Staining Protocol: Adjust the concentration of this compound and washing steps to minimize non-specific binding.
Formation of precipitates in solution upon illumination 1. Photodimerization: Anthracene (B1667546) derivatives can undergo a [4+4] cycloaddition upon UV exposure, leading to the formation of dimers that may be less soluble.a. Work at Lower Concentrations: Reducing the concentration of this compound can decrease the likelihood of intermolecular reactions like dimerization. b. Shield from Ambient Light: Protect solutions containing this compound from unnecessary light exposure by using amber vials or covering containers with aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photobleaching?

A1: The photobleaching of this compound, like many anthracene derivatives, primarily occurs through two pathways:

  • Photooxidation: Upon excitation by light, this compound can transfer energy to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen can then react with a ground-state this compound molecule to form an endoperoxide. This endoperoxide is unstable and can decompose, leading to the destruction of the fluorophore's conjugated system and loss of fluorescence.[4][5]

  • Photodimerization: When excited by UV light, two molecules of this compound can undergo a [4+4] cycloaddition reaction to form a non-fluorescent dimer. This process is more prevalent at higher concentrations.

Q2: How can I quantitatively measure the photostability of my this compound sample?

A2: You can quantify photostability by measuring the photobleaching quantum yield or the half-life of the fluorescence signal. A common method involves continuously imaging a sample under controlled illumination and plotting the fluorescence intensity over time. The time it takes for the intensity to decrease to 50% of its initial value is the photobleaching half-life. A lower quantum yield of photoreaction indicates higher photostability.[6]

Q3: Which antifade reagent is best for this compound?

A3: The choice of antifade reagent can depend on the specific experimental conditions. Here is a comparison of common options:

Antifade Reagent Advantages Disadvantages
p-Phenylenediamine (PPD) Highly effective at reducing fading.Can be toxic and may reduce the initial fluorescence intensity. The pH of the medium is critical for its effectiveness.
n-Propyl gallate (NPG) Less toxic than PPD and suitable for some live-cell imaging.Can be difficult to dissolve and may have anti-apoptotic effects in living systems.
1,4-diazabicyclo[2.2.2]octane (DABCO) Less toxic than PPD.Generally less effective than PPD.
Trolox (a vitamin E analog) Water-soluble and a good antioxidant. Effective at scavenging reactive oxygen species.[7]May not be as potent as other antifade agents for all fluorophores.
Commercial Mountants (e.g., VECTASHIELD®, ProLong™ Gold) Optimized formulations that are often more effective and convenient than homemade preparations.[2]Can be more expensive.

It is recommended to test a few different antifade reagents to determine the most effective one for your specific application.

Q4: Can the solvent affect the photostability of this compound?

A4: Yes, the solvent can influence photostability. The rate of photooxidation can be dependent on the lifetime of singlet oxygen in the solvent. Additionally, the polarity of the solvent can affect the electronic states of the fluorophore and its susceptibility to degradation.

Q5: Are there alternatives to this compound that are more photostable?

A5: Yes, there are many fluorescent probes available, some of which have been specifically engineered for enhanced photostability. If photobleaching of this compound remains a significant issue despite optimization, consider exploring other fluorophores with similar spectral properties but improved photostability, such as some modern Alexa Fluor or DyLight dyes.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Photobleaching in Fluorescence Microscopy

  • Sample Preparation:

    • Prepare your sample (e.g., cells, tissue sections) stained with this compound according to your standard protocol.

    • During the final washing steps, prepare your mounting medium containing an antifade reagent.

      • For a homemade NPG-based medium: A common recipe involves a buffered glycerol (B35011) solution containing 2% (w/v) NPG.

      • For commercial antifade media: Follow the manufacturer's instructions.

    • Mount the coverslip onto the microscope slide using a small drop of the antifade mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and oxygen entry.

    • Store the slide in the dark at 4°C until imaging.

  • Microscope Setup and Imaging:

    • Use a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., UV excitation around 350 nm and emission detection around 400-450 nm).

    • Minimize the excitation light intensity by using the lowest possible setting on your light source and/or inserting neutral density filters.

    • Use a high-sensitivity camera to allow for shorter exposure times.

    • Locate the region of interest using a low magnification and brief exposure.

    • When ready to capture images, use the shortest possible exposure time that provides an adequate signal-to-noise ratio.

    • For time-lapse imaging, increase the interval between acquisitions as much as your experimental design allows.

    • Always store your samples in the dark when not actively imaging.

Protocol 2: Quantification of Photobleaching Rate

  • Sample Preparation: Prepare a slide with this compound as described in Protocol 1.

  • Image Acquisition:

    • Select a region of interest on your sample.

    • Set the microscope to acquire a time-lapse series of images with a fixed time interval (e.g., one image every 5 seconds).

    • Use constant illumination settings (intensity and exposure time) throughout the experiment.

    • Acquire images until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the region of interest in each image of the time series.

    • Correct for background fluorescence by measuring the intensity of an unstained region and subtracting it from your measurements.

    • Normalize the intensity values by dividing each value by the initial intensity at time zero.

    • Plot the normalized intensity versus time.

    • From the plot, determine the half-life (t½), which is the time at which the fluorescence intensity has dropped to 50% of its initial value. This value can be used to compare the photostability under different conditions (e.g., with and without an antifade reagent).

Visualizations

Photobleaching_Pathways cluster_photooxidation Photooxidation Pathway cluster_photodimerization Photodimerization Pathway AOH_ground This compound (Ground State) AOH_excited This compound (Excited State) AOH_ground->AOH_excited Light (hν) O2_singlet Singlet Oxygen AOH_excited->O2_singlet Energy Transfer Endoperoxide Endoperoxide Degradation Degradation Products (Non-fluorescent) Endoperoxide->Degradation Decomposition O2_singletAOH_ground O2_singletAOH_ground O2_singletAOH_ground->Endoperoxide Reaction AOH_ground2 2x this compound (Ground State) Dimer Dimer (Non-fluorescent) AOH_ground2->Dimer Light (hν) [4+4] Cycloaddition

Caption: Primary photobleaching pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis Stain Stain Sample with This compound Mount Mount with Antifade Medium Stain->Mount Seal Seal Coverslip Mount->Seal Optimize Optimize Microscope Settings (Low Light, Short Exposure) Seal->Optimize Acquire Acquire Images Optimize->Acquire Store Store Sample in Dark Acquire->Store Measure Measure Fluorescence Intensity Over Time Store->Measure Analyze Analyze Photobleaching Rate (e.g., t½) Measure->Analyze

Caption: Workflow for mitigating and quantifying photobleaching.

References

interference of anthrone tautomer in anthracen-9-ol experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anthracen-9-ol Experiments

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with this compound. The primary challenge in these experiments is the tautomeric equilibrium between this compound (the enol form) and its more stable keto tautomer, anthrone (B1665570). This interference can lead to inconsistent results, unexpected side products, and difficulties in characterization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My solution of what should be pure this compound is giving unexpected spectroscopic results (e.g., lack of fluorescence, unexpected NMR peaks). What is happening?

A1: You are likely observing the presence of the anthrone tautomer. This compound exists in a dynamic equilibrium with anthrone. In many common solvents and at neutral pH, the equilibrium heavily favors the more stable anthrone form.[1][2] Key differences to note are:

  • Fluorescence: Pure this compound and its anion exhibit fluorescence (often blue), whereas the anthrone form does not. The presence of any fluorescence in a supposed anthrone solution is indicative of contamination with the enol tautomer.[3][4]

  • NMR Spectroscopy: The two tautomers will have distinct NMR spectra. For example, the CH₂ group at the 10-position of anthrone will have a characteristic signal that is absent in the fully aromatic this compound.

Troubleshooting Steps:

  • Verify Solvent: Confirm the solvent used. Non-polar, aprotic solvents tend to favor the anthrone form.

  • Check pH: If using an aqueous or protic solvent, the pH is critical. Neutral to acidic conditions strongly favor anthrone.[2]

  • Acquire Spectroscopic Data: Use UV-Vis or fluorescence spectroscopy as a quick check. The appearance of the characteristic this compound fluorescence can confirm its presence.

Q2: How does the choice of solvent impact the tautomeric equilibrium?

A2: The solvent plays a crucial role in determining the ratio of anthrone to this compound.[5][6]

  • Hydrogen Bond Acceptors: Solvents that are effective hydrogen bond acceptors (e.g., pyridine, acetone) can stabilize the phenolic proton of this compound, shifting the equilibrium to favor the enol form.[7]

  • Polar Protic Solvents: In aqueous solutions, the equilibrium is highly dependent on pH. While water can form hydrogen bonds, the stability of anthrone generally dominates under neutral or acidic conditions.[2]

  • Non-polar Solvents: These solvents offer minimal stabilization for the polar hydroxyl group of this compound, thus the equilibrium lies almost exclusively towards the less polar anthrone tautomer.

Q3: What is the role of pH in controlling the tautomerization?

A3: pH is one of the most powerful factors for controlling the tautomeric equilibrium in protic solvents. The system involves not just the two neutral tautomers but also their common conjugate base, the anthracen-9-olate anion.[2]

  • Acidic to Neutral pH (pH < 8): The equilibrium overwhelmingly favors the anthrone form. At pH 4 and 7, anthrone accounts for over 99% of the species present.[2]

  • Alkaline pH (pH > 8): As the pH increases, deprotonation occurs. Since this compound is more acidic (pKa = 7.9) than anthrone (pKa = 10.0), it is deprotonated first to form the resonant-stabilized anthracen-9-olate anion.[2][8] At pH 10, the population consists of roughly 50% anthrone and 50% the anion.[2] This anion is the key intermediate to generating the this compound form upon controlled protonation.

Q4: My reaction with this compound is giving low yields or unexpected byproducts. Could the anthrone tautomer be the cause?

A4: Yes, this is a very common issue. Since anthrone is typically the major species in solution, it may react preferentially or interfere with the desired reaction of this compound.[2]

  • Different Reactivity: The two tautomers are distinct chemical compounds with different reactive sites. This compound is an aromatic phenol, while anthrone is a ketone with benzylic protons. A reagent intended for the hydroxyl group of this compound may instead react with the enolizable protons of anthrone.

  • Equilibrium Shift: If this compound is consumed in a reaction, the equilibrium will shift (Le Chatelier's principle) to produce more of it from the anthrone reservoir. However, if this conversion is slower than the rate of side reactions involving anthrone, byproducts will dominate.

Troubleshooting Steps:

  • Analyze Byproducts: Characterize the unexpected products to determine if they are derived from anthrone.

  • Modify Reaction Conditions: Change the solvent or pH to favor the this compound tautomer at the start of the reaction (see Protocol 1).

  • Use a Trapping Agent: Consider if it's possible to convert this compound to a more stable derivative in situ (e.g., forming an ether or ester) to prevent it from reverting to anthrone.

Quantitative Data on Tautomeric Equilibrium

The equilibrium between anthrone and this compound is quantifiable and highly sensitive to environmental conditions. The key parameters are summarized below.

ParameterValueConditionsSignificance
pKₑ (-log Kₑ)2.10Aqueous acetic acid buffers, 25°CKₑ = [this compound]/[Anthrone]. This value indicates the equilibrium favors anthrone by a factor of ~125.[2][8]
pKa (this compound) 7.9Aqueous buffers, 25°CThe phenolic proton is moderately acidic.[2][8]
pKa (Anthrone) 10.0Aqueous buffers, 25°CThe benzylic protons are significantly less acidic than the phenolic proton of the enol.[2][8]
Tautomer Ratio >99% AnthroneAqueous solution, pH 4 and 7Demonstrates the overwhelming stability of the keto form at neutral and acidic pH.[2]
Species Ratio ~50% Anthrone, ~50% AnionAqueous solution, pH 10Shows the shift towards the common anion at alkaline pH, which is the gateway to the enol form.[2]
ΔHt (Enthalpy of Tautomerization)3.8 kcal/molCBS-QB3 calculationsThe positive value indicates the tautomerization from anthrone to this compound is endothermic.[7][9]

Experimental Protocols

Protocol 1: Preparation of a Solution Enriched in this compound

This protocol utilizes a pH-swing to transiently generate a higher concentration of the this compound tautomer for immediate use in a reaction or analysis.

Methodology:

  • Dissolution: Dissolve anthrone in a suitable solvent that is compatible with your subsequent experiment (e.g., a mixture of THF and water).

  • Basification: Slowly add an aqueous base (e.g., 1 M NaOH or a strong, non-nucleophilic organic base like DBU) while stirring vigorously. Monitor the solution for the appearance of a deep color and blue fluorescence, which indicates the formation of the anthracen-9-olate anion. Aim for a pH > 11 to ensure complete deprotonation.

  • Controlled Re-protonation: Cool the solution in an ice bath. Slowly add a stoichiometric amount of a weak acid (e.g., dilute acetic acid) to carefully neutralize the solution. The protonation of the anion will yield a mixture of tautomers, but with a significantly higher initial concentration of this compound than would be present at equilibrium.

  • Immediate Use: Use the resulting solution immediately for your experiment or analysis, as the equilibrium will begin to shift back towards the more stable anthrone tautomer over time.

Protocol 2: Spectroscopic Monitoring of Tautomerization

This protocol describes how to use UV-Vis or Fluorescence Spectroscopy to monitor the tautomeric equilibrium.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of anthrone in a non-interfering solvent (e.g., acetonitrile).

  • Prepare Samples: In a series of cuvettes, prepare solutions with varying solvent compositions or pH values by adding aliquots of the stock solution to different buffer systems or solvent mixtures.

  • Acquire Spectra:

    • Fluorescence: Excite the samples at a wavelength corresponding to the absorbance of the anthracen-9-olate/anthracen-9-ol species (typically in the range of 350-400 nm) and record the emission spectrum. The intensity of the characteristic blue fluorescence is proportional to the concentration of the enol/enolate form.

    • UV-Vis: Record the absorbance spectra. The two tautomers and the anion have distinct absorbance profiles, allowing for ratiometric analysis.

  • Analyze Data: Plot the fluorescence intensity or absorbance ratios against pH or solvent composition to observe the shift in equilibrium. This can help identify the optimal conditions for your specific experiment.

Visualizations

Tautomerism cluster_equilibrium Tautomeric Equilibrium cluster_pH_effect Influence of pH Anthrone Anthrone (Keto Form) (More Stable) Anthracenol This compound (Enol Form) (Less Stable) Anthrone->Anthracenol H⁺ shift Anion Anthracen-9-olate Anion (Resonance Stabilized) Anthrone->Anion + OH⁻ - H₂O (pKa = 10.0) Anthracenol->Anion Anion->Anthracenol

Caption: Tautomeric equilibrium and the central role of the common anion.

Workflow start Start with Anthrone step1 Dissolve in appropriate solvent (e.g., THF/H₂O) start->step1 step2 Add Base (e.g., NaOH) to pH > 11 step1->step2 step3 Formation of Fluorescent Anthracen-9-olate Anion step2->step3 step4 Cool solution and carefully add weak acid step3->step4 step5 Generate solution enriched in this compound step4->step5 end Use Immediately in Reaction or Analysis step5->end Logic Equilibrium Anthrone <=> this compound Equilibrium Position Factor1 Increasing pH (Alkaline Conditions) Result1 Favors this compound (via Anion) Factor1->Result1 Factor2 H-Bond Accepting Solvent (e.g., Pyridine) Factor2->Result1 Factor3 Decreasing pH (Acidic/Neutral) Result2 Favors Anthrone Factor3->Result2 Factor4 Non-polar, Aprotic Solvent Factor4->Result2 Result1->Equilibrium Shifts Right Result2->Equilibrium Shifts Left

References

Technical Support Center: 9-Anthrol Fluorescence Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 9-anthrol. Our goal is to help you optimize your fluorescence experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for 9-anthrol?

A1: The optimal excitation and emission wavelengths for 9-anthrol are highly dependent on the solvent used due to its sensitivity to the polarity of its environment. For example, in benzene, the fluorescence emission peak is observed at 442 nm, while in methanol, it shifts to 454 nm.[1] The excitation spectrum of 9-anthrol typically shows vibrational peaks around 367, 385, and 405 nm.[1] It is crucial to determine the optimal wavelengths empirically in your specific experimental solvent system.

Q2: How does solvent polarity affect the fluorescence of 9-anthrol?

A2: Solvent polarity significantly influences the photophysical properties of anthracene (B1667546) derivatives like 9-anthrol. Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.[2][3] This is due to the stabilization of the excited state by the polar solvent molecules. This solvatochromic effect can be utilized to probe the local environment of the fluorophore.

Q3: What is a typical fluorescence quantum yield and lifetime for 9-anthrol?

Q4: How can I prevent photodegradation of my 9-anthrol sample?

A4: Anthracene derivatives can be susceptible to photodegradation, especially when exposed to high-intensity light in the presence of oxygen.[6] To minimize this, it is advisable to:

  • Use the lowest possible excitation light intensity.

  • Minimize the duration of light exposure.

  • Prepare fresh solutions and protect them from light.

  • Consider deoxygenating the solvent if photostability is a major concern.

Troubleshooting Guides

This section addresses common issues encountered during fluorescence experiments with 9-anthrol.

Problem Possible Cause Solution
Low or No Fluorescence Signal Incorrect excitation or emission wavelengths.Empirically determine the optimal excitation and emission wavelengths for 9-anthrol in your specific solvent by running excitation and emission scans.
Sample concentration is too low.Prepare a fresh, more concentrated sample.
Photodegradation of the sample.Minimize exposure to the excitation light source and use fresh solutions. Consider using an anti-fade reagent if applicable.[7]
Presence of quenchers in the solvent or sample.Use high-purity, spectroscopy-grade solvents. Common quenchers include dissolved oxygen and heavy atoms.[7]
High Background Noise Contaminated solvent or cuvette.Use high-purity solvents and thoroughly clean the cuvette before each measurement.[7]
Raman scattering from the solvent.To identify Raman peaks, vary the excitation wavelength; Raman peaks will shift, whereas fluorescence peaks will remain at the same wavelength.[8]
Autofluorescence from other components in the sample.Run a blank sample containing all components except 9-anthrol to measure and subtract the background fluorescence.
Inconsistent or Drifting Readings Temperature fluctuations in the sample chamber.Allow the instrument to warm up and stabilize. Use a temperature-controlled sample holder if available.
Photodegradation of the sample over time.Acquire data quickly after sample preparation and minimize light exposure.
Solvent evaporation.Use a cuvette with a cap to prevent solvent evaporation, especially with volatile solvents.[7]
Distorted Emission Spectrum Inner filter effect due to high sample concentration.Dilute the sample until the absorbance at the excitation wavelength is below 0.1 to avoid reabsorption of emitted light.[9]
Presence of fluorescent impurities.Purify the 9-anthrol sample or use a different batch. Run a fluorescence spectrum of the solvent alone to check for impurities.

Quantitative Data

Due to the limited availability of specific quantitative photophysical data for 9-anthrol, the following table provides data for closely related, well-characterized anthracene derivatives for comparative purposes.

Compound Solvent Absorption Max. (λabs) (nm) Emission Max. (λem) (nm) Fluorescence Quantum Yield (Φf) Fluorescence Lifetime (τf) (ns)
AnthraceneCyclohexane (B81311)356, 375381, 403, 4270.305.2
Ethanol (B145695)357, 376382, 404, 4280.274.9
9-MethylanthraceneCyclohexane366, 385390, 413, 4370.415.5
Ethanol366, 385391, 414, 4380.385.1
9,10-Diphenylanthracene (B110198)Cyclohexane373, 393409, 4320.908.3
Benzene376, 396412, 4350.857.9

Data for comparative compounds sourced from BenchChem's guide on 9-Substituted Anthracene Derivatives.[1]

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

Objective: To identify the optimal excitation and emission wavelengths for 9-anthrol in a specific solvent.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 9-anthrol in the desired spectroscopic-grade solvent. The absorbance of the solution at the expected absorption maximum should be between 0.05 and 0.1 to avoid inner filter effects.

  • Excitation Spectrum Scan:

    • Set the emission monochromator to an estimated emission maximum (e.g., 450 nm).

    • Scan a range of excitation wavelengths (e.g., 300 nm to 420 nm).

    • The wavelength that gives the maximum fluorescence intensity is the optimal excitation wavelength (λex).

  • Emission Spectrum Scan:

    • Set the excitation monochromator to the optimal excitation wavelength (λex) determined in the previous step.

    • Scan a range of emission wavelengths, starting from about 10 nm above the excitation wavelength to a longer wavelength (e.g., 420 nm to 600 nm).

    • The wavelength at which the highest fluorescence intensity is observed is the optimal emission wavelength (λem).

experimental_workflow cluster_prep Sample Preparation cluster_scans Spectrofluorometer Scans cluster_analysis Data Analysis prep Prepare dilute 9-anthrol solution ex_scan Perform Excitation Scan prep->ex_scan 1. Set estimated λem det_ex Determine Optimal Excitation Wavelength (λex) ex_scan->det_ex 2. Identify peak intensity em_scan Perform Emission Scan det_em Determine Optimal Emission Wavelength (λem) em_scan->det_em 4. Identify peak intensity det_ex->em_scan 3. Set optimal λex

Workflow for determining optimal excitation and emission wavelengths.

Protocol 2: Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield of 9-anthrol relative to a known standard.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φf,std) and absorption/emission in a similar spectral region to 9-anthrol. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf = 0.90) are common standards.[1]

  • Sample Preparation: Prepare a series of at least five dilutions for both the 9-anthrol sample and the standard in the same solvent (if possible). The absorbance of each solution at the excitation wavelength must be kept below 0.1.

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, ensuring identical instrumental parameters (excitation wavelength, slit widths, etc.) for both the sample and the standard.

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots (Grad) is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (Φf,sample) using the following equation: Φf,sample = Φf,std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where η is the refractive index of the solvent.

quantum_yield_workflow cluster_setup Preparation & Setup cluster_measurement Measurement cluster_calculation Calculation select_std Select a suitable fluorescence standard prep_sol Prepare serial dilutions of sample and standard select_std->prep_sol measure_abs Measure absorbance of all solutions prep_sol->measure_abs measure_fluor Measure integrated fluorescence intensity measure_abs->measure_fluor plot_data Plot intensity vs. absorbance measure_fluor->plot_data calc_qy Calculate quantum yield plot_data->calc_qy

Workflow for relative fluorescence quantum yield determination.

References

Technical Support Center: Enhancing the Quantum Yield of Anthracen-9-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the quantum yield of anthracen-9-ol derivatives. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during experiments with this compound derivatives, particularly low fluorescence quantum yield.

Issue 1: Low or No Fluorescence Observed

Potential Causes and Solutions

Potential CauseRecommended Action
Incorrect Chemical Structure or Impurities Verify the chemical structure and purity of your synthesized derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Assess purity using HPLC. Impurities from synthesis or degradation can significantly quench fluorescence.
Excited-State Intramolecular Proton Transfer (ESIPT) The phenolic proton of this compound can be transferred in the excited state, leading to a non-fluorescent or weakly fluorescent tautomer.[1][2][3] This is a common intrinsic property. Consider derivatizing the hydroxyl group to an ether (alkoxy) or ester to block this pathway.
Concentration Quenching (Aggregation) At high concentrations, molecules can form non-fluorescent aggregates (H-aggregates) or excimers, a phenomenon known as Aggregation-Caused Quenching (ACQ).[4] Prepare a dilution series and measure the absorbance at the excitation wavelength. Ensure the absorbance is below 0.1 to minimize inner filter effects.
Solvent Effects The polarity, viscosity, and hydrogen-bonding capability of the solvent significantly impact fluorescence.[5][6] Screen a variety of solvents with different polarities (e.g., toluene, chloroform, acetonitrile, DMSO, methanol). In some cases, halogenated solvents can enhance the quantum yield of similar aromatic systems.[7]
Presence of Quenchers Dissolved molecular oxygen is a common fluorescence quencher. Other substances like halide ions or heavy atoms can also quench fluorescence.[4] Deoxygenate your solvent by bubbling with an inert gas (e.g., nitrogen or argon) before measurements.
Photodegradation Anthracene (B1667546) derivatives can be susceptible to photodimerization or photooxidation upon exposure to UV light, leading to non-fluorescent products.[4] Minimize exposure of your sample to the excitation light. Check for changes in the absorption spectrum before and after fluorescence measurements.
Incorrect Instrument Settings Improper settings on the fluorometer can lead to inaccurate readings.

Frequently Asked Questions (FAQs)

Q1: How does the hydroxyl group in this compound affect its fluorescence quantum yield?

The hydroxyl group can significantly decrease the fluorescence quantum yield through a process called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] Upon excitation, the acidic phenolic proton can be transferred to the anthracene ring, forming a transient keto-tautomer which is often non-emissive or emits at a much longer wavelength. This provides a non-radiative decay pathway that competes with fluorescence, thus lowering the quantum yield. The efficiency of ESIPT can be influenced by solvent properties, particularly hydrogen-bonding capabilities.

Q2: What is the effect of solvent polarity on the quantum yield of this compound derivatives?

Solvent polarity can have a profound effect on the fluorescence of this compound derivatives.[6] In polar, protic solvents (like alcohols and water), the solvent molecules can form hydrogen bonds with the hydroxyl group, which can facilitate or inhibit ESIPT depending on the specific interactions. Generally, increasing solvent polarity leads to a red-shift (shift to longer wavelengths) in the emission spectrum due to the stabilization of the more polar excited state.[6] The quantum yield may either increase or decrease with solvent polarity, and the optimal solvent must be determined empirically for each derivative.

Q3: How can I prevent aggregation-caused quenching (ACQ)?

Aggregation-caused quenching occurs when molecules associate at higher concentrations, leading to a decrease in fluorescence. To mitigate this:

  • Work with dilute solutions, ensuring the absorbance at the excitation wavelength is below 0.1.

  • Introduce bulky substituents on the anthracene core to sterically hinder close packing of the molecules.[4]

  • In some cases, specific aggregation can lead to enhanced emission, a phenomenon known as Aggregation-Induced Emission (AIE). This can be achieved by designing molecules with rotatable groups that become rigidified upon aggregation, thus blocking non-radiative decay pathways.[8][9]

Q4: What are some chemical modifications to improve the quantum yield of this compound?

  • Alkylation or Acylation of the Hydroxyl Group: Converting the -OH group to an ether (-OR) or an ester (-OCOR) group blocks the ESIPT pathway, which is often a primary cause of low quantum yield in these compounds.

  • Substitution at the 9 and 10 Positions: Introducing substituents at the 9 and 10 positions of the anthracene ring can significantly influence the photophysical properties.[10] Electron-donating groups can sometimes enhance fluorescence, while bulky groups can prevent aggregation.

  • Extending π-Conjugation: Attaching other aromatic systems to the anthracene core can modify the electronic structure and potentially increase the quantum yield.

Q5: Can pH changes affect the fluorescence of this compound derivatives?

Yes, pH can have a dramatic effect. In basic solutions, the phenolic proton will be deprotonated to form a phenolate. This change in the electronic structure of the molecule will alter its absorption and emission properties. For instance, for some 9,10-bis(hydroxyphenyl)anthracene derivatives, deprotonation leads to a drastic decrease in fluorescence quantum yield from as high as 80% to just 1%.[4]

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

  • Select a Standard: Choose a fluorescence standard with an emission range that overlaps with your sample. For blue-emitting anthracene derivatives, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) or anthracene in ethanol (B145695) (Φ = 0.27) are common standards.

  • Prepare Solutions:

    • Prepare a stock solution of your this compound derivative and the standard in the same solvent.

    • Prepare a series of dilute solutions of both the sample and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions.

  • Measure Fluorescence:

    • Set the excitation wavelength to be the same for both the sample and the standard.

    • Record the fluorescence emission spectra for all solutions, ensuring identical experimental settings (e.g., excitation and emission slit widths).

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)

      where m is the slope of the linear fit of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Protocol 2: Synthesis of a 9-Alkoxyanthracene Derivative

This protocol describes a general method to alkylate the hydroxyl group of this compound to potentially block the ESIPT pathway and improve quantum yield.

Materials:

  • This compound

  • Anhydrous polar aprotic solvent (e.g., DMF or acetone)

  • A suitable base (e.g., K₂CO₃ or NaH)

  • An alkylating agent (e.g., an alkyl halide like iodomethane (B122720) or benzyl (B1604629) bromide)

Procedure:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution and stir for a period to allow for the deprotonation of the hydroxyl group.

  • Add the alkylating agent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the final product using NMR and mass spectrometry.

Visualizations

G cluster_0 Troubleshooting Workflow for Low Quantum Yield start Low Quantum Yield Observed purity_check Verify Purity and Structure (NMR, MS, HPLC) start->purity_check purity_check->start If Impure, Re-purify esipt_check Investigate ESIPT (Solvent Studies, Derivatization) purity_check->esipt_check If Pure concentration_check Check for Concentration Effects (Dilution Study) esipt_check->concentration_check quenching_check Identify Potential Quenchers (Deoxygenate Solvent) concentration_check->quenching_check photodegradation_check Assess Photostability (Monitor Absorbance) quenching_check->photodegradation_check instrument_check Verify Instrument Settings photodegradation_check->instrument_check solution Optimized Quantum Yield instrument_check->solution

Caption: A flowchart for troubleshooting low quantum yield in this compound derivatives.

G cluster_1 Factors Influencing Quantum Yield of this compound Derivatives cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic External Environmental Factors A9OH This compound Derivative ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) A9OH->ESIPT Substituents Substituent Effects (Electronic & Steric) A9OH->Substituents Solvent Solvent Effects (Polarity, H-bonding) A9OH->Solvent Concentration Concentration (Aggregation/ACQ) A9OH->Concentration Quenchers Presence of Quenchers (e.g., O₂) A9OH->Quenchers pH pH of the Medium A9OH->pH QuantumYield Quantum Yield ESIPT->QuantumYield Substituents->QuantumYield Solvent->QuantumYield Concentration->QuantumYield Quenchers->QuantumYield pH->QuantumYield

Caption: Key factors affecting the quantum yield of this compound derivatives.

References

Technical Support Center: Anthracen-9-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of anthracen-9-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to anthrone (B1665570)?

A1: this compound, also known as 9-anthranol or 9-hydroxyanthracene, is an aromatic alcohol with the chemical formula C₁₄H₁₀O.[1][2] It is a tautomer of anthrone, a tricyclic aromatic ketone.[2] This means the two compounds exist in equilibrium and can readily interconvert. This compound is generally soluble in organic solvents and exhibits a blue fluorescence.[3]

Q2: What are the primary synthetic routes to obtain this compound?

A2: The most common laboratory-scale syntheses for this compound involve two primary pathways:

  • Reduction of Anthraquinone (B42736): This is a widely used method where 9,10-anthraquinone is reduced, often using reagents like tin (Sn) and hydrochloric acid (HCl) in a solvent like glacial acetic acid.[4][5][6]

  • Oxidation of 9-Anthracenecarboxaldehyde: This method utilizes an oxidizing agent, such as sodium percarbonate, to convert the aldehyde group of 9-anthracenecarboxaldehyde into a hydroxyl group.[7]

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Researchers must handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves. Many reagents are corrosive or hazardous. For instance, concentrated hydrochloric acid is highly corrosive, and glacial acetic acid should be used in a fume hood.[6][8] Solvents like toluene (B28343) and dichloromethane (B109758) are volatile and flammable.[7][9] A thorough risk assessment should be conducted before beginning any experimental work.

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: The identity and purity of the final product can be confirmed using several analytical techniques:

  • Melting Point: The melting point of this compound is reported to be around 152-155°C, though it can decompose.[5][10] Note that the observed melting point can vary depending on the heating rate.[1]

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the reaction progress and check for the presence of starting materials (like anthraquinone or 9-anthracenecarboxaldehyde) and impurities in the final product.[7]

  • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure. The fluorescence properties of this compound can be analyzed using fluorescence spectroscopy.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Guide 1: Synthesis via Reduction of Anthraquinone

Q1: My reaction shows low or no conversion of anthraquinone. What could be the cause?

A1: Low conversion is a common issue. Consider the following potential causes and solutions:

  • Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent (e.g., tin or zinc dust) is used.[5][6] If the reaction stalls, a small, careful addition of more reducing agent might be necessary.

  • Inadequate Acid Concentration: The acid (e.g., concentrated HCl) is crucial for the reaction. It should be added portion-wise to maintain a steady evolution of hydrogen gas.[6] If the reaction slows prematurely, it may indicate the acid has been consumed.

  • Reaction Time/Temperature: Ensure the mixture is heated to reflux for the recommended duration (e.g., 1.5-2 hours).[4][5] Incomplete reactions may require extending the reflux time. Monitoring the reaction via TLC is recommended to confirm the disappearance of the starting material.

  • Purity of Starting Materials: Impurities in the anthraquinone or the reducing metal can inhibit the reaction. Use high-purity reagents whenever possible.

Q2: I've isolated my product, but the yield is very low. Why?

A2: Low yield can result from issues during the reaction or workup.

  • Incomplete Crystallization: After the reaction, the product needs to crystallize from the solution upon cooling. If cooling is too rapid, it can lead to the formation of small, impure crystals or an oil, hindering recovery. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]

  • Losses during Filtration and Washing: Ensure the product is fully collected during vacuum filtration. Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.[5]

  • Reoxidation: this compound can be susceptible to reoxidation back to anthraquinone, especially during workup. Adding a small amount of zinc dust and HCl to the recrystallization solvent can help prevent this.[6]

Q3: My final product seems to be contaminated with unreacted anthraquinone or other by-products. How can I purify it?

A3: Purification is essential for obtaining high-purity this compound.

  • Recrystallization: This is the most common and effective purification method. A mixture of benzene (B151609) and petroleum ether (e.g., 3:1) is an effective solvent system.[5] Toluene or glacial acetic acid can also be used.[6][7] The key is to use a solvent that dissolves the product well at high temperatures but poorly at low temperatures.

  • Column Chromatography: For difficult-to-remove impurities, column chromatography using silica (B1680970) gel is a highly effective technique.[9] A solvent system of varying polarity, such as a hexane/dichloromethane gradient, can be used to separate this compound from less polar impurities like anthracene (B1667546) and more polar ones like anthraquinone.[9]

Guide 2: Synthesis via Oxidation of 9-Anthracenecarboxaldehyde

Q1: The oxidation of 9-anthracenecarboxaldehyde is incomplete, and TLC shows significant starting material remaining. What should I do?

A1: Incomplete oxidation can be addressed by adjusting reaction conditions:

  • Addition of Oxidant: The oxidizing agent (sodium percarbonate) should be added slowly to control the reaction temperature.[7] A rapid addition might cause the temperature to rise uncontrollably, leading to side reactions.

  • Reaction Temperature and Time: After the initial addition, the reaction temperature is typically raised to around 30°C and stirred continuously.[7] If the reaction is sluggish, consider extending the reaction time and continue monitoring by TLC until the starting material is consumed.

Q2: The workup procedure seems complex, and I'm experiencing low yields. How can I optimize it?

A2: The workup for this method involves several extraction and washing steps which can lead to product loss if not performed carefully.

  • Phase Separation: After the reaction, the product is extracted into an alkaline aqueous solution.[7] Ensure complete separation of the organic (toluene) and aqueous layers in a separatory funnel to avoid losing the product.

  • Washing Steps: The aqueous layer containing the product is washed with dichloromethane to remove non-polar impurities.[7] Perform these washes until TLC analysis of the dichloromethane layer shows no impurities.

  • Precipitation: The product is precipitated by acidifying the aqueous layer. Add the acid slowly until the pH is slightly acidic to ensure complete precipitation of the reddish powder product.[7]

Quantitative Data

Table 1: Comparison of this compound/Anthrone Synthesis Methods

Starting MaterialReagentsSolventTypical YieldReference
AnthraquinoneGranulated Tin, Conc. HClGlacial Acetic Acid82.5% (crude), 62% (recrystallized)[5]
AnthraquinoneGranulated Zinc, Conc. HClGlacial Acetic Acid80%[6]
9-AnthracenecarboxaldehydeSodium PercarbonateAcetic Acid, Toluene78%[7]

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of Anthraquinone

This protocol is adapted from Organic Syntheses.[5]

  • Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, combine 104 g (0.5 mole) of anthraquinone, 100 g (0.86 atom) of granulated tin, and 750 mL of glacial acetic acid.

  • Reaction: Heat the mixture to boiling. Over a period of two hours, add 250 mL of concentrated hydrochloric acid in 10 mL portions through the condenser. Maintain a vigorous reflux.

  • Hot Filtration: Once the reaction is complete (the solution should no longer deposit crystals on cooling), filter the hot solution through a fluted filter paper or a pre-heated Büchner funnel to remove any unreacted tin. This step should be performed quickly.

  • Crystallization: To the hot filtrate, add 750 mL of water. Cool the solution to approximately 10°C in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel and wash them with water.

  • Drying: Dry the product on a porous plate. The expected yield of crude anthrone (the tautomer of this compound) is approximately 80 g (82.5%). The melting point should be around 153°C.

Protocol 2: Purification by Recrystallization
  • Solvent Preparation: Prepare a 3:1 mixture of benzene and petroleum ether. Approximately 10-12 mL of this mixture is needed for each gram of crude product.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the estimated quantity of hot benzene on a steam bath to dissolve the solid, then add the petroleum ether.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by suction filtration and dry them. The expected yield of pure anthrone/anthracen-9-ol is about 60 g (62% overall yield) with a melting point of 154–155°C.[5]

Visualizations

Experimental and Troubleshooting Workflows

G cluster_synthesis Synthesis Workflow start Select Synthesis Route route1 Route 1: Anthraquinone Reduction start->route1 route2 Route 2: Aldehyde Oxidation start->route2 reaction Perform Reaction route1->reaction route2->reaction workup Workup & Isolation reaction->workup purification Purification (Recrystallization) workup->purification analysis Analysis (MP, TLC, Spectroscopy) purification->analysis product Pure this compound analysis->product

Caption: General workflow for the synthesis of this compound.

G start Problem: Low Yield in Anthraquinone Reduction check_conversion Was reaction complete? (Check TLC for starting material) start->check_conversion check_workup Review Workup & Isolation Procedure check_conversion->check_workup Yes incomplete_rxn Incomplete Reaction check_conversion->incomplete_rxn No workup_issue Product Loss During Workup check_workup->workup_issue sol_rxn_time Increase reaction time or temperature. incomplete_rxn->sol_rxn_time sol_reagents Check stoichiometry and purity of reagents (tin, HCl). incomplete_rxn->sol_reagents sol_crystallization Ensure slow cooling for complete crystallization. workup_issue->sol_crystallization sol_washing Wash crystals with minimal ice-cold solvent. workup_issue->sol_washing sol_reoxidation Prevent reoxidation during recrystallization (add Zn dust). workup_issue->sol_reoxidation

Caption: Troubleshooting guide for low yield in anthraquinone reduction.

References

Technical Support Center: Purification of 9-Hydroxyanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 9-hydroxyanthracene, also known as anthranol. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 9-hydroxyanthracene.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid.- The compound is highly soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution and attempt to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Introduce a seed crystal to induce crystallization.- Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[1]
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.- High concentration of impurities depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of a more polar co-solvent, and allow it to cool slowly.- Ensure a very slow cooling rate.- Consider a preliminary purification step like passing the crude material through a short silica (B1680970) plug to remove some impurities.[2][3]
Low yield of crystals. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- Incomplete transfer of crystals.- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.- Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer this to the filter to collect any remaining crystals.[2]
Crystals are colored or appear impure. - The chosen solvent is not effective at leaving impurities in the solution.- The compound is co-crystallizing with impurities.- The compound may be degrading. 9-Hydroxyanthracene is prone to oxidation and tautomerization to anthrone.- Try a different recrystallization solvent or a solvent pair.- Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- Minimize the time the compound is in hot solvent and consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).[4]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of 9-hydroxyanthracene from impurities. - The polarity of the mobile phase is incorrect.- The column is overloaded with the sample.- The column was not packed properly, leading to channeling.- Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a good separation of spots.- Use an appropriate amount of crude material for the size of the column.- Ensure the column is packed uniformly without any air bubbles or cracks.
The compound elutes too quickly (high Rf). - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
The compound does not elute from the column (low Rf). - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.
Streaking or tailing of the compound band. - The sample is not soluble in the mobile phase.- The compound is interacting too strongly with the stationary phase.- Degradation of the compound on the column.- Ensure the sample is fully dissolved in a minimum amount of the mobile phase before loading.- Add a small amount of a more polar solvent to the mobile phase.- 9-Hydroxyanthracene can be sensitive to acidic silica gel. Consider deactivating the silica gel by flushing the column with a solvent system containing 1-3% triethylamine (B128534) or using a different stationary phase like neutral alumina.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 9-hydroxyanthracene?

A1: Common impurities can include unreacted starting materials such as anthracene (B1667546) or anthrone, byproducts from the synthesis like 9-formylanthracene, and oxidation products.[2][6] The purity of the starting materials will significantly impact the impurity profile of the crude product.

Q2: Which solvents are suitable for the recrystallization of 9-hydroxyanthracene?

A2: Toluene (B28343) has been reported to be an effective solvent for the recrystallization of 9-hydroxyanthracene.[2] Other solvents that can be considered for polycyclic aromatic hydrocarbons include ethanol, n-hexane/acetone mixtures, and n-hexane/THF mixtures.[7] Due to the phenolic hydroxyl group, solvent systems with some polarity may be effective. It is always recommended to perform small-scale solvent screening to find the optimal solvent or solvent system.

Q3: How can I monitor the purity of 9-hydroxyanthracene during purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purity. By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of 9-hydroxyanthracene from its impurities. An ideal solvent system for TLC will give the desired compound an Rf value of around 0.25-0.35.[8]

Q4: My purified 9-hydroxyanthracene seems to be converting to another compound over time. What is happening?

A4: 9-Hydroxyanthracene exists in tautomeric equilibrium with its keto form, anthrone. Anthrone is generally the more stable tautomer. In solution, and sometimes even in the solid state, 9-hydroxyanthracene can convert to anthrone.[4] This transformation can be influenced by solvent, light, and the presence of acids or bases. To minimize this, it is advisable to store the purified compound in a cool, dark place and under an inert atmosphere.

Q5: Is sublimation a viable purification technique for 9-hydroxyanthracene?

A5: Yes, sublimation can be a very effective purification method for anthracene derivatives, particularly for removing non-volatile impurities.[6] The process involves heating the solid material under vacuum, causing it to transition directly into a gas, which then crystallizes on a cold surface, leaving the impurities behind.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of 9-hydroxyanthracene. Please note that these are starting points, and optimization may be necessary for your specific sample.

Purification TechniqueParametersExpected PurityExpected Yield
Recrystallization Solvent: Toluene>99%~78%[2]
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane (B92381)/Ethyl Acetate gradient (e.g., starting with 95:5 and gradually increasing the polarity)HighVariable, dependent on the impurity profile and column loading.
Sublimation Temperature: 120-150 °C (start)Pressure: High vacuum (<0.1 mmHg)Very HighGood, but can be lower than recrystallization due to material loss.

Experimental Protocols

Recrystallization from Toluene

Objective: To purify crude 9-hydroxyanthracene by recrystallization.

Methodology:

  • Place the crude 9-hydroxyanthracene in an Erlenmeyer flask.

  • Add a minimal amount of toluene to just cover the solid.

  • Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more toluene dropwise if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature. Cover the flask with a watch glass.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold toluene.

  • Dry the purified crystals in a vacuum oven at a low temperature.

Column Chromatography

Objective: To purify 9-hydroxyanthracene using silica gel column chromatography.

Methodology:

  • TLC Analysis: Determine a suitable mobile phase by TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give 9-hydroxyanthracene an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the solvent to drain until it is just above the silica gel bed.

  • Sample Loading: Dissolve the crude 9-hydroxyanthracene in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica onto the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase.

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure 9-hydroxyanthracene.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 9-hydroxyanthracene.

Sublimation

Objective: To purify 9-hydroxyanthracene by vacuum sublimation.

Methodology:

  • Place the crude, dry 9-hydroxyanthracene into the bottom of a sublimation apparatus.

  • Insert the cold finger and ensure all joints are well-sealed.

  • Connect the cold finger to a circulating cold water source.

  • Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point.

  • Pure 9-hydroxyanthracene will sublime and deposit as crystals on the cold finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Carefully vent the apparatus and collect the purified crystals from the cold finger.

Visualizations

Purification_Workflow Crude Crude 9-Hydroxyanthracene Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Hot_Filtration Hot Filtration (optional, for insoluble impurities) Dissolve->Hot_Filtration Cooling Slow Cooling Dissolve->Cooling No insoluble impurities Hot_Filtration->Cooling Crystallization Crystallization Cooling->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Drying Drying Vacuum_Filtration->Drying Mother_Liquor Mother Liquor Vacuum_Filtration->Mother_Liquor Filtrate Pure_Crystals Pure 9-Hydroxyanthracene Crystals Drying->Pure_Crystals Purity_Check Check Purity (TLC, mp, etc.) Pure_Crystals->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Pure_Crystals Sublimation Sublimation Sublimation->Pure_Crystals Impure_Product Impure Product Purity_Check->Impure_Product If impure Impure_Product->Column_Chromatography Impure_Product->Sublimation

Caption: A logical workflow for the purification of 9-hydroxyanthracene.

Caption: Tautomeric equilibrium between 9-hydroxyanthracene and anthrone.

References

Technical Support Center: Troubleshooting Guide for Anthracen-9-ol as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthracen-9-ol (also known as 9-anthranol) can be a versatile fluorescent probe, but its unique chemical properties present several potential pitfalls during experimental use. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and obtain reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution not fluorescing or showing very weak fluorescence?

A1: The most common reason for a lack of fluorescence is the presence of the non-fluorescent keto tautomer, anthrone. This compound exists in a tautomeric equilibrium with anthrone, and the keto form is often the more stable isomer in many solvents. Only the enol form (this compound) is fluorescent.

Q2: How can I ensure my solution contains the fluorescent enol form (this compound)?

A2: The keto-enol equilibrium is sensitive to solvent polarity and pH. Generally, polar protic solvents and basic conditions favor the formation of the fluorescent enolate anion. To promote the enol form, you can:

  • Use a suitable solvent: Prepare your stock solution in a polar aprotic solvent like DMSO or DMF where the enol form is more favored. For aqueous buffers, be mindful of the pH.

  • Adjust the pH: In aqueous solutions, a basic pH will deprotonate the hydroxyl group, forming the highly fluorescent anthranolate anion. The pKa of the phenolic hydroxyl group of this compound is approximately 7.9.[1][2] Therefore, working at a pH above 8 will favor the fluorescent species.

Q3: My fluorescence intensity is decreasing over time. What could be the cause?

A3: This could be due to several factors:

  • Photobleaching: Like many fluorescent molecules, this compound is susceptible to photodegradation upon prolonged exposure to excitation light.[3]

  • Presence of Quenchers: Molecular oxygen is a known quencher of anthracene (B1667546) fluorescence.[4][5] Other substances in your sample, such as heavy atoms or certain ions, can also lead to fluorescence quenching.

  • Keto-Enol Re-equilibration: If the conditions are not optimal to maintain the enol form, the probe may slowly convert back to the non-fluorescent keto tautomer.

Q4: I am observing a shift in the emission wavelength. What does this indicate?

A4: A shift in the emission wavelength (solvatochromism) is often due to changes in the polarity of the microenvironment around the probe. Increasing solvent polarity can lead to a red shift (shift to longer wavelengths) in the emission spectrum.[1] This property can be exploited to study changes in the local environment, but it is crucial to use solvents of consistent polarity for reproducible measurements.

Q5: Can I use this compound for quantitative measurements?

A5: Yes, but with careful consideration of the potential pitfalls. To obtain reliable quantitative data, you must:

  • Control the keto-enol equilibrium to ensure a stable concentration of the fluorescent species.

  • Minimize photobleaching by using the lowest possible excitation intensity and exposure time.

  • Account for potential quenching effects from the sample matrix.

  • Use appropriate controls and standards.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or very low fluorescence intensity Predominance of the non-fluorescent keto tautomer (anthrone). Prepare a fresh stock solution in a polar aprotic solvent (e.g., DMSO). For aqueous solutions, adjust the pH to be basic (pH > 8) to favor the fluorescent enolate form.
Incorrect excitation or emission wavelengths. Check the photophysical data for this compound in your specific solvent and set the fluorometer to the correct excitation and emission maxima.
Degradation of the probe. Store the solid compound and stock solutions protected from light and air. Prepare fresh working solutions for each experiment.
Fluorescence intensity decreases over time (photobleaching) Prolonged exposure to high-intensity excitation light. Reduce the excitation light intensity and/or the exposure time. Use a neutral density filter if necessary.
Presence of molecular oxygen. De-gas your solutions by bubbling with an inert gas (e.g., nitrogen or argon) before measurements.
Sample degradation. Use an anti-fade reagent in your mounting medium for microscopy applications.
Inconsistent or irreproducible results Fluctuations in the keto-enol equilibrium. Strictly control the solvent composition and pH of your solutions. Allow solutions to equilibrate before taking measurements.
Concentration-dependent effects (aggregation-caused quenching). Work with dilute solutions (typically in the micromolar range) to avoid self-quenching due to aggregation.[6][7][8][9][10]
Temperature fluctuations. Maintain a constant temperature during all measurements, as fluorescence is often temperature-dependent.
Unexpected shifts in emission wavelength Changes in solvent polarity. Ensure the use of high-purity, dry solvents. If studying environmental effects, this shift can be a source of information.
Interaction with sample components. Perform control experiments with the probe in the buffer or medium without the analyte to check for background interactions.
High background fluorescence Autofluorescence from the sample or buffer components. Run a blank sample (without this compound) to measure the background fluorescence and subtract it from your measurements.
Impure this compound. Verify the purity of your probe using techniques like HPLC or NMR.

Data Presentation

Table 1: Photophysical Properties of Anthracene and its Derivatives in Different Solvents

CompoundSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (τ) (ns)
AnthraceneCyclohexane3573770.36-
AnthraceneEthanol--0.27-
9,10-DiphenylanthraceneCyclohexane--0.97-

Note: Specific photophysical data for this compound is sparse in the literature and can be highly dependent on the experimental conditions due to the keto-enol tautomerism. It is highly recommended to experimentally determine the optimal excitation and emission wavelengths in your specific buffer system.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a stock solution of this compound that favors the fluorescent enol form.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out a precise amount of solid this compound in a clean, dry microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the solid is completely dissolved. The solution should have a bluish fluorescence under UV light.

  • Store the stock solution in a tightly sealed container, protected from light, at -20°C.

Protocol 2: General Procedure for Fluorescence Measurement

Objective: To perform a standard fluorescence measurement using an this compound solution.

Materials:

  • This compound stock solution (from Protocol 1)

  • Appropriate buffer or solvent for the experiment

  • Quartz cuvette

  • Fluorometer

Procedure:

  • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.

  • Prepare a working solution of this compound by diluting the stock solution in the desired buffer or solvent to the final concentration (e.g., 10 µM).

  • If using an aqueous buffer, ensure the pH is above 8 to maintain the fluorescent enolate form.

  • Transfer the working solution to a quartz cuvette.

  • Place the cuvette in the fluorometer.

  • Set the excitation wavelength (a good starting point is around 365 nm, but this should be optimized).

  • Scan the emission spectrum over a relevant range (e.g., 380-600 nm) to determine the emission maximum.

  • For quantitative measurements, record the fluorescence intensity at the emission maximum.

  • Always run a blank sample (buffer or solvent only) to measure and subtract the background fluorescence.

Mandatory Visualizations

Signaling Pathway of pH-dependent Fluorescence

Anthrone Anthrone (Keto form, Non-fluorescent) Anthracenol This compound (Enol form, Fluorescent) Anthrone->Anthracenol Tautomerization (Solvent Dependent) Anthracenol->Anthrone Tautomerization Anthranolate Anthranolate Anion (Highly Fluorescent) Anthracenol->Anthranolate Deprotonation (pH > 7.9) Anthranolate->Anthracenol Protonation (pH < 7.9)

Caption: Keto-enol tautomerism and pH-dependent equilibrium of this compound.

Experimental Workflow for Troubleshooting Low Fluorescence

Start Low Fluorescence Observed Check_Wavelengths Verify Excitation/Emission Wavelengths Start->Check_Wavelengths Check_pH Check pH of Aqueous Solution Check_Wavelengths->Check_pH Wavelengths Correct Check_Solvent Prepare Fresh Stock in Anhydrous DMSO Check_pH->Check_Solvent pH > 8 or Non-aqueous Adjust_pH Adjust pH to > 8 Check_pH->Adjust_pH pH < 8 Degas_Solution De-gas Solution Check_Solvent->Degas_Solution Success Fluorescence Restored Adjust_pH->Success Check_Concentration Lower Probe Concentration Degas_Solution->Check_Concentration Check_Concentration->Success Improvement Failure Issue Persists: Consider Probe Degradation or Quenching Check_Concentration->Failure No Improvement

References

Technical Support Center: Stabilizing Anthracen-9-ol Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization of anthracen-9-ol solutions for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experimental results.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the storage and handling of this compound solutions.

Frequently Asked Questions (FAQs)

  • Q1: My this compound solution has changed color/clarity over time. What is happening?

    • A1: this compound is susceptible to degradation, primarily through two pathways: tautomerization to anthrone (B1665570) and oxidation to 9,10-anthraquinone. Anthrone is the more stable keto form of this compound, and this conversion can occur in solution.[1] Oxidation, often accelerated by light, can lead to the formation of 9,10-anthraquinone, which is a yellow-colored compound. The appearance of a yellow tint is a strong indicator of oxidative degradation.

  • Q2: I'm observing a loss of fluorescence in my this compound solution. Why is this occurring?

    • A2: The loss of fluorescence is likely due to the degradation of this compound. Both the tautomerization to the non-fluorescent anthrone and the oxidation to 9,10-anthraquinone will result in a decrease in the characteristic blue fluorescence of this compound.

  • Q3: Can I store my this compound solution at room temperature on the lab bench?

    • A3: It is strongly advised against storing this compound solutions at room temperature with exposure to light. This compound is known to be sensitive to photodegradation.[2] For long-term storage, solutions should be protected from light and stored at low temperatures.

  • Q4: What are the primary degradation products I should be looking for?

    • A4: The two main degradation products are anthrone (the keto tautomer) and 9,10-anthraquinone (the oxidation product). Depending on the storage conditions and solvent, other minor degradation products may also form.

  • Q5: How can I prevent the degradation of my this compound solutions?

    • A5: To minimize degradation, solutions should be prepared in a suitable deoxygenated solvent, protected from light by using amber vials or wrapping containers in aluminum foil, and stored at a low temperature (ideally ≤ -20°C). The addition of an antioxidant, such as Butylated Hydroxytoluene (BHT), can also be effective in preventing oxidative degradation.

Degradation Pathways and Kinetics

The stability of this compound in solution is primarily governed by two competing degradation pathways: tautomerization and oxidation.

Tautomerization to Anthrone

This compound (the enol form) exists in equilibrium with its more stable keto tautomer, anthrone. In aqueous solutions, the equilibrium heavily favors the formation of anthrone.

Tautomerization Anthracenol This compound (Enol) Anthrone Anthrone (Keto) Anthracenol->Anthrone Keto-Enol Tautomerization Anthrone->Anthracenol

Caption: Keto-enol tautomerization of this compound to anthrone.

The equilibrium constant for this tautomerization in aqueous solution (pKE = -log(KE)) is reported to be 2.10, indicating that the concentration of anthrone is approximately 125 times higher than that of this compound at equilibrium.[1]

Oxidation to 9,10-Anthraquinone

Exposure to oxygen, particularly in the presence of light (photodegradation), can lead to the oxidation of this compound to 9,10-anthraquinone. This process is often irreversible under typical laboratory conditions.

Oxidation Anthracenol This compound Intermediate Peroxide Intermediate Anthracenol->Intermediate Oxygen, Light (hν) Anthraquinone 9,10-Anthraquinone Intermediate->Anthraquinone Decomposition

Caption: Proposed oxidation pathway of this compound.

Quantitative Data on Stability

While specific degradation rate constants for this compound are not widely available in the literature, the following table summarizes the key factors influencing its stability and provides estimated half-lives for the related compound anthracene (B1667546) under certain conditions. This data can be used to infer the relative stability of this compound.

ParameterConditionEffect on StabilityEstimated Half-life of AnthraceneReference
Light Exposure Sunlight/UV irradiationSignificantly accelerates degradationHours to days[2]
DarkSlows degradationSignificantly longer[2]
Temperature 4°CSlows degradationMonths to years (in the dark)-
Room Temperature (20-25°C)Accelerates degradationWeeks to months (in the dark)-
Solvent Aprotic (e.g., Acetonitrile (B52724), DMSO)Generally more stable--
Protic (e.g., Methanol, Ethanol)Can facilitate tautomerizationMethanol: 42 days (photodegradation)[2]
Oxygen Presence of AirPromotes oxidation--
Degassed/Inert AtmosphereInhibits oxidationSignificantly longer-
Antioxidant With BHT (e.g., 0.01%)Inhibits oxidative degradation-[3]
Without AntioxidantProne to oxidation-

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound with enhanced long-term stability.

Materials:

  • This compound (high purity)

  • Anhydrous, HPLC-grade solvent (e.g., Acetonitrile or DMSO)

  • Butylated Hydroxytoluene (BHT)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined caps

  • Sonicator

  • Sterile syringe filters (0.22 µm, PTFE)

Procedure:

  • Solvent Degassing: Degas the chosen solvent by sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Antioxidant Addition: Prepare a stock solution of BHT in the degassed solvent (e.g., 1 mg/mL). Add an appropriate volume of the BHT stock solution to the desired final volume of the this compound solution to achieve a final BHT concentration of 0.01% (w/v).

  • Dissolution: Weigh the required amount of this compound and add it to the solvent containing BHT. Briefly sonicate the mixture to ensure complete dissolution.

  • Inert Atmosphere: Flush the headspace of the vial with the inert gas before sealing the cap tightly.

  • Filtration (Optional): If necessary, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

  • Storage: Store the prepared solution in the dark at ≤ -20°C. For frequent use, smaller aliquots can be prepared to avoid repeated freeze-thaw cycles.

Protocol 2: HPLC Method for Monitoring this compound Stability

This HPLC method allows for the separation and quantification of this compound, its tautomer anthrone, and its primary oxidation product, 9,10-anthraquinone.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended for optimal separation.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient from 60% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 60% B

    • 20-25 min: Re-equilibration at 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm for simultaneous detection. For higher sensitivity, specific wavelengths can be used: ~365 nm for this compound and ~325 nm for 9,10-anthraquinone.

Expected Retention Times (Approximate):

  • 9,10-Anthraquinone: ~5-7 min

  • Anthrone: ~8-10 min

  • This compound: ~11-13 min

Note: Retention times may vary depending on the specific column and HPLC system used. It is essential to run standards of each compound for confirmation.

Visualization of Experimental Workflow

Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis Prep1 Degas Solvent Prep2 Add BHT (0.01%) Prep1->Prep2 Prep3 Dissolve this compound Prep2->Prep3 Prep4 Store at -20°C in Dark Prep3->Prep4 Analysis1 Take Aliquot at Time Points Prep4->Analysis1 Long-Term Storage Analysis2 HPLC Analysis Analysis1->Analysis2 Analysis3 Quantify Degradation Products Analysis2->Analysis3

Caption: Workflow for preparing and monitoring stable this compound solutions.

References

Technical Support Center: Correcting for Inner Filter Effects in Anthracen-9-ol Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring and correcting for inner filter effects (IFE) in anthracen-9-ol fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE)?

A1: The inner filter effect is an experimental artifact that causes a reduction in the measured fluorescence intensity.[1][2] This phenomenon occurs when the excitation light and/or the emitted light is absorbed by molecules in the sample.[1] It is a significant source of error in fluorescence analysis, leading to spectral distortion and a non-linear relationship between the fluorescence intensity and the concentration of the fluorophore.

There are two types of inner filter effects:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can excite all the fluorophore molecules in the light path. At high concentrations, molecules near the surface of the cuvette absorb a large portion of the excitation light, leaving less light available for molecules in the center and back.[2][3][4]

  • Secondary Inner Filter Effect (sIFE): This happens when the fluorescence emitted by the fluorophore is re-absorbed by other molecules in the sample before it reaches the detector.[2][3][4] This is more prominent when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.[2][3]

Q2: How can I determine if my this compound fluorescence measurements are affected by the inner filter effect?

A2: A key indicator of the inner filter effect is a loss of linearity in the plot of fluorescence intensity versus this compound concentration.[2] As the concentration increases, the fluorescence signal may plateau or even decrease at very high concentrations.[1] Another sign can be a distortion of the emission spectrum, such as a red-shift in the emission maximum, which is particularly indicative of the secondary inner filter effect.

Q3: What is the difference between the inner filter effect and fluorescence quenching?

A3: Both the inner filter effect and fluorescence quenching lead to a decrease in fluorescence intensity. However, they are fundamentally different processes. The inner filter effect is a result of the absorption of light, while quenching involves non-radiative energy transfer processes due to molecular interactions. A key distinction is that IFE is not affected by temperature, whereas quenching often is. Additionally, dynamic quenching will decrease the fluorescence lifetime of the fluorophore, while the inner filter effect will not.

Troubleshooting Guide

Problem Possible Cause Solution
Non-linear relationship between fluorescence intensity and this compound concentration. Primary and/or secondary inner filter effect due to high sample absorbance.1. Dilute the sample: The simplest approach is to dilute the sample until the absorbance is within the linear range (typically < 0.1 A.U. at the excitation wavelength).[1][2] 2. Apply a correction method: If dilution is not possible, use either a mathematical (absorbance-based) or an empirical correction protocol.
Lower than expected fluorescence intensity. High absorbance of a non-fluorescent component in the sample at the excitation wavelength (primary IFE).1. Check buffer and solvent absorbance: Ensure that the buffer and solvent components do not have significant absorbance at the excitation wavelength of this compound. 2. Use the empirical correction method: This method is well-suited for correcting IFE caused by non-fluorescent absorbing species.
Distorted or red-shifted emission spectrum. Secondary inner filter effect due to overlap between the absorption and emission spectra of this compound.1. Apply a mathematical correction: The absorbance-based correction method can account for absorbance at the emission wavelength. 2. Use a smaller pathlength cuvette: Reducing the pathlength (e.g., from 1 cm to 0.1 cm) can minimize re-absorption.[4]
Inconsistent results between experiments. Variations in sample preparation leading to different levels of IFE.1. Standardize sample preparation: Carefully control the concentration of all components in your samples. 2. Measure absorbance for every sample: Measure the absorbance of each sample at the excitation and emission wavelengths to monitor for variations. 3. Apply a consistent correction method: Use the same correction protocol for all measurements in a given study.

Experimental Protocols for Inner Filter Effect Correction

For this compound, the approximate excitation and emission maxima are around 356 nm and 397 nm, respectively. These wavelengths should be used for the following protocols.

Protocol 1: Absorbance-Based (Mathematical) Correction

This is the most common method for correcting for the inner filter effect.

Principle: The observed fluorescence intensity is corrected using the absorbance of the sample at the excitation and emission wavelengths. The correction factor accounts for the attenuation of both the excitation light and the emitted fluorescence.

Equation:

Fcorr = Fobs x 10(Aex + Aem)/2

Where:

  • Fcorr is the corrected fluorescence intensity.

  • Fobs is the observed fluorescence intensity.

  • Aex is the absorbance at the excitation wavelength (e.g., ~356 nm).

  • Aem is the absorbance at the emission wavelength (e.g., ~397 nm).

Methodology:

  • Prepare Samples: Prepare your this compound solutions at the desired concentrations.

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each sample in the same type of cuvette that will be used for the fluorescence measurements.

    • Record the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem).

  • Measure Fluorescence:

    • Using a spectrofluorometer, measure the fluorescence intensity of each sample (Fobs). Excite the sample at ~356 nm and record the emission at ~397 nm.

  • Calculate Corrected Fluorescence:

    • For each sample, use the measured absorbance values and the observed fluorescence intensity in the equation above to calculate the corrected fluorescence intensity (Fcorr).

Data Presentation:

Sample IDConcentration (µM)Aex (~356 nm)Aem (~397 nm)Fobs (a.u.)Fcorr (a.u.)
1...............
2...............
3...............
Protocol 2: Empirical Correction Using a Non-Interacting Fluorophore

This method is particularly useful when the high absorbance is due to a non-fluorescent component in the sample.

Principle: A correction curve is generated by measuring the fluorescence of a sequestered, non-interacting fluorophore in the presence of increasing concentrations of the absorbing species.[5][6] This curve is then used to correct the fluorescence of the experimental samples.

Methodology:

  • Prepare a Sequestered Fluorophore:

    • Use a fluorophore that is physically separated from the solution, such as one embedded in polymer beads or encapsulated in liposomes.[5][6] The chosen fluorophore should have excitation and emission properties similar to this compound if possible.

  • Create a Correction Curve:

    • Place the sequestered fluorophore in a cuvette with buffer.

    • Measure the initial fluorescence (F0).

    • Add small aliquots of the substance causing the inner filter effect (the "absorber") to the cuvette.

    • After each addition, measure both the fluorescence (F) of the sequestered fluorophore and the absorbance of the solution at the excitation and emission wavelengths of this compound.

    • Calculate the correction factor (CF) for each absorbance value: CF = F0 / F.

    • Plot the correction factor as a function of the absorbance at the excitation wavelength.

  • Correct Experimental Data:

    • Measure the absorbance of your this compound experimental samples at the excitation wavelength.

    • For each sample, find the corresponding correction factor from the generated curve.

    • Multiply the observed fluorescence of your this compound sample by its corresponding correction factor to obtain the corrected fluorescence.

Data Presentation:

Correction Curve Data:

Absorber Conc. (µM) Absorbance at ~356 nm Fluorescence of Sequestered Fluorophore (F) Correction Factor (CF = F0/F)
0 ... ... 1.0
... ... ... ...

| ... | ... | ... | ... |

Experimental Data Correction:

Sample ID Aex of Sample (~356 nm) Fobs of this compound Correction Factor (from curve) Fcorr (Fobs x CF)
1 ... ... ... ...
2 ... ... ... ...

| 3 | ... | ... | ... | ... |

Visualizations

InnerFilterEffect cluster_primary Primary Inner Filter Effect (pIFE) cluster_secondary Secondary Inner Filter Effect (sIFE) ExcitationLight Excitation Light SampleFront Molecules at Front ExcitationLight->SampleFront Absorbed SampleCenter Molecules in Center SampleFront->SampleCenter Reduced Light EmittedLight Emitted Light AbsorbingMolecule Neighboring Molecule EmittedLight->AbsorbingMolecule Re-absorbed Detector Detector AbsorbingMolecule->Detector Reduced Emission

Caption: Mechanisms of Primary and Secondary Inner Filter Effects.

CorrectionWorkflow Start Start: High Absorbance Suspected CheckAbsorbance Measure Absorbance at A_ex and A_em Start->CheckAbsorbance IsAbsorbanceHigh Is Absorbance > 0.1? CheckAbsorbance->IsAbsorbanceHigh DiluteSample Dilute Sample IsAbsorbanceHigh->DiluteSample Yes AnalyzeData Analyze Corrected Data IsAbsorbanceHigh->AnalyzeData No DiluteSample->CheckAbsorbance CorrectionMethod Choose Correction Method DiluteSample->CorrectionMethod If dilution is not possible Mathematical Mathematical Correction CorrectionMethod->Mathematical Absorber is Fluorophore Empirical Empirical Correction CorrectionMethod->Empirical Absorber is Non-Fluorescent Mathematical->AnalyzeData Empirical->AnalyzeData

References

minimizing background fluorescence in 9-anthrol measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 9-Anthrol Measurements. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and minimize background fluorescence.

Troubleshooting Guide

High background fluorescence can be a significant issue in 9-anthrol assays, potentially masking the true signal and leading to inaccurate quantification. Below are common problems with their potential causes and solutions.

Issue 1: High and Unstable Background Fluorescence

You observe a high background signal across your entire measurement, which may also be drifting or fluctuating over time.

Potential CauseTroubleshooting Steps
Reagent Degradation 9-anthrol and its derivatives can be unstable and decompose during storage, leading to the formation of fluorescent byproducts.[1] It is recommended to prepare fresh reagent solutions before each experiment and store solid reagents at -20°C, protected from light.[1]
Contaminated Solvents or Buffers Solvents, buffers, and other reagents may contain fluorescent impurities that contribute to the background signal.[1][2] Always use high-purity, HPLC-grade, or spectroscopy-grade solvents and reagents.[1][3] Prepare fresh buffers and filter them before use to remove any particulate matter.[1]
Photodecomposition Exposure to ambient or excitation light, especially UV light, can cause the photodegradation of 9-anthrol, increasing background fluorescence.[1] Protect all solutions from light by using amber vials or covering them with aluminum foil.[1] Consider using photobleaching, where the sample is exposed to high-intensity light before measurement to quench background autofluorescence.[4][5]
Instrumental Noise The instrument itself, including the light source and detector, can be a source of background noise.[2] This noise tends to be constant day-to-day.[2] Run a blank measurement with just the solvent and cuvette to obtain a background spectrum that can be subtracted from the sample measurement.[3]
Sample Autofluorescence The sample matrix itself, including cells, tissues, or other media, can naturally fluoresce (autofluorescence).[2][6] This is a common source of background, especially in biological samples.[7] Include an unstained control sample to determine the level of autofluorescence.[6]
Issue 2: Presence of Unexpected or Non-Specific Fluorescent Signals

Your measurements show distinct fluorescent peaks that are not from your target analyte.

Potential CauseTroubleshooting Steps
Impure 9-Anthrol Reagent Impurities within the 9-anthrol reagent can be fluorescent themselves or can be derivatized, leading to extra peaks.[1] If preparing the reagent in-house, ensure complete reaction and purification.[1] Otherwise, consider using a commercially available, high-purity reagent.[1]
Non-Specific Binding The fluorescent probe may bind non-specifically to other components in the sample, creating unwanted signals.[2][7][8] After labeling, wash the sample 2-3 times with a buffered saline solution like PBS to remove unbound fluorophores.[2] Optimize the probe concentration by performing a titration to find the lowest effective concentration.[2][6]
Solvent Raman Scattering The solvent itself can produce Raman scattering, which may appear as a weak, sharp peak in the emission spectrum.[3] This peak's position will shift with the excitation wavelength. To confirm if a peak is from Raman scattering, change the excitation wavelength and see if the peak shifts accordingly.
Presence of Water Water can react with some derivatizing agents related to anthracene (B1667546) compounds, leading to the formation of fluorescent byproducts.[1] When applicable, ensure that all solvents and reagents are anhydrous.[1]

Experimental Protocols

Protocol 1: General Fluorescence Measurement with 9-Anthrol

This protocol provides a general workflow for minimizing background when measuring the fluorescence of 9-anthrol.

  • Reagent Preparation :

    • Use only high-purity, spectroscopy-grade solvents.

    • Prepare a stock solution of 9-anthrol in a suitable solvent (e.g., cyclohexane, acetonitrile).

    • Prepare all working solutions fresh on the day of the experiment. Protect them from light using amber vials.

  • Instrument Setup :

    • Allow the spectrofluorometer to warm up according to the manufacturer's instructions to ensure a stable light source.

    • Set the excitation wavelength to the absorption maximum of 9-anthrol in the chosen solvent and the emission wavelength to its expected emission maximum.[3]

    • Optimize instrumental settings like slit widths and detector gain. Start with narrower slit widths (e.g., 5 nm) to reduce stray light and background.[9]

  • Measurement Procedure :

    • Thoroughly clean cuvettes with a suitable solvent to remove any residual fluorescent contaminants.[3]

    • First, run a blank sample containing only the solvent to measure the background fluorescence. This spectrum can be subtracted from your sample measurements.[3]

    • Measure the fluorescence of your 9-anthrol samples. Ensure absorbance values are kept low (typically below 0.1) to avoid inner filter effects.[3][9]

    • Keep exposure times to a minimum to reduce the risk of photodegradation during measurement.[7]

Protocol 2: Optimizing Probe Concentration

To minimize background from excess or non-specifically bound probes, it is crucial to determine the optimal concentration.

  • Prepare Samples : Prepare a series of identical samples (e.g., cells, protein solutions).

  • Titrate Probe : Create a range of 9-anthrol dilutions in your assay buffer. A typical starting point is to test concentrations below, at, and above the generally recommended concentration.[2]

  • Incubate : Add the different concentrations of 9-anthrol to your samples and incubate according to your standard protocol. Include a "no-probe" control to measure sample autofluorescence.

  • Wash : After incubation, perform 2-3 wash steps with a buffered saline solution to remove any unbound probe.[2]

  • Measure and Analyze : Measure the fluorescence intensity for each concentration. Plot the signal-to-background ratio versus concentration. The optimal concentration is the lowest one that provides a strong, specific signal without a significant increase in background.

Visualizations

TroubleshootingWorkflow start Start: High Background Fluorescence Observed check_blank Run Blank Control (Solvent + Cuvette) start->check_blank is_blank_high Is Blank Signal High? check_blank->is_blank_high contaminants Potential Contamination: - Solvents - Reagents - Cuvette is_blank_high->contaminants Yes check_autofluorescence Run Unstained Sample Control is_blank_high->check_autofluorescence No clean_replace Action: - Use HPLC-grade solvents - Prepare fresh reagents - Thoroughly clean cuvette contaminants->clean_replace end_resolved Issue Resolved clean_replace->end_resolved is_auto_high Is Autofluorescence High? check_autofluorescence->is_auto_high autofluorescence_issue Source: Sample Autofluorescence is_auto_high->autofluorescence_issue Yes check_concentration Review Probe Concentration & Washing is_auto_high->check_concentration No autofluorescence_solution Action: - Use spectral unmixing - Photobleach sample - Choose probe in a different spectral range if possible autofluorescence_issue->autofluorescence_solution autofluorescence_solution->end_resolved is_conc_high Is Concentration Too High or Washing Insufficient? check_concentration->is_conc_high nonspecific_binding Source: Non-Specific Binding / Excess Probe is_conc_high->nonspecific_binding Yes is_conc_high->end_resolved No optimize_protocol Action: - Titrate probe concentration - Increase number/duration of wash steps nonspecific_binding->optimize_protocol optimize_protocol->end_resolved BackgroundSources cluster_instrument Instrumental Factors cluster_reagents Reagent & Solvent Factors cluster_sample Sample-Related Factors StrayLight Stray Light DetectorNoise Detector Noise LightSource Light Source Fluctuation SolventImpurity Solvent Impurities ReagentDegradation Probe Degradation (9-Anthrol) SolventRaman Raman Scattering Autofluorescence Autofluorescence (e.g., cells, media) NonspecificBinding Non-Specific Probe Binding UnboundProbe Excess Unbound Probe TotalBackground Total Background Fluorescence TotalBackground->StrayLight TotalBackground->DetectorNoise TotalBackground->LightSource TotalBackground->SolventImpurity TotalBackground->ReagentDegradation TotalBackground->SolventRaman TotalBackground->Autofluorescence TotalBackground->NonspecificBinding TotalBackground->UnboundProbe

References

Technical Support Center: Managing Anthracen-9-ol Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Anthracen-9-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility and aggregation of this compound in their experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve stable and reliable results.

Troubleshooting Guide

Aggregation of this compound in solution is a common issue stemming from its hydrophobic nature and the strong π–π stacking interactions between the aromatic rings. This guide will help you diagnose and solve common problems related to this phenomenon.

Issue 1: Precipitation or cloudiness observed in the solution.

Question: My this compound solution has become cloudy or a precipitate has formed. What is the cause and how can I resolve this?

Answer: This is a clear indication of aggregation and precipitation due to the low aqueous solubility of this compound. The following troubleshooting workflow can help you address this issue.

G start Precipitation or Cloudiness Observed check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce the working concentration. check_concentration->reduce_concentration Yes check_solvent Is the solvent system appropriate? check_concentration->check_solvent No end Stable Solution reduce_concentration->end use_cosolvent Introduce a water-miscible organic co-solvent (e.g., DMSO, ethanol). check_solvent->use_cosolvent No check_temp Have there been temperature fluctuations? check_solvent->check_temp Yes use_cosolvent->end control_temp Maintain a constant and, if possible, slightly elevated temperature. check_temp->control_temp Yes check_ph Is the pH of the solution optimal? check_temp->check_ph No control_temp->end adjust_ph Adjust pH (consider pKa of this compound). check_ph->adjust_ph No use_excipients Consider using solubilizing excipients (e.g., cyclodextrins, surfactants). check_ph->use_excipients Yes adjust_ph->end use_excipients->end

Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent results in biological or chemical assays.

Question: I am observing high variability in my experimental results when using this compound. Could this be related to aggregation?

Answer: Yes, aggregation can lead to a significant decrease in the effective concentration of the monomeric, active form of the compound, resulting in poor reproducibility.

Solutions:

  • Confirm Solubilization: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation.

  • Incorporate Solubilizing Agents: Proactively include co-solvents or other solubilizing agents in your assay buffer to maintain the solubility of this compound.

  • Control Incubation Times: Long incubation times can sometimes promote aggregation. If possible, minimize the duration your compound is in an aqueous environment before analysis.

  • Filter Solutions: Just before use, filter your working solution through a 0.22 µm syringe filter to remove any existing micro-aggregates.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of this compound aggregation?

A1: The primary cause is the hydrophobic nature of the anthracene (B1667546) core. In aqueous environments, these nonpolar molecules are driven together to minimize their contact with water, a phenomenon known as the hydrophobic effect. This is further stabilized by attractive π–π stacking interactions between the flat aromatic rings of the this compound molecules.

Q2: In which solvents is this compound most soluble?

A2: this compound exhibits poor solubility in water but is soluble in many organic solvents.[1] While specific quantitative data for this compound is limited, the general solubility profile for similar anthracene derivatives suggests good solubility in solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and other polar aprotic solvents. It is also soluble in aromatic hydrocarbons like toluene (B28343) and sparingly soluble in lower alcohols.[2][3]

Solvent ClassExamplesExpected Solubility of this compound
Polar Aprotic DMSO, DMFHigh
Aromatic Hydrocarbons TolueneModerate to High
Chlorinated Solvents DichloromethaneModerate
Alcohols Ethanol, MethanolLow to Moderate
Aqueous Buffers Water, PBSVery Low

Q3: How can I prevent aggregation when preparing a stock solution?

A3: To prepare a stable stock solution, dissolve your solid this compound in 100% DMSO or another suitable organic solvent at a high concentration. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can induce precipitation.

Q4: What are co-solvents and how do they work?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of a hydrophobic compound. They work by reducing the overall polarity of the solvent system, thereby decreasing the hydrophobic driving force for aggregation.

Co-solventTypical Starting ConcentrationConsiderations
DMSO 1-5% (v/v)Can be toxic to some cells at higher concentrations.
Ethanol 1-10% (v/v)May affect protein structure and function at higher concentrations.
Polyethylene Glycol (PEG) 5-20% (v/v)Can increase viscosity.

Q5: What are cyclodextrins and how can they help with this compound aggregation?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and preventing self-aggregation.[4][5] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[6]

G cluster_0 Without Cyclodextrin cluster_1 With Cyclodextrin A1 This compound Aggregate Aggregate A1->Aggregate π-π stacking A2 This compound A2->Aggregate Hydrophobic interactions CD Cyclodextrin Complex Inclusion Complex (Soluble) CD->Complex A3 This compound A3->Complex Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Isothermal Equilibrium Method

This protocol allows for the quantitative determination of the saturation solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, ethanol, aqueous buffer)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. Ensure there is undissolved solid material.

  • Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Equilibrate the mixture for 24-48 hours to ensure saturation is reached.

  • After equilibration, let the vial stand to allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable solvent (compatible with your HPLC mobile phase) to a concentration within the linear range of your calibration curve.

  • Analyze the concentration of the diluted sample using a validated HPLC method.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

HPLC Method for Quantification:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid) is often effective for anthracene derivatives.[7][8]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Anthracene derivatives typically have strong absorbance around 254 nm.[8][9]

  • Standard Curve: Prepare a series of known concentrations of this compound in the mobile phase to generate a standard curve for quantification.

Protocol 2: Preparing this compound Solutions Using a Co-solvent

This protocol describes the standard method for preparing aqueous working solutions from an organic stock.

Materials:

  • Concentrated stock solution of this compound in 100% DMSO.

  • Aqueous buffer of choice (e.g., PBS).

  • Vortex mixer.

Procedure:

  • Allow the frozen DMSO stock solution to thaw completely and come to room temperature.

  • Briefly vortex the stock solution to ensure it is homogeneous.

  • While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution dropwise to the buffer.

  • Continue vortexing for a few seconds after the addition is complete.

  • Visually inspect the final solution for any signs of precipitation. If cloudiness is observed, the final concentration is likely above the solubility limit for that percentage of co-solvent, and a lower concentration should be prepared.

Protocol 3: Enhancing this compound Solubility with Cyclodextrins

This protocol outlines how to use cyclodextrins to improve the aqueous solubility of this compound.

Materials:

  • This compound (solid or as a concentrated stock in a minimal amount of organic solvent).

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Aqueous buffer.

  • Magnetic stirrer.

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. Concentrations typically range from 1% to 10% (w/v).

  • If starting with solid this compound, add the solid directly to the HP-β-CD solution.

  • If starting from a concentrated organic stock, slowly add the stock solution to the stirring HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex.

  • Filter the final solution through a 0.22 µm syringe filter to remove any un-encapsulated aggregates.

  • The concentration of the solubilized this compound can be determined by HPLC as described in Protocol 1.

References

Validation & Comparative

A Comparative Guide to Anthracen-9-ol and Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology, drug development, and materials science, fluorescent probes are indispensable tools for visualizing and quantifying a wide array of biological and chemical processes. Anthracen-9-ol, a derivative of the polycyclic aromatic hydrocarbon anthracene, is recognized for its inherent fluorescence. This guide provides a comparative analysis of this compound's anticipated fluorescent properties against a selection of widely used fluorescent probes, offering researchers and scientists a comprehensive overview to inform their experimental design.

Performance Comparison of Fluorescent Probes

To provide a clear and objective comparison, the following table summarizes the key photophysical properties of anthracene, 9-aminoanthracene, and several industry-standard fluorescent probes.

Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Solvent/Conditions
Anthracene 3563970.27 - 0.365.7 ± 0.2Ethanol, Cyclohexane
9-Aminoanthracene 4205100.19Not SpecifiedMethanol
Fluorescein 494521~0.9~4.0Aqueous buffer (pH > 7)
Rhodamine B 546 - 570567 - 5900.31 - 0.70~1.7Ethanol, Water
BODIPY FL ~503~512~0.95.7 - 7.2Methanol, Water
Coumarin 1 ~373~450>0.7~3.0Ethanol

Note: The photophysical properties of fluorescent probes can be highly dependent on the solvent, pH, and temperature. The values presented here are representative and may vary under different experimental conditions.

Experimental Methodologies

Accurate and reproducible characterization of fluorescent probes is paramount. The following sections detail the standard experimental protocols for measuring two key performance indicators: fluorescence quantum yield and fluorescence lifetime.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The comparative method, which measures the fluorescence intensity of an unknown sample against a standard with a known quantum yield, is a widely adopted technique.[3][4]

Protocol:

  • Standard and Sample Preparation: Prepare a series of dilutions for both the reference standard and the test compound in a suitable spectroscopic-grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[4]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectra of all solutions. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: In a spectrofluorometer, acquire the fluorescence emission spectra for all solutions at the same excitation wavelength used for the absorbance measurements. Ensure that the excitation and emission slit widths are kept constant throughout the experiment.

  • Data Analysis:

    • Correct the emission spectra for the wavelength-dependent sensitivity of the detector.

    • Integrate the area under the corrected emission spectra to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

    • The quantum yield of the sample (Φx) is calculated using the following equation:

      Φx = Φstd * (mx / mstd) * (ηx2 / ηstd2)

      Where:

      • Φstd is the quantum yield of the standard.

      • mx and mstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • ηx and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.

Diagram of the Experimental Workflow for Quantum Yield Measurement

G Workflow for Relative Fluorescence Quantum Yield Measurement prep_std Prepare Standard Solutions abs_measure Measure Absorbance (UV-Vis) prep_std->abs_measure prep_sample Prepare Sample Solutions prep_sample->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: A flowchart illustrating the key steps in determining the relative fluorescence quantum yield.

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state.[5] Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the nanosecond range.[5][6][7]

Protocol:

  • Instrument Setup: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) and a high-speed single-photon detector. The excitation wavelength should be selected to match the absorption maximum of the fluorophore.

  • Sample Preparation: Prepare a dilute solution of the fluorescent probe in a suitable solvent. The concentration should be low enough to avoid aggregation and self-quenching.

  • Instrument Response Function (IRF) Measurement: Record the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the temporal profile of the excitation pulse as measured by the detection system.

  • Fluorescence Decay Measurement: Replace the scattering solution with the sample solution and acquire the fluorescence decay data. The collection continues until a sufficient number of photon events have been recorded to generate a statistically robust decay curve.

  • Data Analysis:

    • The acquired fluorescence decay data is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to a multi-exponential decay model.

    • The fitting process yields the fluorescence lifetime(s) of the sample.

Signaling Pathway for Fluorescence and Non-Radiative Decay

G Jablonski Diagram of Fluorescence and Competing Processes S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence (τ) S1->S0 Internal Conversion (IC) T1 First Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Conclusion

While a definitive quantitative profile for this compound's fluorescence is yet to be broadly published, the properties of its parent compound, anthracene, suggest it is a viable blue-emitting fluorophore. For applications demanding high quantum yields and photostability, well-established probes such as Fluorescein, Rhodamine B, and BODIPY derivatives offer robust and predictable performance across a wider spectral range. The selection of an appropriate fluorescent probe is contingent upon the specific experimental requirements, including the desired excitation and emission wavelengths, the chemical environment of the assay, and the sensitivity of the detection instrumentation. The detailed experimental protocols provided in this guide will enable researchers to accurately characterize and compare the performance of this compound and other fluorescent probes in their own laboratories.

References

A Comparative Guide to Anthracen-9-ol Derivatives as Selective Metal Ion Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective detection of metal ions is a critical task in various applications, from environmental monitoring to understanding biological processes. Fluorescent chemosensors offer a sensitive and specific method for this purpose. This guide provides a comparative analysis of an anthracene-based sensor, specifically a derivative of anthracen-9-ol, for the selective detection of copper ions (Cu²⁺), benchmarked against other common fluorescent sensors.

Performance Comparison of Fluorescent Cu²⁺ Sensors

The efficacy of a fluorescent sensor is determined by several key parameters, including its selectivity for the target ion, the limit of detection (LOD), and the nature of its response (turn-on or turn-off). The following table summarizes the performance of an exemplary anthracene-based sensor in comparison to other fluorescent probes for Cu²⁺ detection.

Sensor TypeFluorophoreDetection Limit (LOD)Response TypeReference
Anthracene-based 9,10-bis(8-quinolinoxymethyl)anthracene150 nMQuenching ("Turn-off")[1]
Rhodamine-basedRhodamine B derivative0.38 µMEnhancement ("Turn-on")[2]
Fluorescein-basedFluorescein derivative1.20 µMEnhancement ("Turn-on")[3]
Pyrene-basedPyrene derivativeNot SpecifiedEnhancement ("Turn-on")[4]
Quantum Dot-basedCdSe QDs8.9 nMColorimetric Shift[5]
Copper NanoclustersCopper Nanoparticles115 nMQuenching ("Turn-off")[5]

Signaling Pathways and Experimental Workflow

The interaction between a fluorescent sensor and a metal ion typically follows one of two primary signaling pathways: Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).

cluster_0 Photoinduced Electron Transfer (PET) - 'Turn-off' cluster_1 Chelation-Enhanced Fluorescence (CHEF) - 'Turn-on' Fluorophore_PET Fluorophore Receptor_PET Receptor Fluorophore_PET->Receptor_PET e- transfer MetalIon_PET Metal Ion Receptor_PET->MetalIon_PET Binds QuenchedState_PET Fluorescence Quenched MetalIon_PET->QuenchedState_PET Induces Fluorophore_CHEF Fluorophore Receptor_CHEF Receptor Receptor_CHEF->Fluorophore_CHEF Quenches (initially) MetalIon_CHEF Metal Ion Receptor_CHEF->MetalIon_CHEF Binds EmittingState_CHEF Fluorescence Enhanced MetalIon_CHEF->EmittingState_CHEF Inhibits quenching start Start prep_sensor Prepare Sensor Stock Solution start->prep_sensor prep_ions Prepare Metal Ion Stock Solutions start->prep_ions titration Perform Spectroscopic Titration prep_sensor->titration selectivity Conduct Selectivity Study prep_sensor->selectivity prep_ions->titration prep_ions->selectivity lod Calculate Limit of Detection (LOD) titration->lod binding Determine Binding Stoichiometry (Job's Plot) titration->binding end End selectivity->end lod->end binding->end

References

A Comparative Study on the Reactivity of Anthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of various anthracene (B1667546) derivatives in three key reaction types: Diels-Alder cycloaddition, photodimerization, and oxidation. The information presented is intended to aid in the selection and application of these compounds in chemical synthesis and drug development.

Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and anthracene derivatives serve as dienes in this [4+2] cycloaddition. The reactivity of the central ring of the anthracene core is significantly influenced by the nature and position of substituents.

Comparative Reactivity Data

The rate of the Diels-Alder reaction is sensitive to the electronic properties of the substituents on the anthracene ring. Electron-donating groups generally increase the reaction rate, while electron-withdrawing groups decrease it.

Anthracene DerivativeDienophileSolventSecond-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹)Reference
AnthraceneMaleic AnhydrideChloroform~0.007[1]
9-MethylanthraceneMaleic AnhydrideChloroformSignificantly faster than anthracene[2]
9-AnthracenecarboxaldehydeMaleic AnhydrideChloroformSignificantly slower than anthracene[2]
Experimental Protocol: Diels-Alder Reaction of Anthracene with Maleic Anhydride

Materials:

  • Anthracene

  • Maleic anhydride

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a clean, dry round-bottom flask, combine equimolar amounts of anthracene and maleic anhydride.

  • Add a sufficient volume of anhydrous xylene to dissolve the reactants upon heating.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain reflux for 30-60 minutes. The progress of the reaction can be monitored by the disappearance of the characteristic yellow color of the reactants.

  • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Cool the flask further in an ice bath to promote crystallization of the product.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold xylene to remove any unreacted starting materials.

  • Dry the product in a crystallization dish. The product, 9,10-dihydroanthracene-9,10-α,β-succinic anhydride, can be characterized by its melting point and spectroscopic methods.

Regioselectivity in Diels-Alder Reactions

When unsymmetrical dienes react with unsymmetrical dienophiles, the regioselectivity of the Diels-Alder reaction becomes a crucial factor. The substituent on the anthracene ring directs the incoming dienophile. For 1-substituted anthracenes, the "ortho" and "para" products are generally favored over the "meta" product. The regioselectivity is governed by the electronic effects of the substituents, where the most nucleophilic carbon of the diene preferentially attacks the most electrophilic carbon of the dienophile. Resonance structures can be drawn to predict the most likely regioisomer.

Regioselectivity in the Diels-Alder reaction of unsymmetrical anthracenes.

Photodimerization

Upon exposure to UV radiation, many anthracene derivatives undergo a [4+4] cycloaddition reaction to form a dimeric structure. This photodimerization is a reversible process, with the dimer often reverting to the monomers upon heating or irradiation at a different wavelength. The efficiency of this process is quantified by the photodimerization quantum yield (Φ).

Comparative Reactivity Data

The quantum yield of photodimerization is highly dependent on the substituents and the reaction conditions, such as the solvent and the presence of oxygen.

Anthracene DerivativeSolventPhotodimerization Quantum Yield (Φ)Reference
2-AzaanthraceneMethanol~0.1 (significantly higher than N-methyl-2-azaanthracene)[3]
N-Methyl-2-azaanthraceneMethanolLower than 2-azaanthracene[3]
9-Anthracene-urea derivative (9DAU)-0.0093[4]
Phenyl-linked bis(anthracene)-0.46 (at 400 nm excitation)[5]
Phenyl-linked bis(anthracene)-0.83 (at 532 nm excitation)[5]
Experimental Protocol: Photodimerization of a Substituted Anthracene

Materials:

  • Substituted anthracene derivative

  • Appropriate solvent (e.g., degassed acetonitrile (B52724) or chloroform)

  • Quartz photoreactor or cuvette

  • UV lamp with appropriate wavelength output (typically >300 nm)

  • Stirring plate and stir bar

  • Spectrophotometer (for monitoring the reaction)

Procedure:

  • Prepare a dilute solution of the anthracene derivative in a suitable, degassed solvent within a quartz photoreactor or cuvette. The concentration should be optimized to favor intramolecular or intermolecular dimerization as desired.

  • Place the reactor in a controlled temperature environment and stir the solution.

  • Irradiate the solution with a UV lamp at a wavelength where the anthracene derivative absorbs. The reaction progress can be monitored by observing the decrease in the characteristic UV-Vis absorbance of the monomer.

  • Continue irradiation until the desired conversion is achieved.

  • The photodimer can be isolated by removing the solvent under reduced pressure. Further purification may be achieved by crystallization or chromatography.

  • The structure of the photodimer can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Photodimerization_Workflow Start Start Prepare_Solution Prepare dilute solution of anthracene derivative in a quartz vessel Start->Prepare_Solution Degas_Solution Degas solution to remove oxygen Prepare_Solution->Degas_Solution Irradiate Irradiate with UV light (e.g., >300 nm) Degas_Solution->Irradiate Monitor_Reaction Monitor reaction progress (e.g., UV-Vis spectroscopy) Irradiate->Monitor_Reaction Monitor_Reaction->Irradiate Continue irradiation Isolate_Product Isolate photodimer (e.g., solvent evaporation) Monitor_Reaction->Isolate_Product Reaction complete Characterize Characterize product (NMR, MS, etc.) Isolate_Product->Characterize End End Characterize->End Oxidation_Mechanism cluster_pathway Oxidation Pathway of Anthracene Anthracene Anthracene Derivative Intermediate Intermediate (e.g., Endoperoxide) Anthracene->Intermediate + Oxidizing Agent Oxidizing_Agent Oxidizing Agent (e.g., ¹O₂, CrO₃) Oxidizing_Agent->Intermediate Anthraquinone Anthraquinone Derivative Intermediate->Anthraquinone Rearrangement or Further Oxidation

References

A Comparative Guide to the Photostability of Anthracen-9-ol and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a robust fluorophore is critical for the success of fluorescence-based assays and imaging techniques prevalent in research and drug development. A key performance indicator for a fluorophore is its photostability—the ability to resist photochemical degradation and maintain a stable fluorescent signal under illumination. This guide provides an objective comparison of the photostability of anthracen-9-ol against other widely used fluorophores, supported by available experimental data and detailed methodologies for assessment.

Quantitative Comparison of Fluorophore Photostability

The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb), which is the probability of a molecule undergoing irreversible photochemical destruction per absorbed photon. A lower Φb indicates higher photostability. Another common metric is the photobleaching halftime (t1/2), the time required for the fluorescence intensity to decrease to half of its initial value under specific illumination conditions.

While direct, rigorously comparable quantitative data for this compound is not extensively reported in the literature, its photostability can be inferred from the behavior of its parent compound, anthracene (B1667546), and its derivatives. Anthracenes are known to be susceptible to photodimerization and photooxidation, suggesting moderate photostability. The actual stability of this compound will be highly dependent on its local chemical environment.

For comparison, quantitative data for several common fluorophores are summarized in the table below.

FluorophorePhotobleaching Quantum Yield (Φb)Relative PhotostabilityNotes
This compound Not ReportedModerate (inferred)Prone to photooxidation and photodimerization, similar to other anthracene derivatives. Stability is environmentally sensitive.
Fluorescein ~10⁻⁵ - 10⁻⁴LowNotoriously prone to rapid photobleaching, especially under high illumination intensity.
Rhodamine B ~10⁻⁶ - 10⁻⁷HighSignificantly more photostable than fluorescein, making it suitable for longer-term imaging.
Cyanine (B1664457) Dyes (e.g., Cy5) Variable (~10⁻⁶ - 10⁻⁴)Moderate to HighPhotostability varies with structure and can be enhanced by conjugation with stabilizing agents like COT, NBA, or Trolox.
Alexa Fluor 568 Low (relative to FITC)HighPart of the Alexa Fluor family, known for improved brightness and photostability compared to traditional dyes like fluorescein.

Experimental Protocols for Assessing Photostability

A standardized protocol is crucial for the accurate comparison of fluorophore photostability. Below is a detailed methodology for a comparative photobleaching experiment.

Objective:

To quantify and compare the photostability of this compound and other fluorophores under controlled illumination.

Materials:
  • Fluorophores of interest (this compound, Fluorescein, Rhodamine B, Cyanine dye)

  • Appropriate solvents (e.g., ethanol, PBS)

  • Spectrofluorometer or fluorescence microscope with a camera

  • Quartz cuvettes or microscope slides with coverslips

  • Light source with controlled intensity (e.g., laser, xenon arc lamp)

  • Neutral density filters

  • Photodiode power meter

  • Data acquisition and analysis software

Procedure:
  • Sample Preparation:

    • Prepare stock solutions of each fluorophore in the chosen solvent.

    • Dilute the stock solutions to a working concentration with an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.

  • Instrumentation Setup:

    • Spectrofluorometer:

      • Set the excitation and emission wavelengths to the respective maxima of the fluorophore.

      • Use a fixed slit width for all measurements.

    • Fluorescence Microscope:

      • Mount the sample on the microscope stage.

      • Select the appropriate filter cube for the fluorophore.

      • Use an objective with a consistent numerical aperture (NA) for all experiments.

      • Control the illumination intensity using neutral density filters.

  • Photobleaching Experiment:

    • Place the sample in the spectrofluorometer or on the microscope stage.

    • Measure the initial fluorescence intensity (I₀) at time t=0.

    • Continuously illuminate the sample with the light source at a constant intensity.

    • Record the fluorescence intensity at regular time intervals until the signal has significantly decayed (e.g., to less than 10% of the initial intensity).

  • Data Analysis:

    • Plot the normalized fluorescence intensity (I/I₀) as a function of time.

    • Determine the photobleaching halftime (t₁/₂) for each fluorophore.

    • For a more quantitative comparison, the photobleaching quantum yield (Φb) can be calculated if the photon flux and the molar extinction coefficient of the fluorophore are known.

Visualizing Experimental and Theoretical Frameworks

To better understand the processes involved in photostability assessment, the following diagrams illustrate the experimental workflow and the underlying photophysical mechanism of photobleaching.

experimental_workflow cluster_prep Sample Preparation cluster_exp Photobleaching Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solutions prep_working Prepare Working Solutions (A ≈ 0.05) prep_stock->prep_working initial_intensity Measure Initial Intensity (I₀) prep_working->initial_intensity Load Sample illuminate Continuous Illumination initial_intensity->illuminate record_decay Record Intensity vs. Time illuminate->record_decay plot_data Plot Normalized Intensity vs. Time record_decay->plot_data Export Data calc_halftime Determine Halftime (t₁/₂) plot_data->calc_halftime calc_quantum_yield Calculate Quantum Yield (Φb) plot_data->calc_quantum_yield

Caption: Experimental workflow for comparing fluorophore photostability.

The photobleaching of a fluorophore is a complex process that can be visualized using a Jablonski diagram. The diagram illustrates the electronic state transitions of a molecule and the pathways that can lead to its irreversible degradation.

jablonski_diagram S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Bleached Photobleached Product T1->Bleached Reaction with O₂ (Photobleaching)

Caption: Jablonski diagram illustrating the photobleaching pathway.

A Comparative Guide to Cross-Validation of 9-Anthrol Probes for Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, understanding kinetics, and ensuring product quality. This guide provides a comprehensive cross-validation of results obtained with 9-anthrol derived probes, specifically focusing on 9-anthraldehyde (B167246) as a fluorogenic probe for monitoring aldol (B89426) reactions. We offer an objective comparison of this method with established analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—supported by experimental data and detailed protocols.

Introduction to 9-Anthrol Probes in Reaction Monitoring

Probes derived from 9-anthrol, particularly 9-anthraldehyde, function as "turn-on" fluorescent sensors for monitoring specific chemical transformations, such as aldol condensations. The underlying principle is a significant increase in fluorescence intensity upon the conversion of the weakly fluorescent 9-anthraldehyde to its highly fluorescent aldol product. This property allows for sensitive, real-time tracking of reaction progress.

Performance Comparison of Analytical Methods

The choice of an analytical technique for reaction monitoring depends on several factors, including the required sensitivity, time resolution, and the nature of the chemical reaction. Below is a comparative summary of 9-anthraldehyde fluorescent probes, NMR spectroscopy, and HPLC for monitoring aldol reactions.

Feature9-Anthraldehyde Fluorescent ProbeNMR SpectroscopyHPLC
Principle "Turn-on" fluorescence upon reactionChanges in nuclear spin states in a magnetic fieldSeparation based on polarity and detection by UV/Vis or other detectors
Sensitivity High (nanomolar to micromolar range)Low to moderate (millimolar range)High (micromolar to picomolar range)
Time Resolution Excellent (real-time, continuous monitoring)Moderate (seconds to minutes per scan)Low (minutes per sample injection)
Quantitative Analysis Semi-quantitative (relative fluorescence); requires calibration for absolute quantificationInherently quantitative (signal proportional to concentration)[1][2]Quantitative (requires calibration with standards)[1][3]
Structural Information Limited (indirectly from fluorescence change)High (detailed molecular structure)Limited (retention time)
Cost (Instrument) Low to moderateHighModerate to high
Ease of Use Relatively simpleRequires specialized expertiseModerate expertise required
Invasiveness Minimally invasive (small amount of probe added)Non-invasive (direct analysis of reaction mixture)Invasive (requires sampling)

Experimental Protocols

Detailed methodologies for monitoring an aldol reaction using each of the compared techniques are provided below.

Monitoring Aldol Reaction with a 9-Anthraldehyde Fluorescent Probe

Objective: To monitor the progress of a base-catalyzed aldol condensation of acetone (B3395972) and 9-anthraldehyde by observing the increase in fluorescence.

Materials:

  • 9-anthraldehyde

  • Acetone

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of 9-anthraldehyde in ethanol.

  • In a quartz cuvette, mix the 9-anthraldehyde stock solution with a large excess of acetone.

  • Place the cuvette in the fluorometer and record the baseline fluorescence spectrum (Excitation: ~365 nm, Emission: ~400-500 nm). The initial fluorescence should be low.

  • Initiate the reaction by adding a catalytic amount of aqueous NaOH solution to the cuvette.

  • Immediately begin recording the fluorescence emission spectra at regular time intervals.

  • Monitor the increase in fluorescence intensity at the emission maximum of the aldol product (~450 nm) over time. The reaction progress can be plotted as fluorescence intensity versus time.

Monitoring Aldol Reaction by NMR Spectroscopy

Objective: To quantify the conversion of reactants to products in an aldol reaction by in-situ ¹H NMR.

Materials:

  • Aldehyde and ketone reactants

  • Deuterated solvent (e.g., DMSO-d₆)

  • Base catalyst (e.g., NaOD)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Dissolve the aldehyde and ketone reactants in the deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of the reactants and establish their initial concentrations.

  • Add the base catalyst to the NMR tube to initiate the reaction.

  • Acquire a series of ¹H NMR spectra at regular time intervals.[4]

  • Process the spectra and integrate the signals corresponding to the reactants and the product.

  • Calculate the concentration of each species at each time point by comparing the integral values to an internal standard. Plot the concentrations versus time to obtain reaction kinetics.[5]

Monitoring Aldol Reaction by HPLC

Objective: To determine the concentration of reactants and products over time in an aldol reaction using reverse-phase HPLC.

Materials:

  • Aldehyde and ketone reactants

  • Base catalyst

  • Solvents for reaction and mobile phase (e.g., ethanol, water, acetonitrile)

  • Quenching agent (e.g., dilute acid)

  • HPLC system with a UV/Vis detector

  • C18 column

  • Autosampler vials

Procedure:

  • Set up the aldol reaction in a flask with stirring.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a quenching agent (e.g., a small amount of dilute acid to neutralize the base catalyst).

  • Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC system.

  • Separate the components using a suitable gradient of the mobile phase on the C18 column.

  • Detect the reactants and products using the UV/Vis detector at a wavelength where all components absorb.

  • Quantify the concentration of each component by creating a calibration curve with known standards.[3] Plot the concentrations versus time to determine the reaction profile.

Visualizations

Workflow for 9-Anthrol Probe in Aldol Reaction Monitoring

G Experimental Workflow for 9-Anthrol Probe cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_probe Prepare 9-Anthraldehyde Stock Solution prep_reactants Mix Probe with Excess Ketone prep_probe->prep_reactants initiate Initiate Reaction (Add Catalyst) prep_reactants->initiate monitor Record Fluorescence Spectra (Time-course) initiate->monitor plot Plot Fluorescence Intensity vs. Time monitor->plot kinetics Determine Reaction Kinetics plot->kinetics

Caption: Workflow for monitoring an aldol reaction using a 9-anthraldehyde fluorescent probe.

"Turn-On" Fluorescence Mechanism

G Fluorescence Turn-On Mechanism cluster_light reactant 9-Anthraldehyde (Weakly Fluorescent) product Aldol Product (Highly Fluorescent) reactant->product + Ketone, Base light_out1 Low Emission reactant->light_out1 light_out2 High Emission product->light_out2 light_in1 Excitation Light light_in1->reactant light_in2 Excitation Light light_in2->product

Caption: The "turn-on" fluorescence mechanism of a 9-anthraldehyde probe in an aldol reaction.

Aldol Reaction in a Biological Signaling Pathway

G Aldolase in Glycolysis/Gluconeogenesis cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis GAP Glyceraldehyde-3-phosphate Aldolase Aldolase A GAP->Aldolase GAP->Aldolase DHAP Dihydroxyacetone phosphate DHAP->Aldolase DHAP->Aldolase FBP Fructose-1,6-bisphosphate FBP->Aldolase Aldolase->FBP

Caption: Role of the aldolase-catalyzed reaction in the glycolysis and gluconeogenesis pathways.

References

comparative analysis of the synthesis routes for 9-hydroxyanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of key chemical intermediates is paramount. 9-Hydroxyanthracene, also known as 9-anthranol, is a valuable building block in the synthesis of various organic materials and pharmaceutical compounds. This guide provides a comparative analysis of two distinct and effective synthetic routes to obtain 9-hydroxyanthracene, offering detailed experimental protocols and quantitative data to inform methodological choices.

The two pathways detailed below are the oxidation of 9-formylanthracene and the reduction of anthraquinone (B42736) to its tautomer, anthrone (B1665570). Each method presents a unique set of advantages and considerations in terms of starting materials, reaction conditions, yield, and purity of the final product.

Data Summary

The following table provides a clear comparison of the key quantitative metrics for the two synthesis routes discussed in this guide.

ParameterRoute 1: Oxidation of 9-FormylanthraceneRoute 2: Reduction of Anthraquinone
Starting Material 9-FormylanthraceneAnthraquinone
Key Reagents Sodium percarbonate, Acetic acidTin (granulated), Hydrochloric acid, Glacial acetic acid
Reaction Time Not explicitly stated, monitored by TLC~2 hours for addition of HCl
Reaction Temperature 30 °CBoiling point of glacial acetic acid
Yield (Crude) Not reported82.5%
Yield (Purified) 78%[1]62%
Purity 99.56%[1]Not explicitly stated, melting point of recrystallized product is 154-155 °C

Experimental Protocols

Route 1: Oxidation of 9-Formylanthracene

This method provides a high-purity product from a commercially available starting material.

Experimental Procedure:

  • In a 1,000 mL round-bottomed flask equipped with a stirrer and a thermometer, add 20.00 g of 9-formylanthracene and 200 mL of acetic acid.

  • Stir the mixture for 15 minutes at room temperature.

  • Slowly add 45.68 g of sodium percarbonate to the mixture.

  • Increase the reaction temperature to 30 °C and continue stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a developing solvent of n-hexane/ethyl acetate (B1210297) (4:1).

  • Upon completion of the reaction, remove the acetic acid by distillation under reduced pressure to concentrate the reaction mixture.

  • To the concentrated residue, add 200 mL of toluene (B28343). Wash the toluene layer sequentially with 100 mL of water, 100 mL of 10% sodium thiosulfate (B1220275) solution, and 100 mL of 10% sodium hydroxide (B78521) solution.

  • Add 22.75 g of methanol (B129727) and 0.65 g of sulfuric acid to the toluene layer. Remove the resulting methyl formate (B1220265) and excess methanol by distillation at atmospheric pressure.

  • Add 82.47 g of 10% sodium hydroxide solution to the toluene layer and stir at room temperature. Separate the toluene and basic aqueous layers using a separatory funnel.

  • Wash the basic aqueous layer several times with 20 mL portions of dichloromethane (B109758) to remove any remaining impurities.

  • Adjust the pH of the basic aqueous solution to slightly acidic using concentrated sulfuric acid.

  • Filter the resulting reddish powder and recrystallize from toluene to obtain pure 9-hydroxyanthracene.[1]

Route 2: Reduction of Anthraquinone to Anthrone (Tautomer of 9-Hydroxyanthracene)

This classic method utilizes the reduction of readily available anthraquinone to form anthrone, which exists in equilibrium with its enol form, 9-hydroxyanthracene.

Experimental Procedure:

  • In a 2-liter round-bottomed flask equipped with a reflux condenser, combine 104 g (0.5 mole) of anthraquinone and 100 g (0.86 atom) of granulated tin.

  • Add 750 mL of glacial acetic acid to the flask.

  • Heat the mixture to boiling. Over a period of two hours, add 298 g (250 mL, 8.2 moles) of concentrated hydrochloric acid (sp. gr. 1.19) in 10 mL portions.

  • After the addition is complete, filter the hot solution by suction through a Gooch crucible with a fixed porous plate.

  • Add 100 mL of water to the filtrate and cool the solution to approximately 10 °C to induce crystallization of anthrone.

  • Collect the crystals by suction filtration on a Büchner funnel and wash with water.

  • Dry the crude product on a porous plate. The yield of crude anthrone is approximately 80 g (82.5%).

  • For further purification, recrystallize the crude product from a 3:1 mixture of benzene (B151609) and petroleum ether to obtain about 60 g (62% yield) of pure anthrone with a melting point of 154-155 °C.

Synthesis Pathways Overview

The following diagram illustrates the two distinct synthetic routes to 9-hydroxyanthracene.

Synthesis_Routes cluster_0 Route 1: Oxidation cluster_1 Route 2: Reduction & Tautomerization A1 9-Formylanthracene P1 9-Hydroxyanthracene A1->P1 Sodium Percarbonate, Acetic Acid B1 Anthraquinone B2 Anthrone B1->B2 Tin, HCl, Acetic Acid P2 9-Hydroxyanthracene B2->P2 Tautomerization (Equilibrium)

Caption: Synthetic pathways to 9-hydroxyanthracene.

References

A Comparative Guide to Anthracene-Based Fluorescent Probes for Glucose Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes is paramount. This guide provides a detailed evaluation of an anthracene-based fluorescent probe, Mc-CDBA, for the detection of glucose. While not a direct derivative of anthracen-9-ol, Mc-CDBA utilizes the anthracene (B1667546) core as its fluorophore, offering insights into the broader class of anthracene-based sensors. Its performance is compared with alternative glucose detection methods, supported by experimental data and detailed protocols.

Introduction to Anthracene-Based Glucose Sensing

The detection of glucose is crucial in various fields, from clinical diagnostics to monitoring cellular metabolism. Fluorescent probes offer a powerful tool for this purpose due to their high sensitivity and potential for real-time, in-situ measurements. Anthracene and its derivatives are well-established fluorophores known for their high quantum yields and environmental sensitivity.

This guide focuses on Mc-CDBA , an anthracene-based diboronic acid probe, as a case study. Boronic acids are known to reversibly bind with diols, such as those present in glucose, making them an excellent recognition moiety for designing glucose sensors. The interaction between the boronic acid group and glucose modulates the fluorescence properties of the anthracene core, enabling quantitative detection.

Performance Comparison of Glucose Probes

The following table summarizes the key performance metrics of the anthracene-based probe Mc-CDBA and compares it with an alternative fluorescent probe, a generic Glucose Oxidase (GOx)-based electrochemical sensor, and a non-invasive continuous glucose monitoring (CGM) system that also utilizes a boronic acid-based fluorescent sensor.

FeatureAnthracene-Based Probe (Mc-CDBA) Alternative Fluorescent Probe (FGBP) GOx-Based Electrochemical Sensor Boronic Acid-Based CGM Sensor
Analyte GlucoseGlucoseGlucoseGlucose
Detection Principle Reversible covalent binding of boronic acid to glucose diols, modulating fluorescence via Photoinduced Electron Transfer (PET).Glucose binding to a glucose/galactose-binding protein fused to a circularly permuted yellow fluorescent protein, causing a conformational change and ratiometric fluorescence change.[1]Enzymatic oxidation of glucose by glucose oxidase, producing H₂O₂ which is electrochemically detected.[2][3]Reversible binding of glucose to boronic acid derivatives in a hydrogel, causing a change in fluorescence signal.[4]
Limit of Detection (LOD) 1.37 µM[5][6]Not explicitly stated, but sensitive to physiological concentrations.0.035 mM to 0.094 mM[2][7]Not applicable (calibrated for physiological range)
Dynamic Range 0–195 µM (linear)[6]0.02–40 mM[1]0.105 to 11.805 mM[2]Physiological glucose range (e.g., 40-400 mg/dL)
Fluorescence Enhancement (F/F₀) ~47.8-fold[5][6]~700% ratiometric change[1]Not ApplicableNot Applicable
Quantum Yield (Φ) 0.018 (free) to 0.529 (bound)[5]Not specifiedNot ApplicableNot Applicable
Binding Constant (Ka) 7.1 x 10² M⁻¹[5]Not specifiedNot ApplicableNot specified
Response Time Rapid (seconds to minutes)< 10 minutes[1]SecondsMinutes
Selectivity High for glucose over other saccharides (e.g., 130:1 for glucose:galactose).[8]High specificity due to the glucose/galactose-binding protein.[1]Highly specific due to the enzyme.Good selectivity for glucose.
Interferences Minimal from common biological analytes.[6]Potential for interference from galactose.Acetaminophen can interfere with some models.[9]Some models may be affected by high doses of Vitamin C.[4]

Experimental Protocols

Synthesis of Mc-CDBA Fluorescent Probe

The synthesis of Mc-CDBA involves a multi-step process. A general outline is provided below, based on reported synthetic routes.[10][11]

Materials:

  • Anthracene derivatives (e.g., 2-(methoxycarbonyl)anthracene-9,10-dicarbaldehyde)

  • Ortho-aminomethylphenylboronic acid derivatives

  • Various reagents and solvents (e.g., methylamine, sodium borohydride (B1222165), solvents for reaction and purification)

General Procedure:

  • Synthesis of the Anthracene Dialdehyde (B1249045): Start with a suitable anthracene precursor and introduce aldehyde functionalities at the 9 and 10 positions.

  • Reductive Amination: React the anthracene dialdehyde with methylamine, followed by reduction with a reducing agent like sodium borohydride to form the diamine-functionalized anthracene core.

  • Coupling with Boronic Acid Moiety: Couple the diamine-functionalized anthracene with a suitable ortho-aminomethylphenylboronic acid derivative. This is a key step to introduce the glucose recognition sites.

  • Purification: The final product, Mc-CDBA, is purified using chromatographic techniques such as column chromatography.

Protocol for Glucose Sensing using Mc-CDBA

Materials:

  • Mc-CDBA stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose stock solution of known concentration

  • Fluorometer and cuvettes

Procedure:

  • Preparation of Mc-CDBA working solution: Dilute the Mc-CDBA stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 10 µM).

  • Baseline Measurement: Record the fluorescence emission spectrum of the Mc-CDBA working solution. The excitation wavelength for Mc-CDBA is typically around 393 nm, with an emission maximum at approximately 457 nm in the absence of glucose.[5][6]

  • Addition of Glucose: Add aliquots of the glucose stock solution to the cuvette containing the Mc-CDBA solution to achieve the desired final glucose concentrations.

  • Incubation: Gently mix the solution and allow it to incubate for a short period (e.g., 5-10 minutes) at room temperature to ensure the binding equilibrium is reached.

  • Fluorescence Measurement: Record the fluorescence emission spectrum after the addition of glucose. A significant increase in fluorescence intensity at the emission maximum is expected.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the glucose concentration to generate a calibration curve. The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Mechanism of Anthracene-Based Boronic Acid Probe

The fluorescence "turn-on" mechanism of Mc-CDBA upon glucose binding is based on the inhibition of Photoinduced Electron Transfer (PET). In the absence of glucose, the lone pair of electrons on the nitrogen atom of the aminomethyl group quenches the fluorescence of the anthracene core. Upon binding of glucose to the boronic acid, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen atom. This interaction lowers the energy of the nitrogen's lone pair, inhibiting the PET process and resulting in a significant increase in fluorescence intensity.

PET_Mechanism Anthracene_Free Anthracene (Fluorophore) N_Free Nitrogen (Quencher) Anthracene_Free->N_Free PET B_Free Boronic Acid (Recognition Site) Glucose Glucose B_Free->Glucose Binding Anthracene_Bound Anthracene (Fluorophore) N_Bound Nitrogen B_Bound Boronic Acid-Glucose Complex B_Bound->N_Bound B-N Interaction (PET Inhibition)

Caption: Photoinduced Electron Transfer (PET) mechanism of Mc-CDBA.

Experimental Workflow for Glucose Detection

The following diagram illustrates the general workflow for detecting glucose using the Mc-CDBA fluorescent probe.

Experimental_Workflow A Prepare Mc-CDBA Working Solution B Measure Baseline Fluorescence A->B C Add Glucose Sample B->C D Incubate C->D E Measure Final Fluorescence D->E F Analyze Data (Calibration Curve, LOD) E->F

Caption: Workflow for glucose detection using Mc-CDBA.

References

A Comparative Guide to the Spectroscopic Properties of Anthracen-9-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of anthracen-9-ol and its isomers, anthracen-1-ol and anthracen-2-ol. Understanding the distinct spectral characteristics of these isomers is crucial for their identification, characterization, and application in various fields, including medicinal chemistry and materials science. This document summarizes available quantitative data, outlines detailed experimental methodologies, and presents a logical workflow for spectroscopic comparison.

Introduction to Anthracenols

Anthracenols, also known as hydroxyanthracenes, are aromatic alcohols derived from anthracene (B1667546). The position of the hydroxyl group on the anthracene ring significantly influences the molecule's electronic structure and, consequently, its interaction with electromagnetic radiation. This results in unique spectroscopic signatures for each isomer in techniques such as UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. This compound exists in tautomeric equilibrium with anthrone, a factor that further influences its spectroscopic behavior.

Comparative Spectroscopic Data

Table 1: UV-Vis and Fluorescence Spectroscopic Data

IsomerSolventAbsorption Maxima (λmax, nm)Emission Maxima (λem, nm)Quantum Yield (Φf)
Anthracen-1-ol Ethanol~255, 320, 335, 353, 372[1]Not availableNot available
Anthracen-2-ol Not availableNot availableNot availableNot available
This compound Not availableNot availableNot availableNot available

Table 2: 1H NMR Spectroscopic Data (Chemical Shifts, δ, ppm)

Proton PositionAnthracen-1-olAnthracen-2-olThis compound (Anthranol form)
OH Not availableNot availableNot available
Aromatic CH Not availableNot availableNot available

Table 3: 13C NMR Spectroscopic Data (Chemical Shifts, δ, ppm)

Carbon PositionAnthracen-1-olAnthracen-2-olThis compound (Anthranol form)
C-OH Not availableNot availableNot available
Aromatic C Not availableNot availableNot available
Aromatic CH Not availableNot availableNot available

Table 4: IR Spectroscopic Data (Vibrational Frequencies, cm-1)

Vibrational ModeAnthracen-1-olAnthracen-2-olThis compound
O-H stretch Not availableNot availableNot available
C-O stretch Not availableNot availableNot available
Aromatic C-H stretch Not availableNot availableNot available
Aromatic C=C stretch Not availableNot availableNot available
Out-of-plane C-H bend Not availableNot availableNot available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) of the anthracenol isomers.

Materials:

  • Anthracenol isomer

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a dilute solution of the anthracenol isomer in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Record the UV-Vis spectrum of the solvent as a baseline.

  • Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-500 nm.

  • Subtract the solvent baseline from the sample spectrum.

  • Identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λem) and fluorescence quantum yield (Φf) of the anthracenol isomers.

Materials:

  • Anthracenol isomer

  • Spectroscopic grade solvent

  • Quartz cuvettes (1 cm path length)

  • Fluorometer

  • Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4)

Procedure:

  • Prepare a series of dilute solutions of the sample and the quantum yield standard with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions.

  • Set the excitation wavelength of the fluorometer to the λmax of the sample.

  • Record the fluorescence emission spectrum over a suitable wavelength range.

  • Identify the wavelength of maximum emission (λem).

  • To determine the quantum yield, measure the integrated fluorescence intensity of the sample and the standard under identical experimental conditions.

  • Calculate the quantum yield using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts of the protons (1H NMR) and carbons (13C NMR) in the anthracenol isomers.

Materials:

  • Anthracenol isomer

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a few milligrams of the sample in the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the 1H NMR spectrum.

  • Acquire the 13C NMR spectrum.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Assign the signals to the respective nuclei in the molecule using chemical shift theory, coupling patterns, and, if necessary, 2D NMR techniques (e.g., COSY, HSQC, HMBC).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the anthracenol isomers.

Materials:

  • Anthracenol isomer

  • KBr (for solid samples) or a suitable solvent (for solution samples)

  • FTIR spectrometer

  • Sample holder (e.g., KBr pellet press, liquid cell)

Procedure (for KBr pellet):

  • Mix a small amount of the sample with dry KBr powder.

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Record the IR spectrum of the KBr pellet from approximately 4000 to 400 cm-1.

  • Identify the characteristic absorption bands for functional groups such as O-H stretching, C-O stretching, and aromatic C-H and C=C vibrations.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the comparative analysis of the spectroscopic properties of anthracenol isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition cluster_comparison Comparative Analysis isomer1 Anthracen-1-ol uv_vis UV-Vis Spectroscopy isomer1->uv_vis fluorescence Fluorescence Spectroscopy isomer1->fluorescence nmr NMR Spectroscopy isomer1->nmr ir IR Spectroscopy isomer1->ir isomer2 Anthracen-2-ol isomer2->uv_vis isomer2->fluorescence isomer2->nmr isomer2->ir isomer3 This compound isomer3->uv_vis isomer3->fluorescence isomer3->nmr isomer3->ir lambda_max λmax uv_vis->lambda_max lambda_em λem, Φf fluorescence->lambda_em chemical_shifts δ (ppm) nmr->chemical_shifts vibrational_freq ν (cm-1) ir->vibrational_freq comparison Comparison of Spectroscopic Properties lambda_max->comparison lambda_em->comparison chemical_shifts->comparison vibrational_freq->comparison

Workflow for Spectroscopic Comparison of Anthracenol Isomers.

This guide provides a foundational framework for comparing the spectroscopic properties of anthracenol isomers. Further research is required to obtain a complete set of experimental data for a comprehensive comparative analysis.

References

Illuminating Cellular Signals: A Guide to Validating the Mechanism of Action of Anthracene-Based Kinase Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of chemical probes is paramount to ensure the accuracy and reliability of experimental findings. This guide provides a comparative overview of methodologies for validating the mechanism of action of anthracene-based probes, with a focus on their application as kinase inhibitors. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of these essential validation processes.

The anthracene (B1667546) scaffold, a polycyclic aromatic hydrocarbon, serves as a versatile core for the design of fluorescent probes. When functionalized, particularly at the 9-position, anthracene derivatives can exhibit sensitivity to their microenvironment, making them valuable tools for studying biological processes. While specific "anthracen-9-ol" probes are not extensively documented as a distinct class, the broader family of 9-substituted anthracene derivatives has shown promise, including in the realm of kinase inhibition. Kinases are a critical class of enzymes that regulate a vast array of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, validating probes that target kinases is of significant interest.

This guide will use a hypothetical 9-substituted anthracene probe, termed "Ant-9-OH-KI," designed as a kinase inhibitor, to illustrate the validation workflow. We will compare various experimental techniques to confirm its target engagement, determine its potency and selectivity, and elucidate its impact on cellular signaling pathways.

Key Validation Strategies at a Glance

To confidently attribute a biological effect to the specific action of a chemical probe on its intended target, a multi-faceted validation approach is necessary. This involves a combination of biochemical, biophysical, and cell-based assays.

Validation ParameterExperimental MethodAlternative Methods
Target Engagement Cellular Thermal Shift Assay (CETSA)Isothermal Shift Assay (iTSA), Fluorescence Polarization (FP)
Inhibitory Potency In Vitro Kinase Assay (e.g., FRET-based)Radiometric Assays, Luminescence-based Assays
Selectivity Kinome-wide ProfilingWestern Blotting for Off-Target Effects
Cellular Activity Phospho-protein Western BlottingHigh-Content Imaging, Phenotypic Screening

Confirming Target Engagement: Does the Probe Bind its Intended Target?

Directly demonstrating that a probe binds to its target protein within a complex cellular environment is a critical first step in validation.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in intact cells or cell lysates.[1][2] The principle is based on the ligand-induced thermal stabilization of the target protein. When a probe binds to its target, the resulting complex is more resistant to heat-induced denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells with the anthracene-based kinase probe (Ant-9-OH-KI) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated (denatured) proteins.

  • Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

CETSA_Workflow cell_culture Cells in Culture treatment Treat with Ant-9-OH-KI or Vehicle Control cell_culture->treatment heating Heat at Various Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation sds_page SDS-PAGE centrifugation->sds_page Soluble Fraction western_blot Western Blot sds_page->western_blot quantification Quantify Soluble Target Protein western_blot->quantification

CETSA Experimental Workflow
Alternative Method: Isothermal Shift Assay (iTSA)

The isothermal shift assay (iTSA) is a higher-throughput alternative to the traditional CETSA.[3] Instead of a temperature gradient, iTSA uses a single, optimized temperature to assess probe-induced stabilization across the proteome, often analyzed by mass spectrometry.

Determining Inhibitory Potency: How Effective is the Probe?

Once target engagement is confirmed, the next step is to quantify the probe's potency in inhibiting the target's activity.

In Vitro Kinase Assay using Förster Resonance Energy Transfer (FRET)

FRET-based assays are a common and sensitive method to measure kinase activity in real-time.[4][5] These assays typically use a substrate peptide that is fluorescently labeled with a donor and an acceptor fluorophore. When the substrate is phosphorylated by the kinase, a conformational change occurs, altering the distance between the donor and acceptor and thus changing the FRET signal.

Experimental Protocol: FRET-based Kinase Assay

  • Reaction Setup: In a microplate well, combine the purified target kinase, the FRET-labeled substrate peptide, ATP, and varying concentrations of the Ant-9-OH-KI probe.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

  • FRET Measurement: Monitor the change in the FRET signal over time using a plate reader. The FRET signal can be measured as the ratio of acceptor emission to donor emission.

  • Data Analysis: Calculate the initial reaction rates at each probe concentration. Plot the rates against the probe concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the probe that inhibits 50% of the kinase activity).

FRET_Kinase_Assay cluster_components Reaction Components cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis kinase Target Kinase reaction Phosphorylation of Substrate kinase->reaction substrate FRET-labeled Substrate substrate->reaction atp ATP atp->reaction probe Ant-9-OH-KI probe->reaction Inhibition fret_change Change in FRET Signal reaction->fret_change plate_reader Plate Reader fret_change->plate_reader ic50 IC50 Determination plate_reader->ic50

FRET-based Kinase Assay Workflow
Alternative Methods for Potency Determination
  • Radiometric Assays: These are considered a gold standard and involve measuring the incorporation of radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[6]

  • Luminescence-based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Assessing Selectivity: Does the Probe Inhibit Other Kinases?

Kinome-wide Profiling

The most comprehensive way to assess selectivity is to screen the probe against a large panel of kinases, ideally representing the entire human kinome. Several commercial services offer such profiling. The probe is typically tested at a fixed concentration, and the percent inhibition for each kinase is determined.

Data Presentation: Kinome Scan Results

Kinase FamilyKinasePercent Inhibition by Ant-9-OH-KI (1 µM)
Tyrosine Kinase Target Kinase X95%
Off-Target Kinase A15%
Off-Target Kinase B5%
Serine/Threonine Kinase Off-Target Kinase C8%
Off-Target Kinase D2%

Elucidating Cellular Activity: Does the Probe Modulate the Target Pathway in Cells?

The final step is to demonstrate that the probe exerts its effect on the intended signaling pathway within a cellular context.

Phospho-protein Western Blotting

If the target kinase is known to phosphorylate a specific downstream substrate, the effect of the probe on this phosphorylation event can be monitored by Western blotting using a phospho-specific antibody.

Experimental Protocol: Phospho-protein Western Blotting

  • Cell Treatment: Treat cells with varying concentrations of Ant-9-OH-KI for a specific duration.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the phosphorylated form of the downstream substrate. Also, probe a separate blot with an antibody for the total amount of the substrate protein as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the level of substrate phosphorylation relative to the total substrate.

Signaling_Pathway_Validation upstream_signal Upstream Signal target_kinase Target Kinase X upstream_signal->target_kinase Activates substrate Downstream Substrate target_kinase->substrate Phosphorylates probe Ant-9-OH-KI probe->target_kinase Inhibits phospho_substrate Phosphorylated Substrate cellular_response Cellular Response phospho_substrate->cellular_response

Probe Intervention in a Signaling Pathway

By employing a combination of these validation techniques, researchers can build a strong body of evidence to support the proposed mechanism of action of an anthracene-based probe. This rigorous approach is essential for the development of reliable chemical tools that can be used to dissect complex biological systems and to identify and validate new therapeutic targets.

References

Comparative Advantages of 9-Anthrol in Psoriasis Treatment and Fluorescent Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 9-Anthrol's Performance Against Alternatives with Supporting Experimental Data.

9-Anthrol, also known as anthranol, and its stable tautomer anthrone (B1665570) (often formulated as dithranol or anthralin), has long been a staple in the therapeutic landscape, particularly for dermatological conditions. More recently, its unique fluorescent properties have paved the way for its use in the development of chemosensors. This guide provides a comparative analysis of 9-anthrol in two key applications: the treatment of chronic plaque psoriasis and as a fluorescent probe for metal ion detection. We will delve into its performance against common alternatives, presenting quantitative data from clinical and laboratory studies, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

9-Anthrol (Dithranol/Anthralin) in the Treatment of Chronic Plaque Psoriasis

Dithranol is a well-established topical treatment for psoriasis, a chronic autoimmune skin condition characterized by the hyperproliferation of keratinocytes. Its efficacy is attributed to its ability to inhibit DNA synthesis and reduce mitotic activity in the epidermis. This section compares the performance of dithranol with other topical agents, namely calcipotriol (B1668217) (a vitamin D analog) and topical corticosteroids.

Data Presentation: Clinical Trial Outcomes

The following table summarizes the quantitative data from comparative clinical studies. The primary efficacy endpoint is typically the Psoriasis Area and Severity Index (PASI) score, which measures the severity of psoriatic lesions. A higher percentage reduction in the PASI score indicates greater efficacy.

Treatment Comparison Study Population Treatment Duration Key Efficacy Outcome (Mean % PASI Score Reduction or % of Patients with Marked Improvement) Key Tolerability/Side Effects
Dithranol (0.1-2% cream, short-contact) vs. Calcipotriol (50 µg/g ointment, twice daily) 306 patients with stable chronic plaque psoriasis[1]Up to 3 monthsDithranol: 51.1% of patients showed 'cleared' or 'marked improvement' (investigator assessment). Calcipotriol: 60.1% of patients showed 'cleared' or 'marked improvement' (investigator assessment)[1].Both treatments showed significant improvements in quality of life metrics (PDI and SIP)[1].
Dithranol (0.5% topical) vs. Calcipotriol (0.005% topical) 186 patients with chronic plaque psoriasis[2][3]12 weeksAfter 12 weeks, the mean PASI score for the dithranol group was 4.784 (from a baseline of 16.22), while for the calcipotriol group it was 2.376 (from a baseline of 16.03)[2][3].Efficacy (≥75% reduction in PASI) was seen in 21.5% of dithranol patients compared to 43% of calcipotriol patients[2].
Dithranol (0.1-2% cream, short-contact) vs. Calcipotriol (50 µg/g ointment, twice daily) 478 patients with chronic plaque psoriasis[4]8 weeksThe mean PASI score fell from 9.1 to 4.7 with dithranol and from 9.4 to 3.4 with calcipotriol. The difference in improvement was statistically significant in favor of calcipotriol[4].Calcipotriol was rated as significantly more acceptable by patients[4].
Dithranol and Fluocinonide (B1672898) mixture vs. Dithranol alone 30 patients with chronic plaque psoriasis[5]Not specifiedThe dithranol and fluocinonide mixture led to a more rapid initial reduction in psoriasis severity, but no difference in the final time to clearance[5].The combination therapy resulted in fewer burning episodes but a more rapid relapse of psoriasis after treatment cessation[5].
Short-contact Anthralin (B1665566) (0.3%, 10 min daily) vs. Difluorosone Diacetate (topical steroid) Not specifiedNot specifiedBoth treatments showed good responses in improving psoriasis[6].Short-contact anthralin is a practical outpatient therapy option[6].
Experimental Protocols

1. Short-Contact Dithranol Therapy vs. Calcipotriol Ointment

  • Objective: To compare the efficacy and quality of life impact of short-contact dithranol cream with twice-daily calcipotriol ointment in patients with chronic plaque psoriasis[1].

  • Study Design: A multicenter, randomized, open-label, parallel-group study[1].

  • Participants: 306 adult patients with stable chronic plaque psoriasis covering a surface area of >100 cm²[1].

  • Treatment Regimen:

    • Dithranol Group: Patients applied dithranol cream at concentrations ranging from 0.1% to 2% for a short contact period (e.g., 10-30 minutes) daily for up to 3 months. The cream was then thoroughly washed off[1][7][8].

    • Calcipotriol Group: Patients applied calcipotriol ointment (50 µg/g) twice daily for up to 3 months[1].

  • Efficacy Assessment: The primary outcome was the proportion of patients assessed by investigators and by the patients themselves as 'cleared' or having 'marked improvement' at the end of the treatment period. Secondary outcomes included changes in the Psoriasis Disability Index (PDI) and the Sickness Impact Profile (SIP)[1].

2. Conventional Dithranol Therapy vs. Dithranol with a Topical Corticosteroid

  • Objective: To compare the efficacy and side effects of dithranol in Lassar's paste versus a mixture of dithranol and fluocinonide in Lassar's paste[5].

  • Study Design: A double-blind, randomized, paired-comparison study where different treatments were applied to symmetrical lesions on the same patient[5].

  • Participants: 30 patients with chronic plaque psoriasis[5].

  • Treatment Regimen:

    • One side of the body was treated with dithranol in Lassar's paste.

    • The contralateral side was treated with a mixture of dithranol and fluocinonide in Lassar's paste.

  • Efficacy and Safety Assessment: The severity of psoriasis was assessed to compare the rate of clearance and time to clearance. The incidence of burning sensations and skin staining were also recorded. Relapse rates were monitored for up to 3 months post-treatment[5].

Signaling Pathways and Mechanisms

Dithranol is believed to exert its therapeutic effect through several mechanisms, primarily by inhibiting the excessive proliferation of skin cells and reducing inflammation.

dithranol_mechanism Dithranol Dithranol (9-Anthrol Tautomer) Keratinocyte Hyperproliferative Keratinocyte Dithranol->Keratinocyte Enters Cell Inflammation Inflammatory Pathways Dithranol->Inflammation Inhibition Mitochondria Mitochondria Keratinocyte->Mitochondria Keratinocyte->Inflammation DNA_Synthesis DNA Synthesis Mitochondria->DNA_Synthesis Inhibition Cell_Cycle Cell Cycle Progression DNA_Synthesis->Cell_Cycle Arrest Apoptosis Apoptosis Cell_Cycle->Apoptosis Induction T_Cells T-Cell Activation Inflammation->T_Cells

Caption: Mechanism of Dithranol in Psoriasis.

9-Anthrol Derivatives as Fluorescent Probes for Metal Ion Detection

The anthracene (B1667546) scaffold, including derivatives of 9-anthrol, is a versatile platform for the development of fluorescent chemosensors. These sensors can detect specific analytes, such as metal ions, through changes in their fluorescence properties upon binding. This section provides a comparative overview of a 9-anthrol-derived Schiff base fluorescent probe for the detection of metal ions.

Data Presentation: Performance of Fluorescent Probes

Direct comparative studies of 9-anthrol-based fluorescent probes against alternatives are emerging. The table below presents hypothetical data for a 9-anthrol Schiff base probe compared to a standard rhodamine-based probe for the detection of a specific metal ion, such as Hg²⁺.

Probe Analyte Detection Mechanism Limit of Detection (LOD) Quantum Yield (Φ) Response Time Solvent System
9-Anthrol Schiff Base Hg²⁺Chelation-Enhanced Fluorescence (CHEF)~50 nM0.45< 1 minuteMethanol (B129727)
Rhodamine B derivative Hg²⁺Spirolactam Ring-Opening~20 nM0.60< 5 minutesAcetonitrile/Water
Experimental Protocols

1. Synthesis of a 9-Anthrol-Based Schiff Base Fluorescent Probe

  • Objective: To synthesize a fluorescent probe for metal ion detection by reacting a 9-anthrol derivative with an appropriate amine.

  • Materials: 9-Anthracenecarboxaldehyde (a derivative of 9-anthrol), 2,6-diaminopyridine (B39239), methanol, and metal salts (e.g., HgCl₂).

  • Procedure:

    • Dissolve 9-anthracenecarboxaldehyde and 2,6-diaminopyridine in methanol in a 2:1 molar ratio.

    • Reflux the mixture for 4-6 hours to facilitate the Schiff base condensation reaction.

    • Cool the reaction mixture to room temperature to allow the product to crystallize.

    • Filter the solid product, wash with cold methanol, and dry under vacuum.

    • Characterize the synthesized Schiff base ligand using spectroscopic methods (¹H NMR, FT-IR, Mass Spectrometry).

2. Comparative Fluorescence Sensing of Metal Ions

  • Objective: To compare the selectivity and sensitivity of the synthesized 9-anthrol Schiff base probe with a known fluorescent probe for the detection of a target metal ion.

  • Procedure:

    • Prepare stock solutions of the 9-anthrol Schiff base probe and the comparative probe (e.g., a rhodamine derivative) in a suitable solvent (e.g., methanol).

    • Prepare a series of solutions containing different metal ions of interest (e.g., Hg²⁺, Pb²⁺, Cd²⁺, Zn²⁺, etc.) at known concentrations.

    • In a cuvette, add the probe solution and record its initial fluorescence spectrum.

    • Sequentially add aliquots of the different metal ion solutions to the probe solution and record the fluorescence spectrum after each addition.

    • Monitor the changes in fluorescence intensity at the characteristic emission wavelength of the probe.

    • Calculate the limit of detection (LOD) and quantum yield for the target metal ion for both probes to compare their performance.

Experimental Workflow and Sensing Mechanism

The detection of metal ions by 9-anthrol-based fluorescent probes often relies on mechanisms like Chelation-Enhanced Fluorescence (CHEF), where the binding of the metal ion to the probe's receptor site enhances the fluorescence output.

fluorescent_probe_workflow cluster_synthesis Probe Synthesis cluster_sensing Fluorescence Sensing 9-Anthrol_Derivative 9-Anthrol Derivative (e.g., 9-Anthracenecarboxaldehyde) Schiff_Base_Probe 9-Anthrol Schiff Base Probe 9-Anthrol_Derivative->Schiff_Base_Probe Amine Amine (e.g., 2,6-diaminopyridine) Amine->Schiff_Base_Probe Probe_Solution Probe in Solution (Low Fluorescence) Complex_Formation Probe-Metal Ion Complex (High Fluorescence) Probe_Solution->Complex_Formation Metal_Ion Target Metal Ion (e.g., Hg²⁺) Metal_Ion->Complex_Formation Fluorescence_Measurement Measure Fluorescence Intensity Complex_Formation->Fluorescence_Measurement

Caption: Workflow for 9-Anthrol Fluorescent Probe.

References

A Comparative Review of Anthracen-9-ol and its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological performance of anthracen-9-ol and its analogs, with a focus on their potential as anticancer agents. The information is supported by experimental data from various studies, highlighting key structure-activity relationships and mechanisms of action.

Anthracene (B1667546), a polycyclic aromatic hydrocarbon, and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities.[1] Among these, this compound, also known as 9-hydroxyanthracene, serves as a fundamental scaffold for the development of novel therapeutic agents. This guide focuses on comparing the cytotoxic properties of this compound and its analogs, particularly those based on the anthracene-9,10-dione (anthraquinone) core, against various cancer cell lines.

Quantitative Comparison of Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of this compound and a selection of its analogs, primarily derivatives of anthracene-9,10-dione. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay methods.

Table 1: Cytotoxicity of Anthracene-9,10-dione Analogs against Various Cancer Cell Lines

Compound/AnalogCancer Cell LineIC50/GI50 (µM)Reference
4-(benzylamino)-9,10-dioxo-4a,9,9a,10-tetrahydroanthracen-1-yl 4-ethylbenzenesulfonate (B229782) (5)CaSki (Cervical Cancer)0.3[2]
Cisplatin (Reference Drug)CaSki (Cervical Cancer)8.0[2]
10-benzylidene-9(10H)-anthracenone (9h)K562 (Leukemia)0.02[3]
2,6-di(furan-3-yl)anthracene-9,10-dione (3)CK2 Inhibition2.35[4]
9,10-AnthraquinoneHCT 116 (Colorectal Carcinoma)1550[5]
9,10-AnthraquinoneWiDr (Colon Adenocarcinoma)>2400[5]
9,10-AnthraquinoneMCF-7 (Breast Cancer)>2400[5]
9,10-AnthraquinoneHeLa (Cervical Cancer)>2400[5]

Table 2: Cytotoxicity of 9-Anthracenyl Chalcone (B49325) Derivatives

CompoundHeLa (GI50 µM)U-87 (GI50 µM)MIAPACA (GI50 µM)SIHA (GI50 µM)Reference
A7 5.186.215.316.12[6]
A8 6.244.047.164.02[6]
A10 8.417.246.847.03[6]
A11 7.126.586.126.85[6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are summaries of the protocols used in the cited studies.

Synthesis of Anthracene-9,10-dione Derivatives

A general method for synthesizing substituted anthracene-9,10-diones involves the reaction of the corresponding starting materials in the presence of a suitable catalyst and solvent. For example, a new series of anthracene-9,10-dione derivatives were synthesized to evaluate their cytotoxic activity against the human papillomavirus (HPV) positive cancer cell line, CaSki.[2]

In Vitro Cytotoxicity Assays

The antiproliferative activity of the synthesized compounds is typically evaluated using established cell viability assays. A common method is the Sulforhodamine B (SRB) assay, which was used to determine the GI50 values for the 9-anthracenyl chalcone derivatives.[6] This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass. Another widely used method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

The general procedure for an in vitro cytotoxicity assay involves:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and, after allowing for attachment, are treated with various concentrations of the test compounds.

  • Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours.

  • Cell Viability Measurement: The viability of the cells is determined using an appropriate assay (e.g., SRB, MTT).

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50 or GI50) is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The anticancer activity of anthracene derivatives is often attributed to their ability to interfere with fundamental cellular processes. While the precise mechanisms can vary depending on the specific analog, several key pathways have been implicated.

DNA Intercalation and Topoisomerase Inhibition

Many anthracene-9,10-dione derivatives are known to exert their cytotoxic effects by intercalating into DNA, thereby disrupting DNA replication and transcription. This mechanism is a hallmark of several clinically used anticancer drugs. Furthermore, some analogs can inhibit the activity of topoisomerase enzymes, which are crucial for resolving DNA topological problems during cellular processes.[7]

Induction of Apoptosis

Several studies have shown that anthracene derivatives can induce apoptosis, or programmed cell death, in cancer cells. For instance, certain anthracene-9,10-dione derivatives have been shown to induce apoptosis in the human cervical cancer cell line CaSki by interfering with the expression of the HPV E6 oncoprotein.[2] This interference leads to an increase in the tumor suppressor protein p53 and a decrease in the anti-apoptotic protein Bcl-2, ultimately triggering the apoptotic cascade.

The following diagram illustrates a simplified workflow for the synthesis and biological evaluation of anthracene derivatives as potential anticancer agents.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., Anthracene derivatives) B Chemical Reactions (e.g., Substitution, Cyclization) A->B C Purification & Characterization (e.g., Chromatography, Spectroscopy) B->C D In Vitro Cytotoxicity Assays (e.g., MTT, SRB) C->D Test Compounds E Determination of IC50/GI50 Values D->E F Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) E->F G Further Preclinical Development F->G Lead Compound Identification

Caption: A general workflow for the development of anthracene-based anticancer agents.

The following diagram depicts a simplified signaling pathway for apoptosis induction by certain anthracene-9,10-dione derivatives.

G A Anthracene-9,10-dione Derivative B Inhibition of HPV E6 Expression A->B C Increase in p53 B->C D Decrease in Bcl-2 B->D E Activation of Caspase Cascade C->E D->E F Apoptosis E->F

Caption: Apoptosis induction by some anthracene-9,10-dione analogs in HPV-positive cancer cells.

Conclusion

The available data strongly suggest that the anthracene scaffold, particularly the anthracene-9,10-dione core, is a promising template for the design of novel anticancer agents. The cytotoxic activity of these compounds can be significantly modulated by the nature and position of substituents on the anthracene ring system. While a direct comparison with this compound is limited by the lack of available data, the extensive research on its oxidized analogs provides a solid foundation for future drug discovery efforts. Further investigations into the synthesis and biological evaluation of a wider range of this compound derivatives are warranted to fully explore the therapeutic potential of this class of compounds. A key area for future research will be to elucidate the detailed mechanisms of action and signaling pathways affected by these compounds to facilitate the development of more targeted and effective cancer therapies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Anthracen-9-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Anthracen-9-ol (also known as 9-anthranol), a derivative of anthracene, requires careful management throughout its lifecycle, including its final disposal. This guide provides a procedural framework for the proper disposal of this compound, emphasizing safety and regulatory adherence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult your institution's specific waste management policies and local regulations. These guidelines should always be considered the primary source of instruction. All handling of chemical waste must be performed in a designated, well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.[1]

  • Eye Protection: Safety goggles or glasses are essential to protect against potential splashes or airborne particles.

  • Lab Coat: A standard laboratory coat must be worn to protect clothing and skin.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound, which are important for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₄H₁₀O[2][3][4]
Molecular Weight 194.23 g/mol [4][5]
Appearance Crystals[2][5]
Solubility in Water 35.93 mg/L (at 25 °C)[2][5]
Other Solubilities Soluble in organic solvents, exhibiting a blue fluorescence.[2][5]
Chemical Stability Can change into anthrone (B1665570) in solution.[2][5]

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of this compound. This should be adapted to comply with your institution's specific guidelines.

Experimental Protocol: Disposal of Solid this compound Waste
  • Waste Identification and Segregation:

    • Identify the waste as solid this compound.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Container Preparation:

    • Select a clean, dry, and chemically compatible container with a secure, leak-proof lid. The original container is often a suitable choice if it is in good condition.

    • Ensure the container is free from any residual chemicals that could react with this compound.

  • Packaging the Waste:

    • Carefully transfer the solid this compound waste into the prepared container.

    • Minimize the generation of dust. If the material is a fine powder, handle it gently.

    • Securely close the container lid.

  • Labeling the Container:

    • Clearly label the container with "Hazardous Waste" (or as otherwise required by your institution).

    • Include the full chemical name: "this compound".

    • Indicate the approximate quantity of waste.

    • Add the date of disposal.

  • Waste Storage:

    • Store the sealed and labeled container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure that incompatible waste types are segregated to prevent accidental reactions.

  • Arranging for Final Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Disposal must be conducted through a licensed hazardous waste disposal facility.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Consult Institutional & Local Disposal Regulations A->B C Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B->C D Is the waste solid or liquid? C->D E Solid Waste: Collect in a labeled, sealed, chemically compatible container. D->E Solid F Liquid Waste (in solvent): Collect in a labeled, sealed, chemically compatible container for liquid waste. D->F Liquid G Store in Designated Hazardous Waste Area E->G F->G H Contact EHS for Pickup and Disposal by a Licensed Facility G->H

Disposal workflow for this compound.

References

Personal protective equipment for handling anthracen-9-ol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Anthracen-9-ol (also known as 9-Anthranol or 9-Anthracenemethanol). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification

This compound presents conflicting hazard information across different safety data sheets. It is prudent to handle it as a potentially hazardous substance. Key potential hazards include:

  • Genetic Defects: Suspected of causing genetic defects.[1]

  • Irritation: May cause skin, serious eye, and respiratory irritation.[2][3]

  • Combustibility: The substance is a combustible solid.[3][4]

While some sources classify the chemical as not hazardous, the potential for severe health effects necessitates strict adherence to safety protocols.[2][5][6][7]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[8]

Protection TypeSpecific EquipmentPurpose & Guidelines
Respiratory Protection NIOSH-approved respirator (e.g., N95 or P1 dust mask)Recommended when engineering controls are insufficient or when generating dust.[1][8]
Hand Protection Nitrile rubber glovesA minimum layer thickness of 0.11 mm is suggested, with a breakthrough time of over 480 minutes.[1] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]
Eye and Face Protection Chemical safety goggles with side shields or a face shieldEssential for protecting against dust particles and potential splashes.[8][9] Equipment should be approved under government standards such as NIOSH (US) or EN 166 (EU).[1][6]
Skin and Body Protection Laboratory coat or chemical-resistant coverallsNecessary to protect skin and personal clothing from contamination.[8] The type of body protection should be selected based on the concentration and quantity of the substance being handled at the specific workplace.[1]

Operational Plan: Handling Protocol

A systematic approach to handling this compound is crucial for laboratory safety.

1. Preparation:

  • Review Safety Data: Before beginning work, obtain and read all available safety precautions and instructions.[1]

  • Engineering Controls: All handling should be conducted in a well-ventilated area.[2][3][9] A chemical fume hood is the preferred environment.

  • Emergency Readiness: Ensure that an eyewash station and safety shower are easily accessible.[2]

2. Handling:

  • Don PPE: Wear the appropriate PPE as detailed in the table above.[2][3]

  • Avoid Dust Generation: Handle the solid material carefully to prevent the formation of airborne dust.[1][9][10]

  • Prevent Contact: Avoid all direct contact with skin, eyes, and clothing.[2][9] Do not breathe in dust or fumes.[2][3][9]

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all work surfaces after handling is complete.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the lab.[1][2]

  • PPE Removal: Remove PPE carefully, ensuring that the outer surfaces do not contaminate skin or personal clothing.[8]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteImmediate First Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[1][2][10] Seek medical attention if feeling unwell.[2][3]
Skin Contact Immediately remove all contaminated clothing.[2][10] Wash the affected area thoroughly with soap and plenty of water.[1] If skin irritation develops or persists, seek medical advice.[2][3]
Eye Contact Flush eyes cautiously with water for at least 15 minutes.[2][3] If contact lenses are present, remove them if it is safe to do so and continue rinsing.[2] Seek medical attention if eye irritation persists.[2]
Ingestion Rinse the mouth with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][10] Seek medical consultation if feeling unwell.[5]

Disposal Plan

Proper management of waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: All materials contaminated with this compound, including used PPE, disposable labware, and residual chemical, must be treated as hazardous waste.[8]

  • Containment: Collect all waste in suitable, closed containers that are clearly and accurately labeled.[1][8][9]

  • Disposal: Arrange for disposal through an approved and licensed waste disposal company.[2] Adhere strictly to all federal, state, and local environmental regulations.[2]

Workflow for Safe Handling of this compound

G prep 1. Preparation - Read SDS - Work in fume hood - Assemble PPE handling 2. Handling - Don appropriate PPE - Avoid dust generation - Minimize contact prep->handling Proceed post_handling 3. Post-Handling - Decontaminate work area - Doff PPE correctly handling->post_handling Complete Task spill Spill Response handling->spill If spill occurs exposure Exposure Event handling->exposure If exposure occurs disposal 4. Waste Disposal - Collect in sealed, labeled container - Dispose as hazardous waste post_handling->disposal Segregate Waste cleanup Spill Cleanup - Evacuate & Ventilate - Wear full PPE - Sweep up and contain spill->cleanup Initiate first_aid Provide First Aid (See Emergency Procedures) exposure->first_aid Initiate cleanup->disposal Contain Waste

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.